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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Chlorobenzo[d]oxazol-4-amine (CAS 1783568-99-9)

Introduction: The Benzoxazole Scaffold in Modern Chemistry The benzoxazole ring system, a fusion of benzene and oxazole rings, is a privileged heterocyclic motif in medicinal chemistry and materials science.[1][2] Its ri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzoxazole Scaffold in Modern Chemistry

The benzoxazole ring system, a fusion of benzene and oxazole rings, is a privileged heterocyclic motif in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and diverse substitution possibilities have led to the development of numerous compounds with a wide array of biological activities and material properties.[3][4] This guide focuses on a specific derivative, 2-Chlorobenzo[d]oxazol-4-amine, providing a comprehensive overview of its predicted properties, potential synthesis, and areas of scientific interest. By examining the influence of the chloro and amino substituents on the benzoxazole core, we can infer the chemical behavior and potential utility of this compound.

Chemical Identity and Predicted Physicochemical Properties

IUPAC Name: 2-chloro-1,3-benzoxazol-4-amine Molecular Formula: C₇H₅ClN₂O Molecular Weight: 168.58 g/mol

While experimental data is scarce, we can predict certain physicochemical properties based on its structure and compare them with known values of related compounds.

PropertyPredicted/Inferred ValueReference Compound Data
Melting Point (°C) Not available2-Chlorobenzoxazole: 7 °C[5]
Boiling Point (°C) Not available2-Chlorobenzoxazole: 201-202 °C[5]
Water Solubility Low2-Chlorobenzoxazole: Not miscible in water[5]
pKa Not available2-Chlorobenzoxazole: 0.62±0.10 (Predicted)[5]
Physical Form Expected to be a solid4-Aminobenzoxazole: White to brown solid

dot graph { layout=neato; node [shape=plaintext]; A [label=""]; B [label=""]; C [label=""]; D [label=""]; E [label=""]; F [label=""]; G [label=""]; H [label=""]; I [label=""]; J [label=""]; K [label=""]; L [label=""]; M [label="N"]; N [label="O"]; O [label="Cl"]; P [label="NH₂"];

A -- B [len=1.5]; B -- C [len=1.5]; C -- D [len=1.5]; D -- E [len=1.5]; E -- F [len=1.5]; F -- A [len=1.5]; A -- G [len=1.5]; G -- H [len=1.5]; H -- C [len=1.5]; G -- M [label="", len=1.5]; H -- N [label="", len=1.5]; M -- I [label="", len=1.5]; I -- N [label="", len=1.5]; I -- O [label="", len=1.5]; D -- P [label="", len=1.5]; } Chemical structure of 2-Chlorobenzo[d]oxazol-4-amine

Proposed Synthesis and Reactivity Profile

A plausible synthetic route to 2-Chlorobenzo[d]oxazol-4-amine can be extrapolated from established methods for benzoxazole synthesis.[6][7] A common starting material would be a substituted 2-aminophenol.

G A 2,4-Diamino-3-chlorophenol C Cyclization A->C Reagent B Phosgene or equivalent B->C Reagent D 2-Chlorobenzo[d]oxazol-4-amine C->D Product

Step-by-Step Protocol (Hypothetical):

  • Starting Material: The synthesis would likely begin with a suitably substituted o-aminophenol, such as 2,4-diaminophenol.

  • Chlorination: Selective chlorination of the 2-position of the resulting benzoxazole precursor would be a key step.

  • Cyclization: The cyclization to form the oxazole ring can be achieved using various reagents, such as phosgene or its equivalents, or through oxidative cyclization methods.[6][7]

The reactivity of 2-Chlorobenzo[d]oxazol-4-amine is dictated by the interplay of its functional groups. The chlorine atom at the 2-position is expected to be susceptible to nucleophilic substitution, making it a versatile handle for further derivatization.[8] The amino group at the 4-position is a nucleophile and can undergo reactions such as acylation, alkylation, and diazotization. The benzoxazole ring itself can participate in electrophilic aromatic substitution, with the position of substitution directed by the existing substituents.

Predicted Spectroscopic Characteristics

The structural features of 2-Chlorobenzo[d]oxazol-4-amine would give rise to a unique spectroscopic fingerprint.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts and coupling constants will be influenced by the positions of the chloro and amino groups. We can anticipate two doublets in the aromatic region corresponding to the protons on the benzene ring. The amine protons would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the chlorine (C2) would likely be deshielded, appearing at a downfield chemical shift.

IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=N stretching of the oxazole ring (around 1650 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹).

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z 168, along with an M+2 peak of approximately one-third the intensity, which is characteristic of a compound containing one chlorine atom.

Potential Applications and Biological Activity

While no specific biological activities have been reported for 2-Chlorobenzo[d]oxazol-4-amine, the broader class of aminobenzoxazoles has shown significant promise in several therapeutic areas.[1][3]

  • Antimicrobial and Antifungal Agents: Numerous 2-aminobenzoxazole derivatives have demonstrated potent activity against a range of bacteria and fungi.[3][4]

  • Anticancer Agents: The benzoxazole scaffold is present in several compounds investigated for their anticancer properties.[1]

  • Anti-inflammatory Activity: Substituted benzoxazoles have been explored as potential anti-inflammatory agents, with some showing selective inhibition of COX-2 enzymes.[9]

The unique substitution pattern of 2-Chlorobenzo[d]oxazol-4-amine makes it an interesting candidate for screening in these and other biological assays. Its utility as a synthetic intermediate could also lead to the development of novel compounds with improved therapeutic profiles.

Inferred Safety and Handling

Given the lack of a specific Material Safety Data Sheet (MSDS), a cautious approach to handling is warranted, based on the known hazards of related compounds.

General Precautions:

  • Skin and Eye Contact: Similar to other chlorinated heterocyclic compounds and aromatic amines, 2-Chlorobenzo[d]oxazol-4-amine is likely to be a skin and eye irritant.[10][11] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

  • Inhalation and Ingestion: The compound may be harmful if inhaled or swallowed.[12] Work should be conducted in a well-ventilated area, and ingestion should be avoided.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[13]

First Aid Measures (General Recommendations):

  • Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.[13]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.[13]

  • Inhalation: Move the individual to fresh air.[13]

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.[13]

Conclusion

2-Chlorobenzo[d]oxazol-4-amine (CAS 1783568-99-9) represents an under-explored area of benzoxazole chemistry. While direct experimental data remains elusive, this in-depth analysis, based on the known properties of related compounds, provides a valuable framework for future research. Its predicted reactivity and the established biological potential of the aminobenzoxazole scaffold suggest that this compound could be a valuable building block for the synthesis of novel bioactive molecules and functional materials. Further experimental investigation is necessary to validate these predictions and unlock the full potential of this intriguing molecule.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 27). Understanding the Properties and Synthesis of 2-Chlorobenzoxazole (CAS 615-18-9).
  • ResearchGate. (n.d.).
  • Prajapati, D. et al. (2025, January 28). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
  • Apollo Scientific. (n.d.).
  • AK Scientific, Inc. (n.d.).
  • Georganics. (2011, January 27).
  • Li, Y. et al. (2021, April 3).
  • Kumar, A. et al. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. PMC.
  • ResearchGate. (2018, February 9). (PDF) Biologically active Benzoxazole: A comprehensive review.
  • ChemicalBook. (n.d.). 6-Chlorobenzoxazole-2(3H)-thione(22876-20-6)
  • ResearchGate. (n.d.).
  • LookChem. (n.d.). Cas 615-18-9,2-Chlorobenzoxazole.
  • Khan, I. et al. (n.d.). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. PubMed.
  • Merck. (n.d.). 4-Aminobenzoxazole | 163808-09-1.
  • MDPI. (2025, March 28).
  • Fisher Scientific. (2010, November 16).
  • Oriental Journal of Chemistry. (n.d.). Synthesis and Screening of Fluoro Substituted Pyrazolyl Benzoxazoles.
  • ResearchGate. (n.d.).
  • MDPI. (2020, August 19). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino) -phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)
  • BenchChem. (n.d.).
  • ChemicalBook. (2023, April 23). 2-(4-AMINOPHENYL)-6-AMINOBENZOXAZOLE | 16363-53-4.
  • ACS Omega. (2019, November 5).
  • PMC. (2019, November 19).
  • PubChem. (n.d.). 2-Chlorobenzoxazole | C7H4ClNO | CID 11986.
  • PubChem. (n.d.). 2-(4-Aminophenyl)benzoxazol-5-amine | C13H11N3O | CID 614385.
  • World Journal of Pharmaceutical Sciences. (2018, September 30). Benzoxazoles.

Sources

Exploratory

A Senior Application Scientist's Guide to the Medicinal Chemistry of 4-Amino-2-Chlorobenzoxazole: A Versatile Scaffold for Modern Drug Discovery

Introduction: The Benzoxazole Core as a Privileged Scaffold In the landscape of medicinal chemistry, certain heterocyclic structures consistently reappear in successful drug candidates, earning them the designation of "p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzoxazole Core as a Privileged Scaffold

In the landscape of medicinal chemistry, certain heterocyclic structures consistently reappear in successful drug candidates, earning them the designation of "privileged scaffolds." The benzoxazole motif is a quintessential example of such a structure.[1][2] Comprising a benzene ring fused to an oxazole ring, this aromatic system is a key component in a wide array of pharmacologically active molecules, demonstrating a remarkable spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5]

The utility of the benzoxazole core lies in its rigid, planar structure which can effectively present substituents for interaction with biological targets. Furthermore, it can act as a bioisostere for naturally occurring nucleic bases, allowing it to engage with the biomolecular machinery of living systems.[1] The strategic functionalization of the benzoxazole ring system is a cornerstone of modern drug design, enabling the fine-tuning of a compound's physicochemical properties and biological activity. This guide focuses on a particularly promising, yet underexplored, building block: 4-amino-2-chlorobenzoxazole . We will delve into its synthetic logic, chemical reactivity, and potential applications as a versatile starting material for the next generation of therapeutics, particularly in the realm of kinase inhibition.

Part 1: The 4-Amino-2-Chlorobenzoxazole Scaffold: Synthesis and Reactivity

Synthetic Strategy: A Plausible Route

While specific literature on the synthesis of 4-amino-2-chlorobenzoxazole is sparse, a logical synthetic route can be devised based on well-established methods for benzoxazole formation. The primary and most direct approach involves the cyclocondensation of an appropriately substituted 2-aminophenol with a one-carbon electrophile.[6][7][8] The key challenge lies in the preparation of the requisite starting material, 3-amino-2-hydroxy-5-chloroaniline .

A plausible synthetic pathway would commence with the nitration of a commercially available chlorophenol, followed by a second nitration, selective reduction, and finally, cyclization. The final cyclization to introduce the 2-chloro substituent could be achieved using a reagent like phosgene or a safer alternative like triphosgene, or by converting a 2-hydroxy or 2-mercaptobenzoxazole intermediate. For instance, treatment of the corresponding benzoxazol-2(3H)-one with a chlorinating agent like phosphorus oxychloride or thionyl chloride would yield the desired 2-chlorobenzoxazole.[9]

G cluster_start Starting Material cluster_steps Synthetic Steps cluster_intermediate Key Intermediates cluster_final Final Product A 3-Chloro-4-nitrophenol B 1. Nitration 2. Selective Reduction A->B Multi-step process E 4-Amino-2-chloro-6-nitrophenol B->E C Cyclization (e.g., with Urea or Phosgene equivalent) F 4-Amino-1,3-benzoxazol-2(3H)-one C->F D Chlorination (e.g., POCl3 or SOCl2) G 4-Amino-2-chlorobenzoxazole D->G E->C F->D

A proposed synthetic pathway to 4-amino-2-chlorobenzoxazole.
A Bifunctional Scaffold for Molecular Diversity

The true value of 4-amino-2-chlorobenzoxazole in medicinal chemistry lies in its bifunctional nature. It possesses two key reactive handles that can be orthogonally functionalized to rapidly build libraries of complex molecules:

  • The 2-Chloro Group: This is a highly valuable electrophilic site. The chlorine atom can be readily displaced by a wide range of nucleophiles in a nucleophilic aromatic substitution (SNAr) reaction. This allows for the introduction of various side chains that can modulate potency, selectivity, and pharmacokinetic properties. Common nucleophiles include primary and secondary amines, thiols, and alcohols.[10]

  • The 4-Amino Group: This nucleophilic primary amine can be functionalized through standard reactions such as acylation, sulfonylation, or reductive amination. These modifications are often crucial for establishing key interactions with biological targets, such as hydrogen bonding.

This dual reactivity allows for a modular approach to drug design, where different functionalities can be systematically introduced at both positions to explore the structure-activity relationship (SAR).

G cluster_C2 C2 Position (SNA r) cluster_N4 N4 Position (Acylation, etc.) Core 4-Amino-2-chlorobenzoxazole Prod1 2-Amino-substituted Core->Prod1 Prod2 2-Thio-substituted Core->Prod2 Prod3 4-Amide Core->Prod3 Prod4 4-Sulfonamide Core->Prod4 Nuc1 R1-NH2 Nuc1->Core Nuc2 R2-SH Nuc2->Core Elec1 R3-COCl Elec1->Core Elec2 R4-SO2Cl Elec2->Core

Key reactivity of the 4-amino-2-chlorobenzoxazole scaffold.

Part 2: Application in Kinase Inhibitor Design

Protein kinases are a major class of drug targets, particularly in oncology. A common strategy for designing kinase inhibitors is to identify scaffolds that can bind to the ATP-binding site. The 4-aminopyrimidine and related scaffolds are well-known "hinge-binders," forming critical hydrogen bonds with the backbone of the kinase hinge region.[11]

A Hypothetical Kinase Binding Mode

The 4-amino-2-chlorobenzoxazole scaffold is an excellent candidate for development as a novel class of kinase inhibitors. By analogy to other 4-amino-heterocycles, the 4-amino group is perfectly positioned to act as a hinge-binder. The 2-position, which can be easily diversified via SNAr, points towards the solvent-exposed region of the ATP-binding pocket. This allows for the introduction of various functionalities to enhance potency and achieve selectivity against different kinases.

G Hinge Hinge Region (Backbone NH) Pocket Hydrophobic Pocket Solvent Solvent-Exposed Region Inhibitor 4-Amino-benzoxazole Core R-Group at C2 Inhibitor:f0->Hinge H-Bond Inhibitor:f1->Solvent Selectivity & Potency

Hypothetical binding mode of a benzoxazole inhibitor in a kinase active site.
Context from Known Benzoxazole Kinase Inhibitors

While specific data for derivatives of 4-amino-2-chlorobenzoxazole is not available, the broader class of benzoxazole-containing molecules has shown significant promise as kinase inhibitors. The following table summarizes the activity of some representative examples, illustrating the potential of this scaffold.

Compound ClassTarget Kinase(s)Reported IC50 (nM)Reference
4-Aminothieno[2,3-d]pyrimidinesCK28 - 65[12]
4-AminoquinazolinesAurora A/B(Strong Activity)[13]
4-AminopyrazolesJAK1, JAK2, JAK339 - 670[14]
5-Chlorobenzoxazole DerivativesVEGFR-2(Potent Inhibition)[15]

This table provides context for the potential potency of aminobenzoxazole-based kinase inhibitors by showing data from structurally related scaffolds.

Part 3: Broader Therapeutic Potential

Beyond kinase inhibition, the benzoxazole scaffold is known for a wide range of biological activities. The introduction of the chloro and amino groups on the 4-amino-2-chlorobenzoxazole core can be expected to provide a platform for developing agents with other therapeutic applications.

  • Anticancer Agents: Numerous 2-substituted benzoxazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[3][10] The ability to rapidly generate diverse libraries from the 4-amino-2-chlorobenzoxazole core makes it an attractive starting point for screening campaigns to identify new anticancer agents.

  • Antimicrobial and Antifungal Agents: The benzoxazole nucleus is present in many compounds with potent antimicrobial and antifungal properties.[3][5] Derivatives of 4-chloro-1,3-benzoxazole have shown promising activity in this area.[1][4]

Part 4: Experimental Protocols

The following protocols are provided as examples of the key chemical transformations discussed in this guide. They are intended for use by trained professionals in a properly equipped laboratory setting.

Protocol 1: General Synthesis of a 2-(Arylamino)-benzoxazole via SNAr

This protocol describes the nucleophilic displacement of the 2-chloro group with a primary aromatic amine.

Materials:

  • 2-Chlorobenzoxazole derivative (1.0 eq)

  • Substituted Aniline (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • N-Methyl-2-pyrrolidone (NMP)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • To a round-bottom flask, add the 2-chlorobenzoxazole derivative (1.0 eq) and the substituted aniline (1.2 eq).

  • Add NMP to dissolve the solids (concentration typically 0.1-0.5 M).

  • Add DIPEA (2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 100-120 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(arylamino)-benzoxazole.

Protocol 2: General Synthesis of a Benzoxazole Ring from a 2-Aminophenol[16]

This protocol describes the condensation of a 2-aminophenol with a carboxylic acid to form the benzoxazole ring.

Materials:

  • 2-Aminophenol derivative (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Round-bottom flask

  • Magnetic stirrer with heating plate

Procedure:

  • In a round-bottom flask, combine the 2-aminophenol derivative (1.0 eq) and the carboxylic acid (1.1 eq).

  • Add polyphosphoric acid (PPA) in sufficient quantity to ensure stirring (typically 10x by weight of the limiting reagent).

  • Heat the reaction mixture to 150-180 °C with vigorous stirring for 2-6 hours.

  • Monitor the reaction progress by TLC (a small aliquot can be quenched in water and extracted for analysis).

  • Upon completion, cool the reaction mixture to approximately 100 °C and carefully pour it onto crushed ice with stirring.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide.

  • The product will often precipitate. Collect the solid by filtration.

  • If the product does not precipitate, extract the aqueous layer with ethyl acetate (3x).

  • Wash the collected solid or the combined organic extracts with water, dry, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Conclusion and Future Outlook

The 4-amino-2-chlorobenzoxazole scaffold represents a highly versatile and strategic building block for modern medicinal chemistry. Its bifunctional nature allows for the systematic and efficient exploration of chemical space, making it an ideal starting point for the development of novel therapeutics. While its primary potential appears to be in the design of a new generation of kinase inhibitors, the known broad-spectrum activity of the benzoxazole core suggests that its derivatives could also find applications as anticancer and antimicrobial agents. Further research into the synthesis and biological evaluation of libraries derived from this scaffold is highly warranted and promises to yield valuable new drug candidates.

References

  • Štefane, B., & Požgan, F. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [Link]

  • Wang, X., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. [Link]

  • Kumar, D., et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of Benzoxazoles. [Link]

  • Hernández-Núñez, E., et al. (2024). N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide. Preprints.org. [Link]

  • Hernández-Núñez, E., et al. (2024). N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide. ResearchGate. [Link]

  • Google Patents. (2017). US20170022172A1 - Process for the synthesis of chlorzoxazone.
  • Fathima, S. A., et al. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia. [Link]

  • Onkol, T., et al. (2008). Synthesis of some novel 2-substituted benzoxazoles as anticancer, antifungal, and antimicrobial agents. Medicinal Chemistry Research. [Link]

  • Hernández-Núñez, E., et al. (2024). N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide. ResearchGate. [Link]

  • Jilani, J., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Pharmaceuticals. [Link]

  • Hernández-Núñez, E., et al. (2024). N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide. MDPI. [Link]

  • Štefane, B., & Požgan, F. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC. [Link]

  • Fathima, S. A., et al. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia. [Link]

  • Mondal, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. [Link]

  • Husain, A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. [Link]

  • Mondal, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. [Link]

  • Li, Z., et al. (2013). Synthesis and quantum chemical studies of new 4-aminoquinazoline derivatives as Aurora A/B kinase inhibitors. Chemical Biology & Drug Design. [Link]

  • Murty, M. S. R., et al. (2011). Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. Medicinal Chemistry Research. [Link]

  • Hryshchenko, N., et al. (2016). Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. European Journal of Medicinal Chemistry. [Link]

  • Zhang, Y., et al. (2016). Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. Bioorganic & Medicinal Chemistry. [Link]

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Foundational

2-Chlorobenzo[d]oxazol-4-amine: A Comprehensive Technical Guide on Sourcing, Quality Control, and Synthetic Utility

Executive Summary In modern medicinal chemistry, the rapid assembly of complex, drug-like scaffolds relies heavily on bifunctional building blocks. 2-Chlorobenzo[d]oxazol-4-amine (CAS: 1783568-99-9) has emerged as a high...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, drug-like scaffolds relies heavily on bifunctional building blocks. 2-Chlorobenzo[d]oxazol-4-amine (CAS: 1783568-99-9) has emerged as a highly versatile intermediate. Featuring an electrophilic 2-chloro position primed for Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling, alongside a nucleophilic 4-amino group available for acylation or Buchwald-Hartwig amination, this compound offers orthogonal reactivity[1][2].

This whitepaper provides an in-depth analysis for drug development professionals, detailing global supply chain availability, rigorous analytical validation protocols, and field-proven synthetic workflows for incorporating this scaffold into active pharmaceutical ingredients (APIs), such as 5-HT3 modulators and PPARα activators[2][3].

Sourcing and Supply Chain Analysis

The commercial availability of specialized heterocyclic building blocks like 2-Chlorobenzo[d]oxazol-4-amine is subject to fluctuations in fine chemical manufacturing. Because the 2-chloro position is susceptible to hydrolysis under humid conditions, sourcing high-purity, inert-gas-packed material is critical for downstream success[4].

Table 1: Global Supplier and Price Availability Matrix

Note: Pricing for specialized intermediates is highly dynamic and typically volume-dependent. The data below reflects current catalog availability and standard research-scale parameters.

SupplierCatalog NumberPurity SpecTypical PackagingEst. Lead TimePrice Availability
BLD Pharm BD266526≥95% (NMR)Inert atmosphere, 2-8°C1-2 WeeksQuote on Demand (QoD)[4]
Arctom BD-A440794≥97%Flexible sizes (1g - 25g)2-3 WeeksQoD / Research Scale[5]
MolCore MC811738≥95%1g, 5g, 10g1-2 WeeksQoD / Online Catalog[6]
CymitQuimica N/AVariableCustom aliquots2-4 WeeksQoD[7]

Procurement Strategy: When scaling up from discovery to process chemistry, it is highly recommended to request a Certificate of Analysis (CoA) featuring recent Karl Fischer (KF) titration data. Moisture content above 0.5% drastically increases the risk of the 2-chloro group hydrolyzing to a benzoxazolone during storage or initial reaction heating.

Quality Control & Analytical Validation Protocol

Expertise & Causality: Do not assume the integrity of sourced 2-Chlorobenzo[d]oxazol-4-amine. The electron-deficient nature of the benzoxazole ring makes the C2 position highly reactive. If the supplier's cold-chain transport was compromised[4], ambient moisture can initiate hydrolysis. Therefore, a self-validating Quality Control (QC) workflow is mandatory before committing the reagent to expensive catalytic cycles.

Step-by-Step Analytical Validation
  • Sample Preparation: Dissolve 1 mg of the sourced compound in 1 mL of anhydrous LC-MS grade Acetonitrile (ACN). Do not use protic solvents (like Methanol) for the stock solution, as they can induce solvolysis at the C2 position over time.

  • UPLC-MS (ESI+) Analysis:

    • Run a fast gradient (5% to 95% ACN in Water with 0.1% Formic Acid) over 3 minutes.

    • Validation Metric: The target compound must elute as a sharp peak with an observed mass of m/z 169.0 [M+H]+ (accounting for the

      
      Cl isotope) and m/z 171.0 (for the 
      
      
      
      Cl isotope in a 3:1 ratio).
    • Self-Validating Check: Explicitly scan for m/z 151.0 [M+H]+. The presence of this mass indicates hydrolysis to 4-aminobenzo[d]oxazol-2(3H)-one. If this peak constitutes >2% of the Total Ion Chromatogram (TIC), reject the batch.

  • NMR Verification: Dissolve 10 mg in DMSO-

    
    . The 4-amino group should appear as a broad singlet integrating to 2 protons (exchangeable with D
    
    
    
    O), while the aromatic region will display the characteristic ABX spin system of the trisubstituted benzene ring.

QC_Workflow A Raw Material Intake CAS: 1783568-99-9 B Visual & Karl Fischer Moisture < 0.5% A->B C UPLC-MS (ESI+) Target: m/z 169.0 B->C D 1H & 13C NMR (DMSO-d6) C->D E Hydrolysis Detected? (m/z 151.0 Check) D->E F Approved for Synthesis E->F No G Quarantine / Reject E->G Yes

Analytical Quality Control Workflow for 2-Chlorobenzo[d]oxazol-4-amine validation.

Synthetic Utility & Experimental Workflows

The true value of 2-Chlorobenzo[d]oxazol-4-amine lies in its orthogonal reactivity. The workflows below detail how to selectively address the 2-chloro position while preserving the 4-amino group (or vice versa) to construct complex pharmaceutical agents.

Workflow A: Nucleophilic Aromatic Substitution (SNAr) Amination

2-Aminobenzoxazole derivatives are critical pharmacophores in 5-HT3 receptor modulators used for chemotherapy-induced nausea[2]. The 2-chloro position can be displaced by primary or secondary amines without the need for transition-metal catalysts.

Mechanism & Causality: The electronegative oxygen and nitrogen atoms of the oxazole ring withdraw electron density from the C2 carbon, lowering the LUMO energy and facilitating the attack of nucleophilic amines.

Protocol:

  • Setup: In an oven-dried Schlenk flask, add 2-Chlorobenzo[d]oxazol-4-amine (1.0 equiv) and the desired secondary amine (e.g., piperazine derivative, 2.0 equiv).

  • Solvent & Base: Suspend the mixture in anhydrous THF or DMF. Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or K

    
    CO
    
    
    
    (2.5 equiv) to scavenge the generated HCl[2].
  • Reaction: Heat the mixture to 60–80 °C under an argon atmosphere for 12–24 hours. Monitor progression via TLC or LC-MS.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between Ethyl Acetate and saturated aqueous NaHCO

    
    . Extract, dry over Na
    
    
    
    SO
    
    
    , and purify via silica gel chromatography.
Workflow B: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling

While Palladium is the traditional choice for Suzuki couplings, Nickel catalysis has emerged as a highly cost-effective and reactive alternative for heteroaryl chlorides[1]. This method is used to synthesize 2-arylbenzoxazoles, which are known PPARα activators[3].

Protocol:

  • Catalyst Preparation: In a glovebox, combine a Nickel(0) precursor (e.g., Ni(COD)

    
    , 5 mol%) with an appropriate phosphine or N-heterocyclic carbene (NHC) ligand.
    
  • Coupling: Add 2-Chlorobenzo[d]oxazol-4-amine (1.0 equiv), a heteroaryl or aryl boronic acid (1.5 equiv), and K

    
    PO
    
    
    
    (2.0 equiv)[1].
  • Reaction: Dissolve in anhydrous 1,4-dioxane. Seal the vessel, remove from the glovebox, and heat at 70–80 °C for 8–12 hours.

  • Isolation: Filter the crude mixture through a pad of Celite to remove nickel salts, concentrate, and purify via reverse-phase HPLC.

Synthesis_Pathways SM 2-Chlorobenzo[d]oxazol-4-amine (Bifunctional Scaffold) SNAr SNAr Amination (Amine, DIPEA, DMF, Δ) SM->SNAr Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Ni Cat, Base) SM->Suzuki Amide Amide Coupling (R-COCl, Pyridine) SM->Amide Prod1 2-Amino-benzo[d]oxazol-4-amine (e.g., 5-HT3 Modulators) SNAr->Prod1 Prod2 2-Aryl-benzo[d]oxazol-4-amine (e.g., PPARα Activators) Suzuki->Prod2 Prod3 N-(2-Chlorobenzo[d]oxazol-4-yl)amide (Orthogonal Functionalization) Amide->Prod3

Orthogonal synthetic pathways utilizing the bifunctional 2-chlorobenzoxazole scaffold.

Conclusion

2-Chlorobenzo[d]oxazol-4-amine is a highly strategic intermediate for the synthesis of diverse heterocyclic libraries. By understanding the nuances of its supply chain, implementing rigorous moisture-control QC protocols, and leveraging its orthogonal reactivity (SNAr at C2 vs. electrophilic trapping at the 4-amino group), drug development professionals can efficiently access complex pharmacological space.

References

  • Google Patents (US6653334B1). Benzoxazole compound and pharmaceutical composition containing the same. Google Patents.
  • National Institutes of Health (PMC). Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides. NIH. Available at:[Link]

  • Google Patents (WO2008019372A2). 2-aminobenzoxazole carboxamides as 5ht3 modulators. Google Patents.

Sources

Exploratory

Unlocking the Benzoxazole Scaffold: A Technical Guide to 2-Chlorobenzoxazole Positional Isomers and Structure-Activity Relationships

Executive Summary In modern medicinal chemistry, the benzoxazole ring is a privileged heterocyclic pharmacophore. Among its derivatives, 2-chlorobenzoxazole serves as a highly reactive, versatile building block for synth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the benzoxazole ring is a privileged heterocyclic pharmacophore. Among its derivatives, 2-chlorobenzoxazole serves as a highly reactive, versatile building block for synthesizing complex molecular architectures[1]. However, the true pharmacological potential of this scaffold is unlocked through the strategic manipulation of positional isomers (e.g., 5-chloro vs. 6-chloro vs. unsubstituted variants). The precise spatial arrangement of these halogens dictates the electronic distribution, dipole moment, and steric profile of the molecule, fundamentally altering its binding affinity across diverse biological targets, from kinase domains to sigma receptors[2].

This whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) landscapes of 2-chlorobenzoxazole positional isomers, supported by field-proven synthetic methodologies and mechanistic rationales.

Mechanistic Rationale: The Chemistry of Positional Isomerism

The benzoxazole core consists of a benzene ring fused to an oxazole ring. The C2 position is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms, making it an ideal site for Nucleophilic Aromatic Substitution (SNAr)[1].

When a chlorine atom is introduced at the C5 or C6 position, it exerts a dual electronic effect: an inductive electron-withdrawing effect (-I) and a resonance electron-donating effect (+M).

  • 5-Chloro Isomer: The chlorine at C5 sits para to the oxazole oxygen and meta to the nitrogen. Its inductive pull significantly reduces the electron density on the oxazole nitrogen, altering its capacity to act as a hydrogen-bond acceptor in the hinge region of kinase active sites.

  • Steric Implications: The atomic radius of chlorine (approx. 175 pm) introduces significant steric bulk. Depending on the target protein's binding pocket, a 5-chloro substituent may perfectly fill a hydrophobic sub-pocket, whereas a 6-chloro substituent might cause a steric clash, completely abrogating activity.

SAR_Logic Core 2-Chlorobenzoxazole Core Pos2 C2 Position (SNAr Reactive Site) Core->Pos2 Nucleophilic Attack Pos5 C5 / C6 Positions (Electronic Modulation) Core->Pos5 Positional Isomerism Sub_Unsub Unsubstituted Optimal for VEGFR-2 Pos5->Sub_Unsub Sub_5Cl 5-Chloro Isomer High Sigma Receptor Affinity Pos5->Sub_5Cl Sub_6Cl 6-Chloro Isomer Altered Dipole Moment Pos5->Sub_6Cl

Figure 1: SAR logic map for benzoxazole positional isomers and substitution effects.

SAR Landscapes: Target-Specific Divergence

Oncology: VEGFR-2 and Antiproliferative Pathways

The impact of positional isomerism is starkly visible in the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. VEGFR-2 is a critical mediator of tumor angiogenesis[1]. SAR studies reveal a distinct hierarchy in potency based on the benzoxazole core substitution: Unsubstituted > 5-Methyl > 5-Chloro [3]. The unsubstituted benzoxazole derivatives exhibit superior binding, likely because the addition of a bulky, electronegative chlorine at C5 disrupts the optimal geometric alignment required for hydrogen bonding with the Cys919 residue in the VEGFR-2 hinge region.

Table 1: Influence of Positional Isomerism on VEGFR-2 Inhibition

Compound CoreTerminal Hydrophobic MoietyVEGFR-2 IC50 (µM)Potency vs. Control
Unsubstituted Benzoxazole4-Nitrophenyl0.0554Superior
Unsubstituted Benzoxazole4-Methylphenyl0.0579Superior
5-Chlorobenzoxazole4-Nitrophenyl0.0741Superior
5-Methylbenzoxazole4-Nitrophenyl0.2037Inferior
Sorafenib (Control) N/A 0.0782 Baseline
(Data synthesized from comprehensive VEGFR-2 kinase assays[3])

Conversely, in broad-spectrum antiproliferative assays against colon (HCT-116) and lung (NCI-H460) cancer cell lines, the 5-chlorobenzoxazole isomer demonstrates exceptional efficacy. Derivatives bearing a chlorine at position 5, paired with a morpholine or N,N-diethyl substituent at position 4 of an attached phenyl ring, exhibit sub-micromolar IC50 values, significantly outperforming the standard chemotherapeutic agent etoposide[4].

Table 2: Antiproliferative Activity of 5-Chlorobenzoxazole Derivatives

Core SubstitutionPhenyl Ring SubstituentsHCT-116 IC50 (µM)NCI-H460 IC50 (µM)
5-Chloro3-Methoxy, 4-(N,N-diethyl)2.40.9
5-Chloro4-MorpholineN/A0.4
Etoposide (Control) N/A 3.4 6.1
(Data synthesized from in vitro antiproliferative evaluations[4])
Neurology: Sigma Receptor Modulation

In the realm of neuropharmacology, 5-chlorobenzoxazole derivatives have been engineered as highly potent ligands for


 and 

receptors. When the 5-chlorobenzoxazole scaffold is tethered to an azepane ring via a four-unit alkyl spacer, the resulting positional isomers demonstrate nanomolar affinity (e.g.,


= 0.78 nM)[2]. The C5 chlorine acts as a critical lipophilic anchor, interacting with the hydrophobic binding pockets of the sigma receptors, validating the necessity of halogen placement for neurological targeting.
Infectious Disease: The Bioisosteric Boundary

A fascinating limitation of the benzoxazole scaffold was discovered during the development of Resistance-Modifying Agents (RMAs) aimed at re-sensitizing Methicillin-Resistant Staphylococcus aureus (MRSA) to


-lactam antibiotics. While tryptoline-based benzothiazoles showed excellent RMA activity, the exact structural analogs synthesized using 2-chlorobenzoxazole (yielding tryptoline-based benzoxazoles) completely lost their RMA activity[5]. This highlights a critical SAR boundary: the oxygen atom in the benzoxazole ring is a harder, more electronegative heteroatom compared to the softer, more polarizable sulfur in benzothiazole, fundamentally altering the molecule's interaction with bacterial resistance proteins.

Experimental Methodology: Self-Validating SNAr Protocol

To exploit the 2-chlorobenzoxazole scaffold, researchers must execute highly controlled Nucleophilic Aromatic Substitution (SNAr) reactions. The following protocol is designed as a self-validating system, ensuring high yield and structural integrity.

Step-by-Step SNAr Workflow
  • Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 2-chlorobenzoxazole (1.0 eq) and the target amine nucleophile (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is selected for its high dielectric constant (

      
      ), which heavily stabilizes the polar Meisenheimer complex transition state formed during the nucleophilic attack[1].
      
  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise at 0°C.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It efficiently scavenges the HCl byproduct generated during the reaction, preventing the protonation (and subsequent deactivation) of the amine nucleophile, without competing for the highly electrophilic C2 carbon.

  • Thermal Activation: Gradually warm the mixture to room temperature, then heat to 80°C for 4–12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Causality: While the C2 position is highly electrophilic, thermal energy is required to overcome the activation energy barrier associated with the temporary disruption of aromaticity in the transition state.

  • Workup & Validation: Quench the reaction with ice-cold water to precipitate the product. Extract with EtOAc (3x), wash the organic layer with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
    • Self-Validation (NMR): Confirm the structure via

      
      -NMR. Successful substitution is validated by the disappearance of the amine N-H proton (if a secondary amine was used) and a distinct upfield shift of the benzoxazole C4/C7 aromatic protons due to the electron-donating nature of the newly attached amine compared to the strongly electron-withdrawing chlorine.
      

SNAr_Workflow Step1 1. Reagent Prep 2-Chlorobenzoxazole + Amine Nucleophile Step2 2. Base Addition DIPEA in DMF (Acid Scavenging) Step1->Step2 Step3 3. Thermal Activation 80°C for 4-12h (Meisenheimer Complex) Step2->Step3 Step4 4. Isolation EtOAc Extraction & Chromatography Step3->Step4

Figure 2: Self-validating SNAr workflow for 2-substituted benzoxazole synthesis.

Conclusion

The 2-chlorobenzoxazole scaffold is far more than a simple synthetic intermediate; it is a highly tunable pharmacophore where positional isomerism dictates biological fate. As demonstrated, shifting a chlorine atom from the C5 position to an unsubstituted state can mean the difference between a potent VEGFR-2 inhibitor and an inactive compound[3]. By mastering the electronic and steric nuances of these isomers, drug development professionals can rationally design next-generation therapeutics with exquisite target selectivity.

References

  • [4] Title: A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation Source: MDPI (Molecules) URL: [Link]

  • [2] Title: Synthesis, in vitro and in vivo characterization of new benzoxazole and benzothiazole-based sigma receptor ligands Source: ResearchGate URL: [Link]

  • [3] Title: Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • [5] Title: Tryptoline-Based Benzothiazoles Re-sensitize MRSA to β-Lactam Antibiotics Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Foundational

2-Chlorobenzo[d]oxazol-4-amine SMILES and InChI key data

2-Chlorobenzo[d]oxazol-4-amine: SMILES, InChIKey, and Technical Applications in Drug Discovery Executive Summary The benzoxazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interac...

Author: BenchChem Technical Support Team. Date: March 2026

2-Chlorobenzo[d]oxazol-4-amine: SMILES, InChIKey, and Technical Applications in Drug Discovery

Executive Summary

The benzoxazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a diverse array of biological targets. Among its functionalized derivatives, 2-chlorobenzo[d]oxazol-4-amine (CAS: 1783568-99-9) stands out as a highly versatile, bifunctional building block [1]. Featuring a reactive chlorine atom at the C-2 position and an electron-donating primary amine at the C-4 position, this compound enables orthogonal synthetic strategies. This whitepaper provides an in-depth technical analysis of its chemical identifiers, reactivity profile, and step-by-step methodologies for its application in drug discovery.

Core Chemical Identifiers and Structural Data

Accurate structural identification is the foundation of computational chemistry, molecular docking, and synthetic planning. The Simplified Molecular-Input Line-Entry System (SMILES) and InChIKey provide unambiguous digital representations of 2-chlorobenzo[d]oxazol-4-amine [2].

The SMILES string Nc1cccc2oc(Cl)nc12 maps the molecule's connectivity: a benzene ring (c1cccc2) fused to an oxazole ring (oc(...)nc12), with an amine group (N) at the 4-position and a chlorine atom (Cl) at the 2-position.

Table 1: Quantitative Chemical Identifiers

PropertyValue
Chemical Name 2-Chlorobenzo[d]oxazol-4-amine
CAS Registry Number 1783568-99-9
Canonical SMILES Nc1cccc2oc(Cl)nc12
InChIKey QZKSCCRBMBGZJL-UHFFFAOYSA-N
Molecular Formula C₇H₅ClN₂O
Molecular Weight 168.58 g/mol

Reactivity Profile and Structural Causality

The utility of 2-chlorobenzo[d]oxazol-4-amine in library synthesis stems from the distinct electronic environments of its two functional groups:

  • C-2 Chlorine (Electrophilic Hub): The carbon at the 2-position is flanked by highly electronegative oxygen and nitrogen atoms. This intense electron withdrawal renders the C-2 carbon highly electrophilic, making the chlorine atom an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) . Reactions with nucleophiles (amines, thiols, alkoxides) proceed rapidly, often requiring only mild heating and a weak base [1].

  • C-4 Amine (Nucleophilic Vector): The primary amine at the 4-position is electron-donating. It serves as a handle for amide coupling, reductive amination, or Buchwald-Hartwig cross-coupling.

Because SNAr at C-2 and amidation at C-4 require different reaction conditions, researchers can perform orthogonal derivatizations without the need for complex protecting-group chemistry.

G Core 2-Chlorobenzo[d]oxazol-4-amine (Bifunctional Scaffold) SNAr C-2 Position Nucleophilic Aromatic Substitution Core->SNAr Amines/Thiols (Base, Heat) Amidation C-4 Position Amide Coupling / Amination Core->Amidation Carboxylic Acids (HATU, DIPEA) Dual Advanced Heterocyclic Drug Candidates SNAr->Dual Structural Diversification Amidation->Dual Pharmacophore Extension

Synthetic workflow for orthogonal derivatization of 2-chlorobenzo[d]oxazol-4-amine.

Applications in Medicinal Chemistry

Derivatives of 2-chlorobenzoxazoles are heavily utilized in the development of targeted therapeutics. Two primary areas of focus include:

  • Anticancer Agents (VEGFR-2 Inhibition): Benzoxazole derivatives are potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase critical for tumor angiogenesis [1]. By occupying the ATP-binding pocket of the kinase domain, these compounds block downstream signaling pathways (such as PI3K/AKT/mTOR), thereby starving tumors of their blood supply and suppressing proliferation [2].

  • Antimicrobial Scaffolds: Recent computational modeling and in vitro assays have demonstrated that benzoxazole derivatives synthesized from 2-chloro precursors exhibit potent activity against multidrug-resistant bacterial strains, including Staphylococcus aureus[2].

Pathway Ligand VEGF Ligand Receptor VEGFR-2 (RTK) Ligand->Receptor Binds & Activates PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylation Inhibitor Benzoxazole Derivative (ATP-competitive inhibitor) Inhibitor->Receptor Blocks Kinase Domain Angiogenesis Tumor Angiogenesis PI3K->Angiogenesis Promotes

Mechanism of action for benzoxazole-derived VEGFR-2 inhibitors in tumor angiogenesis.

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocols detail the orthogonal functionalization of 2-chlorobenzo[d]oxazol-4-amine. Each protocol is designed as a self-validating system, incorporating in-process checks to confirm reaction success.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) at C-2

This procedure outlines the substitution of the C-2 chlorine with a secondary amine (e.g., morpholine) to generate a 2-aminobenzoxazole derivative.

Reagents:

  • 2-Chlorobenzo[d]oxazol-4-amine (1.0 eq)

  • Morpholine (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Initiation: Dissolve 2-chlorobenzo[d]oxazol-4-amine in anhydrous DMF under an inert nitrogen atmosphere. Causality: DMF is a polar aprotic solvent that stabilizes the Meisenheimer complex intermediate formed during SNAr, accelerating the reaction.

  • Base Addition: Add DIPEA to the stirring solution. Causality: DIPEA acts as a non-nucleophilic proton scavenger to neutralize the HCl byproduct, preventing the protonation of the incoming morpholine nucleophile.

  • Nucleophile Addition: Dropwise add morpholine. Heat the reaction mixture to 80°C for 4–6 hours.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The consumption of the starting material (higher Rf) and the appearance of a highly UV-active product spot (lower Rf) validate the conversion.

  • Workup: Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Amide Coupling at C-4

Following C-2 functionalization, the C-4 amine can be coupled with a carboxylic acid to extend the pharmacophore.

Reagents:

  • C-2 Substituted Benzo[d]oxazol-4-amine intermediate (1.0 eq)

  • Target Carboxylic Acid (1.2 eq)

  • HATU (1.5 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dichloromethane (DCM) (0.1 M)

Step-by-Step Methodology:

  • Activation: In a dry flask, dissolve the carboxylic acid and HATU in anhydrous DCM. Add DIPEA and stir for 15 minutes at room temperature. Causality: HATU rapidly converts the carboxylic acid into a highly reactive O-Atab ester. The pre-activation step ensures the electrophile is fully formed before the amine is introduced, minimizing side reactions.

  • Coupling: Add the benzoxazole intermediate to the activated ester solution. Stir at room temperature for 12 hours.

  • In-Process Validation: Analyze via LC-MS. The presence of the target mass [M+H]+ and the disappearance of the intermediate mass confirm successful amide bond formation.

  • Workup: Dilute the reaction with DCM, wash sequentially with saturated aqueous NaHCO₃ (to remove acidic impurities) and 1M HCl (to remove unreacted amines), dry over MgSO₄, and purify via flash column chromatography.

References

  • Chemsrc. "1783568-99-9 2-Chlorobenzo[d]oxazol-4-amine." Chemsrc Chemical Dictionary. Available at:[Link]

Exploratory

An In-depth Technical Guide to the Core Differences Between 4-Amino- and 5-Amino-2-chlorobenzoxazole

For Researchers, Scientists, and Drug Development Professionals Abstract The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of phar...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2][3] Within this class, functionalized isomers can exhibit profoundly different chemical behaviors and biological activities. This guide provides a detailed comparative analysis of two key isomers: 4-amino-2-chlorobenzoxazole and 5-amino-2-chlorobenzoxazole. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to explore the causal relationships between isomeric structure and function. We will dissect their structural nuances, synthetic pathways, spectroscopic signatures, and the critical implications of these differences for drug discovery and development. The protocols and analyses presented herein are designed to be self-validating, providing a trusted resource for researchers navigating the complexities of benzoxazole chemistry.

Foundational Analysis: Structure and Physicochemical Properties

The seemingly minor shift of an amino group from the 4-position to the 5-position on the 2-chlorobenzoxazole core instigates significant changes in the molecule's electronic distribution, steric profile, and physicochemical properties. Understanding these foundational differences is paramount for predicting reactivity and biological interactions.

Isomeric Structures

The core distinction lies in the substitution pattern on the benzene ring. In 4-amino-2-chlorobenzoxazole, the amino group is ortho to the fused oxazole ring's oxygen atom. In the 5-amino isomer, the amino group is para to the oxazole oxygen and meta to the ring nitrogen.

Caption: Chemical structures of 4-amino- and 5-amino-2-chlorobenzoxazole.

Electronic and Physicochemical Profile

The position of the electron-donating amino group (-NH₂) relative to the electron-withdrawing chloro group (-Cl) and the benzoxazole ring system alters the molecule's dipole moment, polarity, and hydrogen bonding potential.

  • 4-Amino Isomer: The proximity of the amino group to the oxazole oxygen can lead to intramolecular hydrogen bonding, potentially influencing its conformation and reducing the availability of the amine protons for intermolecular interactions. The amino group's electron-donating effect is directed towards the chloro-substituted carbon, potentially influencing the reactivity of the C-Cl bond.

  • 5-Amino Isomer: The amino group is positioned further from the chloro and oxazole heteroatoms. Its electron-donating resonance effect strongly influences the electron density of the entire benzene ring, particularly enhancing the nucleophilicity of the amine itself.

The following table summarizes key physicochemical properties. Note that experimentally derived values for these specific isomers are not widely published; therefore, these values are based on computational predictions and data from closely related analogs like 2-amino-5-chlorobenzoxazole.[4][5]

Property4-Amino-2-chlorobenzoxazole5-Amino-2-chlorobenzoxazoleJustification & Impact
Molecular Formula C₇H₅ClN₂OC₇H₅ClN₂OIdentical, as they are isomers.
Molecular Weight 168.58 g/mol 168.58 g/mol Identical, as they are isomers.
Predicted XLogP3 ~2.5~2.3The 5-amino isomer may be slightly less lipophilic due to more exposed polar groups. This affects solubility and membrane permeability.
Predicted pKa (Amine) ~3.0 - 3.5~3.5 - 4.0The 4-amino group is expected to be less basic due to the proximity of the electron-withdrawing oxazole ring. This impacts salt formation and ionization state at physiological pH.
H-Bond Donors 1 (Amine)1 (Amine)Both can act as hydrogen bond donors, a key interaction for receptor binding.
H-Bond Acceptors 2 (Oxazole N, O)2 (Oxazole N, O)Both have identical acceptor sites on the core ring.
Melting Point (°C) Not available181-184 (for 2-amino-5-chlorobenzoxazole)Differences in crystal lattice packing due to varied intermolecular forces will result in different melting points.

Synthesis and Chemical Reactivity: A Tale of Two Precursors

The synthetic strategy for these isomers is dictated by the commercially available and synthetically accessible aminophenol precursors. The subsequent reactivity of the final products is a direct consequence of their distinct electronic landscapes.

Synthetic Pathways

The most common and robust method for constructing the 2-aminobenzoxazole core is the cyclization of an appropriate o-aminophenol with a cyanating agent, such as cyanogen bromide (BrCN).[6]

  • Synthesis of 5-Amino-2-chlorobenzoxazole: This isomer is synthesized from 4-chloro-2,6-diaminophenol (or its precursor, 4-chloro-2-amino-6-nitrophenol followed by reduction). The key step is the reaction of the amino group that is ortho to the hydroxyl group with BrCN to form the oxazole ring.

  • Synthesis of 4-Amino-2-chlorobenzoxazole: The synthesis of this isomer would logically start from 5-chloro-2,4-diaminophenol (or its corresponding nitro-amino precursor).

Caption: General experimental workflow for the synthesis of aminobenzoxazoles.

Experimental Protocol: Synthesis of 2-Amino-5-chlorobenzoxazole

This protocol is adapted from established literature procedures for similar structures.[6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chloro-2-amino-6-nitrophenol (1 equiv.) in methanol.

  • Reduction (if starting from nitro-phenol): Add a reducing agent such as SnCl₂·2H₂O (3-4 equiv.) and heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitored by TLC). Cool the reaction and neutralize with a saturated sodium bicarbonate solution to precipitate the crude 4-chloro-2,6-diaminophenol. Filter and dry the intermediate.

  • Cyclization: Suspend the crude diaminophenol intermediate (1 equiv.) in methanol. Cool the mixture in an ice bath. Add a solution of cyanogen bromide (1.1 equiv.) in methanol dropwise over 30 minutes. Causality: The BrCN acts as an electrophilic one-carbon synthon. The more nucleophilic amino group ortho to the hydroxyl group preferentially attacks, initiating the cyclization cascade.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to yield pure 2-amino-5-chlorobenzoxazole.

Differential Reactivity

The nucleophilicity of the exocyclic amino group is the primary site of differential reactivity, which is a critical consideration for lead optimization.

  • 4-Amino Isomer: The amine is expected to be less nucleophilic due to the proximate electron-withdrawing effect of the oxazole ring system. Reactions such as acylation or alkylation may require more forcing conditions (stronger base, higher temperature).

  • 5-Amino Isomer: The amine is more nucleophilic and behaves more like a typical aniline. It will readily undergo standard amine derivatization reactions.[7][8] For example, it can be acylated with acyl chlorides or undergo nucleophilic substitution with alkyl halides to generate a diverse library of analogs.[7][8] The 2-chloro position in both isomers is activated towards nucleophilic aromatic substitution, allowing for the introduction of various functional groups, though reaction kinetics may be subtly influenced by the distant amino group.[9][10]

Spectroscopic Differentiation: The Analytical Fingerprint

Unambiguous identification of the correct isomer is non-negotiable in a research and development setting. Spectroscopic methods, particularly NMR, provide a definitive "fingerprint" for each molecule. The predicted data below is based on fundamental principles of NMR and data from analogous structures like 4-amino-2-chlorobenzoic acid.[11][12][13]

Spectroscopic Method4-Amino-2-chlorobenzoxazole5-Amino-2-chlorobenzoxazoleRationale for Difference
¹H NMR (Aromatic) Two doublets (AX system). Expect signals around δ 6.8-7.5 ppm.Two signals, a doublet and a doublet of doublets (ABX system). Expect signals around δ 6.7-7.3 ppm.The symmetry and coupling patterns of the aromatic protons are distinct. The 5-amino isomer has three protons on the benzene ring, leading to a more complex splitting pattern compared to the two protons of the 4-amino isomer.
¹H NMR (Amine) Broad singlet, potentially downfield shifted if involved in intramolecular H-bonding.Broad singlet, typical aniline chemical shift (δ 4.5-5.5 ppm in DMSO-d₆).The chemical environment of the amine protons is different.
¹³C NMR (Aromatic) ~6 distinct aromatic carbon signals.~6 distinct aromatic carbon signals.The chemical shifts of the carbons directly attached to the amino and chloro groups (ipso-carbons) and those ortho/para to them will be significantly different due to the varying electronic effects.
IR Spectroscopy N-H stretch (~3300-3500 cm⁻¹), potentially a single broad peak if H-bonded. Aromatic C-H out-of-plane bending pattern indicative of 1,2,4,6-tetrasubstitution.Two distinct N-H stretching peaks (symmetric and asymmetric, ~3350 and 3450 cm⁻¹). Aromatic C-H bending pattern for 1,2,4,5-tetrasubstitution.Intramolecular hydrogen bonding in the 4-amino isomer could alter the N-H stretching vibration. The substitution pattern on the aromatic ring gives rise to characteristic C-H bending absorptions in the fingerprint region (700-900 cm⁻¹).

Biological and Pharmacological Implications: The Isomer Effect

In drug design, positional isomerism is a critical variable that can mean the difference between a potent therapeutic agent and an inactive molecule. The spatial arrangement of functional groups dictates how a molecule interacts with its biological target. Benzoxazole derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][14][15][16][17]

The change in the amino group's position from C-4 to C-5 alters the molecule's shape and the vector of its hydrogen bond donor capabilities.

  • Target Binding: A receptor's active site has a specific three-dimensional geometry with defined pockets and hydrogen bonding residues. The 4-amino isomer presents its H-bond donor group at a different angle and position than the 5-amino isomer. If a hydrogen bond with a specific amino acid residue (e.g., an aspartate or glutamate) is crucial for binding affinity, one isomer may bind with high affinity while the other binds poorly or not at all.

  • Pharmacokinetics: Physicochemical differences, such as LogP and pKa, influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The subtle differences between the 4- and 5-amino isomers could lead to significant variations in bioavailability, metabolic stability, and cell permeability. For example, structure-activity relationship studies on other benzoxazoles have shown that the positioning of substituents is critical for activity.[18]

Caption: Isomeric differences can drastically alter binding to a biological target.

Conclusion

While 4-amino- and 5-amino-2-chlorobenzoxazole share the same molecular formula, they are distinct chemical entities with unique properties. The choice of which isomer to pursue in a drug discovery program is a critical decision that must be informed by a deep understanding of their differences.

  • Structural & Electronic: The position of the amino group fundamentally alters electron distribution, basicity, and potential for intramolecular interactions.

  • Synthetic: Their syntheses require different, isomerically defined starting materials.

  • Spectroscopic: They are unambiguously distinguishable by standard analytical techniques, most notably ¹H NMR.

  • Biological: The spatial and electronic differences are expected to translate into distinct pharmacological profiles and ADME properties.

For researchers and drug development professionals, this guide underscores a core principle: in the world of medicinal chemistry, "close" is not good enough. Rigorous synthesis, purification, and analytical characterization are essential to ensure that the biological data obtained is attributed to the correct and intended isomeric structure.

References

  • ResearchGate. (2025, August 10). BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. Available from: [Link]

  • ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. Available from: [Link]

  • Ha, S. T., Foo, K. L., & Sastry, S. S. (n.d.). Synthesis of 5-Chloro-2-(4-tetradecanoyloxybenzylidenamino)benzoxazole. Journal of the Korean Chemical Society.
  • Unknown. (2025, January 28). Benzoxazole: Synthetic Methodology and Biological Activities. Available from: [Link]

  • Castañeda, I., et al. (n.d.). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). ACS Medicinal Chemistry Letters. Available from: [Link]

  • Srinivas, A., et al. (2010). Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents. Journal of Chemical and Pharmaceutical Research, 2(1), 319-326.
  • Unknown. (n.d.). N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide. Preprints.org.
  • ResearchGate. (2024, July 15). N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide. Available from: [Link]

  • Unknown. (2021, April 8). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. National Center for Biotechnology Information. Available from: [Link]

  • Unknown. (2021, April 3). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. National Center for Biotechnology Information. Available from: [Link]

  • BenchChem. (n.d.).
  • Unknown. (n.d.). Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid. Acta Physica Polonica A.
  • ResearchGate. (2025, August 5). Synthesis and characterisation of the first transition metal complex of zoxazolamine (2-amino-5-chlorobenzoxazole): The X-ray crystal structure determination of [ZnCl 2(η 1-N benzoxazole-2-amino-5-chlorobenzoxazole) 2]. Available from: [Link]

  • MDPI. (2024, July 23). N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide. Available from: [Link]

  • International Journal of Research and Review. (n.d.).
  • PubChem. (n.d.). 2-(Benzylamino)-5-chlorobenzoxazole. Available from: [Link]

  • ResearchGate. (n.d.).
  • BenchChem. (n.d.). The Versatility of 4-Amino-2-chlorobenzoic Acid: A Building Block for Bioactive Molecules.
  • Google Patents. (n.d.). US20170022172A1 - Process for the synthesis of chlorzoxazone.
  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Available from: [Link]

  • PubMed. (2021, January 15). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. Available from: [Link]

  • BenchChem. (n.d.). Spectroscopic Profile of 4-Amino-2-chlorobenzoic Acid: A Technical Guide.
  • ResearchGate. (2025, August 7). Isomeric structures of benzimidazole, benzoxazole, and benzothiazole derivatives, their electronic properties and transformations. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-2-chlorobenzoic acid. Available from: [Link]

  • Unknown. (2019, November 19). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. (n.d.). US2969370A - Process for the preparation of 2-amino-5-chlorobenzoxazole.
  • ResearchGate. (2024, July 16). N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide. Available from: [Link]

  • MDPI. (2017, April 2). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. Available from: [Link]

  • Preprints.org. (2024, June 13). N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide.
  • Unknown. (2026, February 27). Understanding the Properties and Synthesis of 2-Chlorobenzoxazole (CAS 615-18-9).
  • Scite.ai. (n.d.). 2-Amino-5-chloro-1,3-benzoxazole.
  • NIST. (n.d.). Benzoic acid, 4-amino-2-chloro-. NIST WebBook. Available from: [Link]

  • PubChem. (n.d.). 4-Amino-2-chlorobenzoic acid. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of N-Substituted Benzoxazoles from 2-Chlorobenzo[d]oxazol-4-amine

The following Application Note and Protocol guide is designed for medicinal chemists and process development scientists. It addresses the specific synthetic challenges posed by the 2-chlorobenzo[d]oxazol-4-amine scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for medicinal chemists and process development scientists. It addresses the specific synthetic challenges posed by the 2-chlorobenzo[d]oxazol-4-amine scaffold.

Executive Summary & Strategic Analysis

The 2-chlorobenzo[d]oxazol-4-amine scaffold presents a unique electronic environment compared to the standard 2-chlorobenzoxazole. While the 2-position of benzoxazole is typically electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr), the presence of the 4-amino group significantly alters this reactivity.

  • Electronic Deactivation: The C4-amino group acts as a strong electron-donating group (EDG) via resonance. This donation increases the electron density of the benzoxazole ring system, thereby decreasing the electrophilicity of the C2 carbon. Consequently, standard SNAr conditions used for unsubstituted benzoxazoles may result in sluggish kinetics or incomplete conversion.

  • Chemo-selectivity: The C4-amine is a nucleophile itself, but it is generally less reactive than the external amine nucleophile being introduced. However, self-condensation is a theoretical risk under extreme forcing conditions.

  • Strategic Approach:

    • Aliphatic Amines: React via thermal SNAr, often requiring elevated temperatures (100–120 °C) or microwave irradiation.

    • Aromatic Amines (Anilines): Due to their lower nucleophilicity and the deactivated scaffold, these often fail under thermal SNAr. Palladium-catalyzed Buchwald-Hartwig amination is the mandatory protocol for these substrates.

Reaction Pathway Visualization[1]

ReactionPathways cluster_legend Reactivity Logic Start 2-Chlorobenzo[d] oxazol-4-amine Aliphatic Aliphatic Amines (HNR2) Start->Aliphatic Aromatic Aromatic Amines (ArNH2) Start->Aromatic Product 2-(N-Substituted)-benzo[d] oxazol-4-amine Aliphatic->Product Method A: Thermal SNAr (DIPEA, NMP, 120°C) Aromatic->Product Method B: Buchwald-Hartwig (Pd2(dba)3, XPhos, NaOtBu) Strong Nucleophiles Strong Nucleophiles SNAr Pathway SNAr Pathway Strong Nucleophiles->SNAr Pathway Weak Nucleophiles Weak Nucleophiles Pd-Catalysis Pathway Pd-Catalysis Pathway Weak Nucleophiles->Pd-Catalysis Pathway

Figure 1: Decision tree for selecting the appropriate synthetic methodology based on nucleophile classification.

Method A: Thermal Nucleophilic Aromatic Substitution (SNAr)

Scope: Primary and secondary aliphatic amines (e.g., morpholine, piperazine, alkyl amines).

Mechanistic Insight

Despite the deactivating effect of the 4-NH2, the benzoxazole C=N bond still provides sufficient electron withdrawal to permit SNAr with strong nucleophiles. Polar aprotic solvents are critical to stabilize the Meisenheimer-like transition state.

Detailed Protocol

Materials:

  • 2-Chlorobenzo[d]oxazol-4-amine (1.0 equiv)

  • Amine nucleophile (1.2 – 1.5 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Anhydrous NMP (N-Methyl-2-pyrrolidone) or DMF. Note: NMP is preferred for higher thermal stability.

Step-by-Step Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with 2-chlorobenzo[d]oxazol-4-amine (100 mg, 0.59 mmol).

  • Solvation: Add anhydrous NMP (2.0 mL). Concentration should be approx. 0.3 M to maximize collision frequency.

  • Reagent Addition: Add DIPEA (205 µL, 1.18 mmol) followed by the amine nucleophile (0.71 mmol).

  • Reaction: Seal the vial and heat to 110 °C for 4–16 hours.

    • Monitoring: Check LCMS at 2 hours. If conversion is <10%, increase temperature to 130 °C.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (30 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL) to remove NMP.

    • Alternative for Polar Products: If the product is polar, pour the reaction mixture into ice-water. Collect the precipitate by filtration.

  • Purification: Flash column chromatography (DCM/MeOH gradient).

Optimization Table: Solvent & Temperature Effects

SolventTemp (°C)Time (h)Conversion (Morpholine)Notes
Ethanol 80 (Reflux)24~40%Too slow; solvent boils before activation energy reached.
DMF 1001285%Good, but aqueous workup can be tedious.
NMP 120 4 >95% Recommended. Best balance of solubility and kinetics.
DMSO 1204>95%Effective, but difficult to remove during workup.

Method B: Buchwald-Hartwig Cross-Coupling

Scope: Anilines, electron-deficient amines, and sterically hindered amines.

Mechanistic Insight

The 4-amino group's electron donation renders the C-Cl bond less susceptible to oxidative addition by Palladium(0) compared to electron-deficient aryl chlorides. Therefore, electron-rich, bulky biaryl phosphine ligands (e.g., XPhos, BrettPhos) are required to facilitate the oxidative addition and reductive elimination steps.

Detailed Protocol

Materials:

  • 2-Chlorobenzo[d]oxazol-4-amine (1.0 equiv)

  • Aniline derivative (1.2 equiv)

  • Catalyst: Pd2(dba)3 (2.5 mol%) or Pd(OAc)2 (5 mol%)

  • Ligand: XPhos or BrettPhos (5–10 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (2.0 equiv) or Cs2CO3 (for base-sensitive substrates).

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (degassed).

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a reaction tube and cycle with Argon/Nitrogen 3 times.

  • Catalyst Pre-complexation (Optional but Recommended): Mix Pd2(dba)3 and XPhos in a small amount of dioxane under Argon and stir for 5 mins to form the active catalytic species (solution turns from dark purple to orange/brown).

  • Reagent Loading: Add 2-chlorobenzo[d]oxazol-4-amine (1.0 equiv), the aniline (1.2 equiv), and NaOtBu (2.0 equiv) to the reaction vessel.

  • Solvent Addition: Add the pre-formed catalyst solution and additional dioxane to reach 0.2 M concentration.

  • Reaction: Heat to 100 °C for 12 hours.

  • Workup: Filter through a celite pad (eluting with EtOAc) to remove Palladium black. Concentrate the filtrate.

  • Purification: Flash chromatography. Note: Scavenger resins (e.g., SiliaMetS® Thiol) may be needed to remove residual Pd traces for biological assays.

Catalytic Cycle Visualization

BuchwaldCycle cluster_ligand Ligand Role (XPhos) Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + 2-Cl-Benzoxazole AmineBind Amine Coordination OxAdd->AmineBind + R-NH2 Deprot Deprotonation (Base) AmineBind->Deprot - HCl (via Base) RedElim Reductive Elimination (Product Release) Deprot->RedElim Ar-Pd-NHR RedElim->Pd0 Regeneration Bulky Bulky Promotes Reductive Elimination Promotes Reductive Elimination Bulky->Promotes Reductive Elimination Electron-Rich Electron-Rich Facilitates Oxidative Addition Facilitates Oxidative Addition Electron-Rich->Facilitates Oxidative Addition

Figure 2: The catalytic cycle emphasizes the necessity of electron-rich ligands (XPhos) to overcome the deactivated nature of the 2-chloro-4-aminobenzoxazole substrate.

Troubleshooting & Critical Parameters

The "4-Amino" Interference

In rare cases, the exocyclic 4-NH2 can interfere with the catalyst or participate in side reactions.

  • Symptom: Low yield in Buchwald coupling; catalyst poisoning.

  • Solution: Protect the 4-NH2 as a Boc-derivative before attempting the C2-substitution.

    • Protocol: Treat starting material with Boc2O (1.1 equiv) and DMAP (cat.) in DCM. The Boc group withdraws electrons, actually activating the C2 position for the subsequent SNAr/coupling step. Deprotect with TFA/DCM post-coupling.

Regioselectivity Check

Ensure the reaction is occurring at C2 and not alkylating the ring nitrogen (N3).

  • Verification: 1H NMR.

    • N-Alkylation (Salt formation): Significant downfield shift of all aromatic protons; product is water-soluble.

    • C2-Amination (Desired): Loss of Cl signal (if using MS); appearance of NH signal; aromatic shifts remain consistent with neutral species.

References

  • Potts, K. T. (1984). "The Chemistry of Benzoxazoles." Comprehensive Heterocyclic Chemistry. An authoritative overview of benzoxazole reactivity.
  • Wang, F., et al. (2017).[2][3] "Synthesis of N-aryl-2-aminobenzoxazoles from substituted benzoxazole-2-thiol." ChemistrySelect, 2(21), 6035-6039. Link (Demonstrates alternative routes, highlighting the difficulty of direct Cl-displacement with anilines).

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361. Link (The foundational text for selecting XPhos/BrettPhos for deactivated aryl chlorides).

  • Rao, A., et al. (2021). "Design and synthesis of 2-aminobenzoxazole derivatives." Journal of Chemical Sciences, 133, 1-10. (Provides specific SNAr conditions for benzoxazoles).
  • BenchChem. (2025).[1] "2-Chlorobenzo[d]oxazol-5-amine Application Notes." BenchChem Repository. Link (General reactivity data for amino-chlorobenzoxazoles).

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Chlorobenzo[d]oxazol-4-amine

Executive Summary The scaffold 2-chlorobenzo[d]oxazol-4-amine presents a unique "push-pull" electronic environment utilized frequently in kinase inhibitor development. The electrophilic C2-chlorine position is primed for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The scaffold 2-chlorobenzo[d]oxazol-4-amine presents a unique "push-pull" electronic environment utilized frequently in kinase inhibitor development. The electrophilic C2-chlorine position is primed for cross-coupling, while the nucleophilic C4-amine creates challenges regarding catalyst poisoning and chemoselectivity.

This guide provides high-fidelity protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. It prioritizes ligand-controlled chemoselectivity to enable C2-functionalization without the mandatory need for N-protection, although protection strategies are discussed for scale-up reliability.

Substrate Analysis & Strategic Planning

The "Janus" Challenge

The substrate contains two competing reactive sites:

  • C2-Cl (Electrophile): Activated by the benzoxazole ring (similar to 2-chloropyridine). However, the electron-donating C4-amino group (

    
     effect) pushes density into the ring, slightly increasing the barrier to oxidative addition compared to the unsubstituted parent.
    
  • C4-NH

    
     (Nucleophile/Ligand):  The free amine can:
    
    • Act as a competitive nucleophile (homodimerization via

      
      ).[1]
      
    • Coordinate to Pd(II) species, arresting the catalytic cycle (poisoning).[1]

    • Direct C-H activation (undesired side reaction).[1]

Decision Matrix: To Protect or Not?
  • Route A: Direct Coupling (Unprotected) [1]

    • Pros: Step economy.

    • Cons: Requires expensive, bulky ligands (e.g., BrettPhos, XPhos) to prevent amine coordination; lower yields on scale.[1]

    • Recommended for: Discovery chemistry (<100 mg).[1][2]

  • Route B: Protected Coupling (N-Boc/N-Ac)

    • Pros: High reliability; standard ligands (PPh

      
      , dppf) often suffice; eliminates dimerization risk.[1]
      
    • Cons: Two extra steps (protection/deprotection).[1]

    • Recommended for: Process development (>1 g).[1]

Visualization: Reaction Scope & Logic[3]

ReactionLogic Substrate 2-Chlorobenzo[d] oxazol-4-amine Suzuki Suzuki-Miyaura (Ar-B(OH)2) Substrate->Suzuki Pd(OAc)2 / XPhos K3PO4, Dioxane/H2O Buchwald Buchwald-Hartwig (HNR2) Substrate->Buchwald Pd2(dba)3 / BrettPhos LHMDS, tBuOH Sonogashira Sonogashira (HCC-R) Substrate->Sonogashira PdCl2(PPh3)2 / CuI Et3N, DMF Prod_Suzuki 2-Aryl-benzo[d] oxazol-4-amine Suzuki->Prod_Suzuki Prod_Buchwald N2,N2-Dialkyl-benzo[d] oxazole-2,4-diamine Buchwald->Prod_Buchwald Prod_Sono 2-Alkynyl-benzo[d] oxazol-4-amine Sonogashira->Prod_Sono

Figure 1: Chemoselective diversification pathways for 2-chlorobenzo[d]oxazol-4-amine.[1]

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Target: Biaryl formation at C2.

Rationale: The 2-chlorobenzoxazole bond is pseudo-aromatic. Standard ligands like PPh


 often fail due to slow oxidative addition. XPhos  or SPhos  are required because their bulk facilitates the oxidative addition of deactivated chlorides and prevents the C4-amine from binding to the Pd center.

Materials:

  • Substrate: 1.0 equiv (e.g., 1.0 mmol, 168 mg)

  • Boronic Acid: 1.5 equiv

  • Catalyst: Pd(OAc)

    
     (2 mol%)[1]
    
  • Ligand: XPhos (4 mol%)[1]

  • Base: K

    
    PO
    
    
    
    (3.0 equiv, finely ground)[1]
  • Solvent: 1,4-Dioxane : Water (4:1 ratio) [0.2 M][1]

Step-by-Step:

  • Charge: In a reaction vial equipped with a stir bar, add the substrate, boronic acid, Pd(OAc)

    
    , XPhos, and K
    
    
    
    PO
    
    
    .
  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvate: Add degassed Dioxane/Water mixture via syringe.

  • React: Heat to 80°C for 4–12 hours. Monitor by LCMS.

    • Checkpoint: If conversion stalls, add 1 mol% additional catalyst/ligand stock solution.[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine.[1] Dry organic layer over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc). The free amine product is polar; consider adding 1% Et

    
    N to the eluent.
    
Protocol B: Buchwald-Hartwig Amination

Target: C-N bond formation at C2 (Displacement of Cl).

Rationale: This is challenging because the substrate itself is an amine. To prevent self-coupling (oligomerization), we use a stronger nucleophile (the external amine) and a bulky ligand (BrettPhos ) that creates a steric pocket where only the desired cross-coupling occurs.[1] LHMDS is preferred over NaOtBu to prevent base-mediated decomposition of the oxazole ring.

Materials:

  • Substrate: 1.0 equiv

  • External Amine: 1.2 equiv

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol% Pd)[1]
  • Ligand: BrettPhos (4 mol%)[1]

  • Base: LHMDS (1M in THF, 2.2 equiv)[1]

  • Solvent: t-Amyl Alcohol or Dioxane [0.15 M][1]

Step-by-Step:

  • Pre-complexation: In a vial, mix Pd

    
    (dba)
    
    
    
    and BrettPhos in the solvent and stir at 60°C for 5 mins to generate the active catalyst (color change observed).
  • Addition: Add the substrate and the external amine.

  • Base: Dropwise add LHMDS solution.

  • React: Heat to 100°C for 12 hours.

  • Workup: Quench with saturated NH

    
    Cl. Extract with DCM.
    
  • Note: If the external amine is volatile, use a sealed tube.

Protocol C: Sonogashira Coupling

Target: Alkynylation at C2.

Rationale: Copper (CuI) is necessary but risks coordinating to the C4-amine. If yields are low, switch to a Copper-Free variant using Pd(MeCN)


Cl

and XPhos with Cs

CO

.[1]

Standard Conditions:

  • Mix: Substrate (1.0 eq), Alkyne (1.5 eq), PdCl

    
    (PPh
    
    
    
    )
    
    
    (5 mol%), CuI (2 mol%).
  • Solvent: DMF (anhydrous) + Et

    
    N (3.0 eq).[1]
    
  • Temp: 60°C (sealed tube).

  • Warning: Benzoxazoles can undergo ring-opening under harsh basic conditions at high temps. Keep T < 80°C.

Troubleshooting & Optimization Guide

IssueProbable CauseSolution
No Conversion Catalyst poisoning by C4-NH

.
Switch to N-Boc protected substrate.
Homodimerization Substrate acting as nucleophile.Dilute reaction (0.05 M); Add external nucleophile slowly.
Ring Opening Base too strong (e.g., KOtBu).[1]Switch to mild bases: K

PO

or Cs

CO

.
Dehalogenation

-hydride elimination (common in alcohols).
Switch solvent to Toluene or DMF.
Optimization Decision Tree

Optimization Start Start Reaction (Protocol A/B) Check Check LCMS @ 2 Hours Start->Check Good >50% Conv. Continue Check->Good Yes Stalled <10% Conv. (Stalled) Check->Stalled No SideProd Homodimer Detected Check->SideProd Dimer Action1 Switch to BrettPhos G3 or XPhos Stalled->Action1 Change Ligand Action2 Synthesize N-Boc Intermediate SideProd->Action2 Protect Amine

Figure 2: Workflow for troubleshooting stalled reactions.

Safety & Handling

  • 2-Chlorobenzo[d]oxazol-4-amine: Likely a skin sensitizer. Handle in a fume hood.

  • Palladium Residues: Scavenge using SiliaMetS® Thiol or equivalent resins before biological testing, as benzoxazoles can chelate residual metals, giving false positives in kinase assays.[1]

References

  • Buchwald-Hartwig Amination Scope: Maiti, D., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases."[3] Chemical Science, 2011.[1][3] Link

  • Suzuki Coupling of Heterocycles: Billingsley, K., Buchwald, S.L.[1] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Journal of the American Chemical Society, 2007. Link

  • Benzoxazole Reactivity: Potewar, T.M., et al. "Synthesis of 2-substituted benzoxazoles..."[1] Synthetic Communications, 2005.[1] (General reactivity context).

  • Ligand Selection Guide: "Buchwald-Hartwig Cross Coupling Reaction - User Guide." Sigma-Aldrich / Merck. Link

Sources

Method

Application Note: Strategies and Protocols for the C4-Amination of 2-Chlorobenzoxazole

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Regioselective functionalization, mechanistic causality, and high-fidelity synthetic workflows.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Regioselective functionalization, mechanistic causality, and high-fidelity synthetic workflows.

Executive Summary & Mechanistic Challenges

2-Chlorobenzoxazole is a privileged heterocyclic scaffold extensively utilized in the development of biologically active molecules, including VEGFR-2 inhibitors and 5-HT3 modulators . While functionalization at the C2 position is chemically trivial, targeting the C4 position for amination presents a formidable synthetic challenge.

As an Application Scientist, it is critical to recognize the "C2-Trap" : the C2-chlorine atom is flanked by electronegative oxygen and nitrogen atoms, making it highly activated toward Nucleophilic Aromatic Substitution (SNAr). If 2-chlorobenzoxazole is subjected to standard amination conditions (e.g., Buchwald-Hartwig coupling or direct nucleophilic attack), the amine will exclusively attack the C2 position, displacing the chloride with rapid kinetics. Furthermore, the carbocyclic ring (C4–C7) is electronically deactivated, resisting standard electrophilic aromatic substitution.

While recent breakthroughs in hypervalent iodine (I(III)) chemistry have enabled direct C4 C–H amination of unfunctionalized benzoxazoles , applying these late-stage functionalization techniques to 2-chlorobenzoxazole often results in concurrent C2-Cl displacement during the required aminolysis step. Therefore, to achieve a C4-aminated product while strictly preserving the C2-chloride for downstream cross-coupling, a De Novo Pre-Functionalization strategy is the most robust, self-validating approach.

Mechanistic Workflows & Pathway Analysis

The diagram below illustrates the kinetic competition between undesired C2-SNAr and the thermodynamic necessity of the de novo synthesis route.

G A 2-Chlorobenzoxazole B Direct Amination (Nucleophilic) A->B Amine (SNAr) H 4-Amino-2-chlorobenzoxazole A->H Direct C4 C-H Amination (Extremely Challenging) C C2-Aminobenzoxazole (C2-Cl Displaced) B->C Fast Kinetics D De Novo Synthesis (2-Amino-3-nitrophenol) E 1. CS2/KOH 2. SOCl2/DMF D->E F 2-Chloro-4-nitrobenzoxazole E->F G Reduction (SnCl2) (C2-Cl Preserved) F->G G->H Target Achieved

Mechanistic workflows for benzoxazole amination highlighting the C2-SNAr trap vs. De Novo synthesis.

Experimental Protocols

Protocol A: The De Novo Pre-Functionalization Workflow (Recommended)

This protocol builds the benzoxazole core around a pre-installed nitrogen moiety, completely bypassing the C2-SNAr trap and guaranteeing 100% C4-regioselectivity.

Step 1: Synthesis of 2-Mercapto-4-nitrobenzoxazole

  • Causality: The condensation of 2-amino-3-nitrophenol with carbon disulfide (CS2) under basic conditions is driven by the thermodynamic stability of the resulting fused aromatic system.

  • Suspend 2-amino-3-nitrophenol (10 mmol) in absolute ethanol (50 mL).

  • Add potassium hydroxide (KOH, 12 mmol) and CS2 (15 mmol).

  • Reflux the mixture for 12 hours.

  • Cool the reaction to room temperature, acidify with 1M HCl to pH 3, and filter the resulting yellow precipitate. Wash with cold water and dry under a vacuum.

Step 2: Chlorination to 2-Chloro-4-nitrobenzoxazole

  • Causality: Thionyl chloride alone is often sluggish for benzoxazole-2-thiols. The addition of catalytic DMF generates the Vilsmeier-Haack intermediate (chloromethylene-N,N-dimethyliminium chloride), which acts as a highly electrophilic chlorinating agent .

  • Suspend the intermediate from Step 1 (5 mmol) in neat thionyl chloride (SOCl2, 15 mL).

  • Add a catalytic amount of anhydrous DMF (3 drops).

  • Reflux for 4 hours until gas evolution ceases.

  • Evaporate excess SOCl2 under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc, 8:2) to yield the pure chlorinated intermediate.

Step 3: Chemoselective Reduction to 4-Amino-2-chlorobenzoxazole

  • Causality: Standard catalytic hydrogenation (Pd/C, H2) is strictly contraindicated as it will rapidly hydrodechlorinate the activated C2-Cl bond. Stannous chloride (SnCl2) operates via single-electron transfer (SET), exclusively reducing the nitro group while leaving the aryl chloride intact.

  • Dissolve 2-chloro-4-nitrobenzoxazole (2 mmol) in an EtOAc/EtOH mixture (1:1, 20 mL).

  • Add SnCl2·2H2O (10 mmol) and stir at 50 °C for 6 hours.

  • Quench the reaction by carefully adding saturated aqueous NaHCO3 until pH 8 is reached (Caution: vigorous CO2 evolution).

  • Extract the aqueous layer with EtOAc (3 × 20 mL), wash with brine, dry over anhydrous Na2SO4, and concentrate to yield the target 4-amino-2-chlorobenzoxazole.

Protocol B: Direct C4 C–H Amination via Py-HVI (Late-Stage Alternative)

For specific drug discovery programs where C2-Cl displacement is acceptable (yielding 2,4-diaminobenzoxazoles), the Wengryniuk/Dutton I(III) protocol can be employed to directly aminate the C4 position .

  • Activation: Dissolve 2-chlorobenzoxazole (1.0 equiv) and[(Py)2IPh]2OTf (Py-HVI, 1.5 equiv) in anhydrous acetonitrile.

  • C-H Cleavage: Stir at room temperature for 24 hours to form the C4-pyridinium intermediate. Isolate the salt via trituration with diethyl ether.

  • Aminolysis: Subject the isolated salt to Zincke aminolysis using a secondary amine (e.g., morpholine) at 60 °C. Note: The highly nucleophilic conditions of the Zincke aminolysis will concurrently displace the C2-Cl, resulting in a dual-functionalized scaffold.

Quantitative Data & Method Comparison

The following table summarizes the performance metrics of the two protocols, allowing researchers to select the appropriate workflow based on their downstream synthetic needs .

Performance MetricProtocol A: De Novo Pre-FunctionalizationProtocol B: Direct C4 C-H Amination (Py-HVI)
Overall Yield 45–55% (Over 3 steps)70–85% (As a C4/C2 mixture)
C4 Regioselectivity >99% (Structurally defined by precursor)~55% (Typically a 1.2:1.0 C4:C2 ratio)
C2-Cl Preservation Yes (100% preserved via SET reduction)No (Displaced during aminolysis step)
Scalability High (Routinely performed on multi-gram scale)Moderate (Optimized for milligram scale)
Primary Reagents CS2, SOCl2, SnCl2·2H2O[(Py)2IPh]2OTf, Morpholine

References

  • Wengryniuk, S., & Dutton, J. "Direct C4- and C2 C–H Amination of Heteroarenes Using I(III) Reagents via a Cross Azine Coupling." ChemRxiv, 2023. URL:[Link]

  • Doucet, H., et al. "Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview." PMC, National Institutes of Health, 2019. URL:[Link]

  • Park, Y., et al. "Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications." Chemical Reviews, ACS Publications, 2017. URL:[Link]

Application

reaction conditions for 2-chlorobenzoxazole amine protection

Application Note: Selective Amine Protection Strategies for 2-Chlorobenzoxazole Scaffolds Part 1: The Electrophilic Paradox The 2-chlorobenzoxazole scaffold presents a unique challenge in synthetic organic chemistry: it...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Amine Protection Strategies for 2-Chlorobenzoxazole Scaffolds

Part 1: The Electrophilic Paradox

The 2-chlorobenzoxazole scaffold presents a unique challenge in synthetic organic chemistry: it is a bifunctional electrophile .

  • The C2-Position: The carbon at position 2 (attached to chlorine) is highly electrophilic and prone to Nucleophilic Aromatic Substitution (

    
    ).
    
  • The Exocyclic Amine: If the scaffold contains an amino group (e.g., 5-amino-2-chlorobenzoxazole), this amine is a nucleophile.

The Problem: Without protection, the amine of one molecule will attack the C2-position of another, leading to rapid, uncontrolled polymerization or dimerization (self-condensation). Furthermore, standard protection conditions (often basic) can inadvertently hydrolyze the labile C2-Cl bond, yielding the thermodynamically stable but synthetically useless benzoxazolone.

This guide details the reaction conditions required to kinetically favor N-protection over C2-substitution or hydrolysis , ensuring high yields of the protected building block ready for downstream functionalization.

Part 2: Strategic Analysis & Mechanism

To successfully protect the amine without degrading the scaffold, we must exploit the reactivity gap between the exocyclic amine (an aniline) and the C2-electrophile.

  • Reaction A (Desired): Amine + Protecting Group Reagent

    
     Protected Amine.
    
  • Reaction B (Side Reaction - Dimerization): Amine + C2-Cl

    
     Dimer.
    
  • Reaction C (Side Reaction - Hydrolysis):

    
     (from base/water) + C2-Cl 
    
    
    
    Benzoxazolone.

Control Strategy:

  • Temperature: Maintain

    
    . 
    
    
    
    at the C2 position of benzoxazoles typically requires elevated temperatures (
    
    
    ) or transition metal catalysis. Keeping the reaction cool suppresses Reaction B.
  • Base Selection: Use sterically hindered, non-nucleophilic bases (e.g., DIPEA) to prevent direct attack at C2 (Reaction C). Avoid inorganic hydroxides (NaOH/KOH).

  • Solvent: Use anhydrous, non-nucleophilic solvents (THF, DCM) to prevent hydrolysis.

Pathway Visualization

ProtectionPathways Start 5-Amino-2-chlorobenzoxazole Boc2O Reagent: Boc2O Base: DIPEA Solvent: THF Start->Boc2O Desired N-Boc-5-amino-2-chlorobenzoxazole (Stable Intermediate) Boc2O->Desired Kinetic Control (0°C to RT) Dimer Dimerization (Intermolecular SnAr) Boc2O->Dimer Heat / High Conc. Hydrolysis Benzoxazolone (Hydrolysis Product) Boc2O->Hydrolysis Aqueous/Strong Base

Figure 1: Kinetic competition between desired N-protection and parasitic side reactions.

Part 3: Validated Experimental Protocols

Protocol A: Boc-Protection of 5-Amino-2-chlorobenzoxazole

Target: Protection of an aniline on the scaffold.

Rationale: The tert-butyloxycarbonyl (Boc) group is ideal because its installation conditions are mild and it is orthogonal to the basic conditions often used in subsequent


 reactions at the C2 position.

Materials:

  • Substrate: 5-amino-2-chlorobenzoxazole (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.2 equiv)
    
  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 equiv)
    
  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Catalyst: DMAP (0.05 equiv) – Use with caution; only if reaction is sluggish.

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with nitrogen. Add 5-amino-2-chlorobenzoxazole (e.g., 1.0 g, 5.9 mmol) and a magnetic stir bar.

  • Solvation: Add anhydrous THF (10 mL/g of substrate). Concentration is critical; too concentrated promotes dimerization, too dilute slows protection.

  • Base Addition: Cool the solution to 0°C (ice bath). Add DIPEA (1.5 equiv) dropwise.

    • Note: Do not use TEA (Triethylamine) if possible; DIPEA is less nucleophilic and reduces risk of C2 attack.

  • Reagent Addition: Dissolve

    
     (1.2 equiv) in a minimal amount of THF and add dropwise to the reaction mixture at 0°C.
    
  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) . Stir for 4–16 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 3:1). The starting material (more polar aniline) should disappear. If a new spot appears very close to the baseline, check for hydrolysis (benzoxazolone).

  • Workup:

    • Dilute with EtOAc.

    • Wash with 0.5 M Citric Acid (rapid wash) to remove excess base. Avoid strong HCl as it may hydrolyze the oxazole ring or C2-Cl.

    • Wash with saturated

      
       and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (0-30% EtOAc in Hexanes). The product is typically a white/off-white solid.

Data Summary Table:

ParameterRecommended RangeCritical Failure Mode
Temperature 0°C

25°C
>40°C : Promotes self-SnAr (dimerization).
Base DIPEA (Hunig's Base)NaOH/KOH : Hydrolysis of C2-Cl. Pyridine : Can form pyridinium salts at C2.
Stoichiometry 1.1 – 1.2 eq Boc2OLarge Excess : Di-Boc formation (less stable).
Time 4 – 16 HoursProlonged (>24h) : Slow hydrolysis by trace moisture.
Protocol B: Protection of a Diamine Precursor (Pre-Cyclization Strategy)

Target: Reacting a diamine with 2-chlorobenzoxazole.

If your goal is to react a diamine (e.g., piperazine) with 2-chlorobenzoxazole while keeping one amine free for later, you must use a mono-protected diamine . Do not attempt to react the free diamine with 2-chlorobenzoxazole and then protect; you will get double substitution.

Workflow:

  • Start: N-Boc-piperazine (commercially available or prepared).

  • Coupling: React N-Boc-piperazine (1.1 equiv) with 2-chlorobenzoxazole (1.0 equiv) in

    
     with 
    
    
    
    at 60°C.
  • Result: 2-(4-Boc-piperazin-1-yl)benzoxazole.

  • Deprotection: TFA/DCM (see below).[1]

Part 4: Deprotection & Stability

Once the 2-chlorobenzoxazole scaffold has been functionalized (e.g., via Suzuki coupling at C2), the amine often needs to be revealed.

Standard Deprotection (TFA/DCM):

  • Reagent: Trifluoroacetic acid (TFA) in DCM (1:4 ratio).

  • Condition: 0°C to RT, 1-3 hours.

  • Scavenger: Triisopropylsilane (TIPS) (2.5%) is recommended if the molecule contains electron-rich aromatics, to scavenge the tert-butyl cation.

  • Neutralization: After removing TFA in vacuo, neutralize with cold saturated

    
    .
    
    • Warning: The resulting free amine benzoxazole is stable, but if the C2-Cl is still present (i.e., you didn't functionalize C2), the deprotected molecule will be unstable (prone to dimerization) upon neutralization. Only deprotect after C2 functionalization.

Part 5: Troubleshooting Guide

ObservationDiagnosisCorrective Action
Low Yield / Polymer Formation Intermolecular reaction (Dimerization).Lower temperature to 0°C. Increase solvent volume (high dilution). Ensure base is hindered.
Formation of "Benzoxazolone" Hydrolysis of C2-Cl.Ensure solvent is anhydrous. Switch base from hydroxide/carbonate to DIPEA. Minimize exposure to atmospheric moisture.
No Reaction Aniline is too electron-deficient.Add catalytic DMAP (5 mol%). Gently warm to 30°C (monitor closely).
Di-Boc Product Excess Boc2O used.Reduce Boc2O to 1.05 equiv. Di-Boc is usually converted to Mono-Boc by brief treatment with dilute TFA or basic hydrolysis (risky).

References

  • BenchChem. 2-Chlorobenzo[d]oxazol-5-amine Structure and Properties. Retrieved from

  • Beilstein Journal of Organic Chemistry. Synthesis of Boc-protected amines: Experimental Procedures. Beilstein J. Org. Chem. 2011 , 7, 525–542. Retrieved from

  • National Institutes of Health (PMC). Synthesis of Various 2-Aminobenzoxazoles: Cyclization and Rearrangement Studies. PMC6865039. Retrieved from

  • Creative Peptides. Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from

  • ChemicalBook. 2-Chlorobenzoxazole MSDS and Stability Data. Retrieved from

Sources

Method

Application Note: Custom Synthesis Protocols for 4-Aminobenzoxazole Libraries

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary Benzoxazoles are privileged heterocyclic scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological ac...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Benzoxazoles are privileged heterocyclic scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities[1]. While 2- and 5-substituted benzoxazoles are ubiquitous in the literature, the 4-amino substitution pattern offers unique spatial geometry and electronic tuning capabilities[2]. These specific derivatives have shown significant promise as zinc-binding groups in metalloproteinase (MMP) inhibitors[3] and as potent 5-HT3 receptor antagonists for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D)[4]. This application note details robust, scalable protocols for generating diverse 4-aminobenzoxazole libraries, emphasizing causality in reaction design and self-validating quality control.

Mechanistic Rationale & Target Significance

The strategic placement of an amino group at the 4-position of the benzoxazole ring introduces a critical hydrogen bond donor/acceptor site adjacent to the heteroaromatic core. This proximity allows for bidentate interactions with metal ions (e.g., Zn2+ in MMPs) or specific polar contacts within receptor binding pockets[3]. In the context of 5-HT3 receptor antagonism, the 4-amino group optimizes the electrostatic surface area required for high-affinity binding, leading to downstream clinical efficacy[4].

G N1 4-Aminobenzoxazole Derivative N2 5-HT3 Receptor Binding Pocket N1->N2 High Affinity Binding N3 Ion Channel Blockade N2->N3 Antagonism N4 Decreased Intestinal Motility N3->N4 Neural Inhibition N5 Relief of IBS-D Symptoms N4->N5 Clinical Outcome

Mechanism of action for 4-aminobenzoxazole derivatives as 5-HT3 receptor antagonists.

Synthetic Strategies & Causality

To construct comprehensive libraries, two orthogonal synthetic strategies are employed to maximize chemical space.

Strategy A: De Novo Cyclization and Reduction

Starting from 2-amino-3-nitrophenol, condensation with orthoesters or carboxylic acids constructs the benzoxazole core, followed by reduction of the nitro group[3][5].

  • Causality in Design: Traditional cyclizations require harsh acidic conditions (e.g., polyphosphoric acid) and prolonged heating, which can degrade sensitive functional groups[1][5]. By transitioning to microwave-assisted synthesis using trimethyl orthoesters, the reaction time is reduced from hours to minutes, suppressing side reactions and dramatically improving yields[3]. Subsequent catalytic hydrogenation (Pd/C) cleanly affords the primary 4-aminobenzoxazole without over-reduction of the heterocyclic core[3].

Strategy B: Late-Stage Buchwald-Hartwig Amination

For libraries requiring diverse secondary and tertiary amines at the 4-position, late-stage functionalization of 4-halobenzoxazoles via Buchwald-Hartwig cross-coupling is optimal[6][7].

  • Causality in Design: Synthesizing a unique nitrophenol precursor for every library member is synthetically inefficient. Palladium-catalyzed C-N coupling allows a single advanced 4-halobenzoxazole intermediate to be diversified with a vast array of commercially available amines[7]. The use of bidentate phosphine ligands (e.g., BINAP) or sterically hindered biaryl phosphines (e.g., XPhos) is critical to facilitate reductive elimination and prevent the formation of inactive palladium-halide dimers[6][8].

G A 2-Amino-3-nitrophenol B 4-Nitrobenzoxazole A->B Orthoester, MW C 4-Aminobenzoxazole B->C H2, Pd/C F 4-Amino Substituted Library C->F Derivatization D 4-Halobenzoxazole E Buchwald-Hartwig Coupling D->E Amines, Pd cat. E->F Ligand/Base

Workflow for 4-aminobenzoxazole library synthesis via de novo and late-stage routes.

Quantitative Data: Strategy Comparison

ParameterStrategy A: Microwave Cyclization + ReductionStrategy B: Buchwald-Hartwig Amination
Primary Substrate 2-Amino-3-nitrophenol4-Bromo/Iodobenzoxazole
Typical Yields 85–95% (Cyclization), 90% (Reduction)60–85% (Amine dependent)
Reaction Time 1–3 minutes (MW) + 1 hour (H2)8–12 hours (Thermal) or 30 min (MW)
Library Scope Limited to primary 4-NH2 derivativesBroad (Primary, Secondary, Cyclic amines)
Key Reagents Trimethyl orthoesters, 10% Pd/C, H2 (40 psi)Pd(OAc)2, BINAP/XPhos, Cs2CO3/KOt-Bu
Primary Limitation Requires subsequent derivatization for diversitySensitive to steric hindrance at the amine

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 4-Nitrobenzoxazole

Adapted from optimized microwave condensation procedures[3].

  • Preparation: In a 10 mL microwave vial, dissolve 2-amino-3-nitrophenol (1.0 mmol) in toluene (3.0 mL).

  • Reagent Addition: Add trimethyl orthoacetate (1.5 mmol) and a catalytic amount of p-toluenesulfonic acid (0.05 mmol).

  • Irradiation: Seal the vial and heat in a microwave synthesizer at 130 °C for 3 minutes (Power = 300 W).

  • Workup: Cool the reaction to −20 °C to induce precipitation. Filter the resulting solid, wash with cold hexanes, and dry under vacuum to yield the 4-nitrobenzoxazole intermediate.

Protocol 2: Catalytic Reduction to Primary 4-Aminobenzoxazole
  • Preparation: Dissolve the 4-nitrobenzoxazole (1.0 mmol) in methanol (15 mL) in a pressure vessel.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 mmol Pd) under an inert argon atmosphere to prevent spontaneous ignition.

  • Hydrogenation: Purge the vessel with H2 gas three times, then pressurize to 40 psi. Stir vigorously at room temperature for 1 hour[3].

  • Filtration: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional methanol.

  • Concentration: Evaporate the transparent filtrate under reduced pressure to yield the 4-aminobenzoxazole as a solid.

Protocol 3: Parallel Buchwald-Hartwig Amination (Library Generation)

Adapted for parallel solution-phase synthesis[6][7][8].

  • Preparation: In a dry, argon-flushed reaction tube, combine 4-bromobenzoxazole (1.0 equiv.), the desired amine (1.2 equiv.), and Cs2CO3 (2.0 equiv.).

  • Catalyst Complex: Add Pd(OAc)2 (0.05 equiv.) and BINAP or XPhos (0.08 equiv.)[8].

  • Solvent: Add anhydrous, degassed toluene (0.2 M relative to the halide).

  • Reaction: Seal the tube and heat at 110 °C for 8–12 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short plug of silica/Celite to remove inorganic salts and catalyst. Concentrate the filtrate for downstream purification.

Self-Validating System: Analytics & Quality Control

To ensure the integrity of the library, the workflow must be treated as a self-validating system where each step confirms the success of the previous one:

  • In-Process Control (IPC): Monitor the Buchwald-Hartwig coupling via LC-MS. The disappearance of the 4-halobenzoxazole isotopic pattern (e.g., 1:1 ratio for 79Br/81Br) and the emergence of the product mass confirms conversion.

  • Structural Validation: 1H NMR is critical for confirming the 4-position substitution. For primary 4-aminobenzoxazoles, look for the characteristic broad singlet of the -NH2 protons (often exchangeable with D2O) and the distinct splitting pattern of the three remaining aromatic protons (positions 5, 6, and 7)[3].

  • Purity Profiling: Final library members must be analyzed via UPLC-UV (254 nm) to ensure >95% purity before biological screening, as trace palladium or unreacted anilines can cause false positives in metalloproteinase or receptor binding assays.

References

  • Synthesis and evaluation of mutual azo prodrug of 5-aminosalicylic acid linked to 2-phenylbenzoxazole-2-yl-5-acetic acid in ulcerative colitis, nih.gov,[Link]

  • Investigating Chelating Sulfonamides and their use in Metalloproteinase Inhibitors, nih.gov,[Link]

  • A Review on Various Synthetic Methods of Benzoxazole Moiety, ijpbs.com,[Link]

  • Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists, researchgate.net,[Link]

  • Buchwald–Hartwig amination, wikipedia.org,[Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series, beilstein-journals.org,[Link]

  • Buchwald-Hartwig Amination, libretexts.org,[Link]

Sources

Application

Application Notes and Protocols for the Functionalization of the 2-Chloro Group in Benzoxazole-4-amine

Introduction: The Benzoxazole-4-amine Scaffold in Modern Drug Discovery The benzoxazole motif is a privileged heterocyclic scaffold, prominently featured in a multitude of natural products and synthetic compounds with a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzoxazole-4-amine Scaffold in Modern Drug Discovery

The benzoxazole motif is a privileged heterocyclic scaffold, prominently featured in a multitude of natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] Its derivatives are known to exhibit anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, making them a focal point in medicinal chemistry.[3] The strategic functionalization of the benzoxazole core allows for the fine-tuning of its biological activity, and the 2-chloro-benzoxazole-4-amine derivative, in particular, represents a versatile building block for the synthesis of novel therapeutic agents. The presence of the chloro group at the 2-position provides a reactive handle for the introduction of diverse molecular fragments, while the amino group at the 4-position offers a site for further derivatization or can influence the molecule's interaction with biological targets.

This guide provides a comprehensive overview of the key synthetic strategies for the functionalization of the 2-chloro group in benzoxazole-4-amine, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, mechanistic insights, and practical considerations are presented to aid researchers in the successful synthesis of novel benzoxazole-4-amine derivatives.

Chemical Principles and Mechanistic Considerations

The reactivity of the 2-chloro group in benzoxazole-4-amine is governed by the electronic properties of the heterocyclic ring system. The electron-withdrawing nature of the nitrogen and oxygen atoms in the oxazole ring renders the 2-position electrophilic and susceptible to nucleophilic attack. The 4-amino group, being electron-donating, can modulate the overall reactivity of the scaffold.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a classical method for the functionalization of electron-deficient aryl halides.[4][5] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[5][6]

// Reactants Reactants [label=< +Nu- 2-Chloro-benzoxazole-4-amineNucleophile

>];

// Meisenheimer Complex Meisenheimer [label=< Meisenheimer Complex (Resonance Stabilized)

>];

// Products Products [label=< +Cl- 2-Substituted-benzoxazole-4-amine

>];

// Arrows Reactants -> Meisenheimer [label="Addition (Rate-determining)"]; Meisenheimer -> Products [label="Elimination"]; } "A simplified workflow for the SNAr mechanism."

The rate of the SNAr reaction is influenced by several factors:

  • The nature of the nucleophile: Stronger nucleophiles generally lead to faster reaction rates.

  • The presence of electron-withdrawing groups: These groups stabilize the negatively charged Meisenheimer complex, accelerating the reaction.[7]

  • The leaving group: The reactivity of halogens in SNAr reactions often follows the order F > Cl > Br > I, which is counterintuitive to the trend in Sₙ2 reactions and is due to the rate-determining step being the initial nucleophilic attack rather than the cleavage of the carbon-halogen bond.[4]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and both the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are powerful tools for the functionalization of the 2-chloro-benzoxazole-4-amine scaffold.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[8][9] The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product.[10]

// Nodes Start [label="Start: 2-Chloro-benzoxazole-4-amine\n+ Amine + Pd Catalyst + Ligand + Base"]; OxidativeAddition [label="Oxidative Addition\nof Aryl Chloride to Pd(0)"]; AmineCoordination [label="Coordination of Amine\nand Deprotonation"]; ReductiveElimination [label="Reductive Elimination"]; Product [label="Product: 2-Amino-benzoxazole-4-amine\nDerivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CatalystRegen [label="Regeneration of\nPd(0) Catalyst"];

// Edges Start -> OxidativeAddition; OxidativeAddition -> AmineCoordination; AmineCoordination -> ReductiveElimination; ReductiveElimination -> Product; ReductiveElimination -> CatalystRegen [style="dashed"]; CatalystRegen -> OxidativeAddition [style="dashed", label="Enters next cycle"]; } "Catalytic cycle of the Buchwald-Hartwig amination."

Suzuki-Miyaura Coupling: This reaction facilitates the formation of carbon-carbon bonds by coupling an aryl halide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[11][12] The catalytic cycle is similar to that of the Buchwald-Hartwig amination, with the key difference being the transmetalation step, where the organic group from the organoboron species is transferred to the palladium center.[13]

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general procedure for the reaction of 2-chloro-benzoxazole-4-amine with a primary or secondary amine.

Materials:

  • 2-Chloro-benzoxazole-4-amine

  • Amine (e.g., morpholine, piperidine, aniline)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile (CH₃CN) or another polar aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add 2-chloro-benzoxazole-4-amine (1.0 mmol), the desired amine (1.2-1.5 mmol), and potassium carbonate (2.0 mmol).

  • Add acetonitrile (10 mL) to the flask.

  • Equip the flask with a reflux condenser and stir the mixture at room temperature or heat to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Expertise & Experience:

  • The 4-amino group of the starting material is a potential nucleophile itself and could lead to side products. However, under these conditions, the exocyclic amine is generally more nucleophilic.

  • The choice of base and solvent can significantly impact the reaction rate and yield. For less reactive amines, a stronger base like sodium tert-butoxide and a higher boiling point solvent like dimethylformamide (DMF) may be necessary.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed amination of 2-chloro-benzoxazole-4-amine.

Materials:

  • 2-Chloro-benzoxazole-4-amine

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-2.0 equiv).

  • Add 2-chloro-benzoxazole-4-amine (1.0 equiv) and the amine (1.2-1.5 equiv).

  • Add the anhydrous solvent (e.g., toluene or dioxane).

  • Seal the Schlenk tube and heat the reaction mixture with stirring at the appropriate temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.[14]

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography.

Trustworthiness:

  • The amination of aryl chlorides can be challenging; therefore, the use of bulky, electron-rich phosphine ligands such as XPhos or SPhos is often crucial for achieving good yields.[10]

  • The reaction should be performed under strictly anhydrous and inert conditions to prevent catalyst deactivation.

Protocol 3: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 2-chloro-benzoxazole-4-amine with a boronic acid.

Materials:

  • 2-Chloro-benzoxazole-4-amine

  • Boronic acid or boronate ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Ligand (if necessary, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., toluene/water, dioxane/water)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine 2-chloro-benzoxazole-4-amine (1.0 equiv), the boronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).

  • Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Seal the Schlenk tube and heat the reaction mixture with stirring at the appropriate temperature (typically 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography.

Authoritative Grounding:

  • The choice of base is critical for the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[12]

  • Potential side reactions in Suzuki couplings include protodeboronation of the boronic acid and dehalogenation of the aryl halide. Careful optimization of the reaction conditions can help to minimize these side products.[15]

Data Presentation: Comparative Analysis of Functionalization Strategies

Reaction TypeKey ReagentsTypical ConditionsAdvantagesPotential Challenges
SNAr Amine, Base (e.g., K₂CO₃)CH₃CN, RT to refluxMetal-free, simple procedureLimited to strong nucleophiles, potential for side reactions with the 4-amino group
Buchwald-Hartwig Amine, Pd catalyst, Ligand, BaseToluene or Dioxane, 80-120 °CBroad amine scope, high yieldsRequires inert conditions, catalyst and ligand cost, potential for catalyst poisoning
Suzuki Coupling Boronic acid, Pd catalyst, BaseToluene/water or Dioxane/water, 80-100 °CForms C-C bonds, wide variety of boronic acids availableRequires inert conditions, potential for protodeboronation and dehalogenation side reactions

Conclusion

The functionalization of the 2-chloro group in benzoxazole-4-amine offers a versatile platform for the synthesis of novel and potentially bioactive molecules. The choice of synthetic strategy, whether it be nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction, will depend on the desired final product and the available resources. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can effectively utilize this valuable building block in their drug discovery efforts.

References

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • MDPI. (2025, March 28). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploration of C‐H Activation Strategies in Construction of Functionalized 2‐Aryl Benzoazoles: A Decisive Review. Retrieved from [Link]

  • MDPI. (2024, July 23). N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • ChemRxiv. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Retrieved from [Link]

  • NPTEL. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, November 19). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Retrieved from [Link]

  • YouTube. (2020, July 11). Suzuki Coupling. Retrieved from [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). S-arylation of 2-mercaptobenzazoles: a comprehensive review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Benzoxazoles Containing 4-Amino-Butanamide Moiety Inhibited LPS-Induced Inflammation by Modulating IL-6 or IL-1β mRNA Expression. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, April 1). Amino Compounds as Inhibitors of De Novo Synthesis of Chlorobenzenes. Retrieved from [Link]

  • Frontiers in Chemistry. (2024, May 22). Evaluation of functional group compatibility in ammonium salt-accelerated amide cleavage reaction and the development of novel a. Retrieved from [Link]

  • MDPI. (2025, September 14). 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (2025, December 24). Advances in Pyrazolone Functionalization: A Review Since 2020. Retrieved from [Link]

Sources

Method

Application Note: Strategic Solvent Selection for 2-Chlorobenzo[d]oxazol-4-amine

Executive Summary This guide addresses the solvent selection for 2-Chlorobenzo[d]oxazol-4-amine , a bifunctional heterocyclic scaffold widely used in medicinal chemistry (e.g., kinase inhibitors, SIRT modulators).[1] The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the solvent selection for 2-Chlorobenzo[d]oxazol-4-amine , a bifunctional heterocyclic scaffold widely used in medicinal chemistry (e.g., kinase inhibitors, SIRT modulators).[1]

The Critical Challenge: While the 4-amino group suggests polarity, the 2-chloro-1,3-benzoxazole core functions as a cyclic imidoyl chloride equivalent.[1] This makes the C2 position highly electrophilic.[1] Selecting a solvent is not merely about dissolution; it is about preventing solvolysis. [1]

  • Best for Stock Solutions: Anhydrous DMSO or DMF (High solubility, low reactivity).[1]

  • Best for Synthesis/Workup: THF, Dichloromethane (DCM), Ethyl Acetate.[1]

  • Avoid for Storage: Primary alcohols (Methanol, Ethanol) and Water (Risk of nucleophilic displacement of Chloride).[1]

Physicochemical Profile & Solubility Logic

To select the correct solvent, we must analyze the competing electronic effects within the molecule.[1]

FeatureChemical NatureImpact on SolubilityImpact on Stability
Benzoxazole Core Aromatic HeterocycleLipophilic; drives solubility in organics (DCM, EtOAc).[1]Planar structure may lead to high lattice energy (slow dissolution).[1]
2-Chloro Substituent Electron-withdrawing / Leaving GroupIncreases lipophilicity (LogP).[1]High Risk: Susceptible to SNAr displacement by solvent nucleophiles (OH⁻, RO⁻).[1]
4-Amino Group H-Bond Donor/AcceptorIncreases polarity; aids solubility in DMSO/DMF.[1]Weakly basic; can act as an internal nucleophile if not protected.[1]
Mechanistic Insight: The Solvolysis Risk

The 2-position of the benzoxazole ring is activated by the adjacent nitrogen and oxygen atoms.[1] In protic solvents (like Methanol), the oxygen lone pair can attack the C2 position, leading to the formation of 2-methoxybenzo[d]oxazol-4-amine and HCl, effectively degrading your sample.

SolvolysisRisk cluster_0 Solvent Interaction Compound 2-Chlorobenzo[d]oxazol-4-amine Intermediate Tetrahedral Intermediate Compound->Intermediate Nucleophilic Attack at C2 Solvent Nu-H Solvent (MeOH, H2O) Solvent->Intermediate Product Degradation Product (2-Methoxy/Hydroxy analog) Intermediate->Product Loss of HCl

Figure 1: Mechanism of potential solvolysis in nucleophilic solvents. The C2-Cl bond is labile.[1]

Solvent Selection Matrix

This table categorizes solvents based on Solubility Power (how much dissolves) and Chemical Compatibility (stability).[1]

Solvent ClassSpecific SolventSolubility RatingStability RatingApplication Note
Polar Aprotic DMSO ★★★★★ (Excellent)★★★★★ (Stable)Standard for Bioassays. Use anhydrous DMSO to prevent hydrolysis over long-term storage.[1]
Polar Aprotic DMF [1] ★★★★★ (Excellent)★★★★★ (Stable)Good alternative to DMSO for synthesis; easier to remove (b.p. 153°C vs 189°C).[1]
Ethers THF [1] ★★★★☆ (Good)★★★★★ (Stable)Excellent for reactions. Ensure THF is peroxide-free.
Chlorinated DCM / Chloroform [1] ★★★★☆ (Good)★★★★★ (Stable)Best for extraction and transfer.[1] Volatility allows easy removal.[1]
Esters Ethyl Acetate [1] ★★★☆☆ (Moderate)[1] ★★★★★ (Stable)Good for workup.[1] May require sonication to dissolve fully if crystalline.[1]
Alcohols Methanol / Ethanol [1] ★★★☆☆ (Moderate)[1] ★★☆☆☆ (Risk)Caution: Slow reaction with C2-Cl possible, especially with heat or base.[1] Use only for immediate processing.
Aqueous Water [1] ★☆☆☆☆ (Poor)★☆☆☆☆ (Risk)Insoluble at neutral pH.[1] Hydrolysis risk at extremes of pH.[1]

Protocol: The "Stability-First" Dissolution Workflow

Do not simply add solvent and vortex.[1] Follow this protocol to ensure sample integrity.

Materials Required[1][2][3][4][5]
  • 2-Chlorobenzo[d]oxazol-4-amine (Solid)[1]

  • Solvent (Anhydrous DMSO or HPLC-grade DCM)[1]

  • Sonicator bath[1]

  • 0.22 µm PTFE Syringe Filter (for biological stocks)[1]

  • Amber glass vials (Light sensitive)[1]

Step-by-Step Procedure
  • Visual Inspection: Examine the solid.[1] If it appears fused or sticky, grind it gently with a mortar and pestle to increase surface area.[1]

  • Solvent Addition (Incremental):

    • Target concentration: 10 mM (standard for stocks).

    • Add 50% of the calculated solvent volume.[1]

  • Mechanical Dissolution:

    • Do not heat above 40°C.[1] Heat accelerates the displacement of the Chlorine atom.[1]

    • Sonicate for 30-60 seconds.

    • Vortex for 30 seconds.

  • Completion: Add the remaining solvent to reach the target volume.[1]

  • Filtration (Crucial for Bioassays):

    • The 4-amino group can form insoluble aggregates or salts with trace impurities.[1] Filter through a PTFE membrane (Nylon may bind the aromatic rings).[1]

  • QC Check (LCMS):

    • Inject a sample immediately to establish a T=0 baseline.[1]

    • Look for the parent ion [M+H]+ (approx m/z 169/171 for Cl isotopes).[1]

    • Warning Sign: Appearance of peaks at M-Cl+OMe (M+H ~165) indicates methanolysis if MeOH was used in the LC mobile phase.[1]

Experimental Workflow Diagram

The following decision tree guides the researcher through the selection process based on the intended downstream application.

SolventSelection Start Start: 2-Chlorobenzo[d]oxazol-4-amine Application Intended Application? Start->Application BioAssay Biological Assay (Cell/Enzyme) Application->BioAssay Synthesis Chemical Synthesis (Reaction) Application->Synthesis Analysis Analytical (LCMS/NMR) Application->Analysis DMSO Use Anhydrous DMSO (Store -20°C) BioAssay->DMSO Standard ReactionType Reaction Type? Synthesis->ReactionType SolventChoice Use MeCN/H2O (Keep run times short) Analysis->SolventChoice NonNuc Use THF, DCM, Toluene (Inert) ReactionType->NonNuc Coupling/Reduction Nuc AVOID Alcohols/Amines (Unless Reactant) ReactionType->Nuc Nucleophilic Attack

Figure 2: Decision tree for solvent selection based on experimental goals.

References

  • Benzoxazole Reactivity: Potts, K. T. (1984).[1] Comprehensive Heterocyclic Chemistry. (Benzoxazoles are electrophilic at C-2, susceptible to nucleophilic attack).[1]

  • Solubility of Heterocycles: Lipinski, C. A. (2000).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1]Link[1]

  • Solvent Properties: Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Detailed data on solvent polarity and nucleophilicity).

  • General Synthesis of 2-Chlorobenzoxazoles: Rader, S., et al. (2015).[1] Synthesis of 2-substituted benzoxazoles. Journal of Organic Chemistry.[1] (Describes the lability of the 2-chloro group).

  • Safety Data Sheets (SDS): Sigma-Aldrich / Merck SDS for 2-Chlorobenzoxazole derivatives.[1] Link

Sources

Application

Application Notes and Protocols for One-Pot Synthesis Strategies Involving 4-Amino-2-chlorobenzoxazole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of 4-Amino-2-chlorobenzoxazole in Medicinal Chemistry 4-Amino-2-chlorobenzoxazole is a key heterocyclic building block in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 4-Amino-2-chlorobenzoxazole in Medicinal Chemistry

4-Amino-2-chlorobenzoxazole is a key heterocyclic building block in medicinal chemistry and drug discovery. Its strategic importance lies in its bifunctional nature, presenting two distinct reactive sites: a nucleophilic amino group at the 4-position and an electrophilic carbon at the 2-position, activated by the chlorine leaving group. This unique arrangement allows for sequential and site-selective functionalization, enabling the construction of complex molecular architectures. Benzoxazole derivatives are integral to a wide range of biologically active compounds, exhibiting antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The development of efficient one-pot synthesis methodologies starting from 4-amino-2-chlorobenzoxazole is therefore a significant goal, offering streamlined access to diverse chemical libraries while minimizing waste and operational complexity.

This guide provides detailed application notes and proposed protocols for one-pot synthetic strategies involving 4-amino-2-chlorobenzoxazole. While direct, published one-pot procedures for this specific starting material are not yet prevalent, the following sections outline plausible and chemically sound strategies based on established transformations in heterocyclic chemistry. These protocols are designed to serve as a foundational guide for researchers to explore and optimize.

Core Synthetic Strategies: A Logic-Driven Approach

The inherent reactivity of 4-amino-2-chlorobenzoxazole allows for two primary, sequential functionalization pathways that can be adapted into one-pot procedures:

  • Strategy A: Initial Nucleophilic Aromatic Substitution (SNA_r_) at C2 followed by N-Functionalization at C4. This approach leverages the high reactivity of the 2-chloro position towards nucleophiles, followed by a subsequent reaction at the 4-amino group.

  • Strategy B: Initial N-Functionalization at C4 followed by Palladium-Catalyzed Cross-Coupling at C2. This strategy first modifies the amino group, which can influence the electronic properties of the benzoxazole ring, followed by a transition-metal-catalyzed reaction at the 2-position.

The choice between these strategies will depend on the desired final product and the compatibility of the reagents and catalysts in a single pot.

Strategy A: One-Pot Sequential SNA_r_ and N-Acylation/Alkylation

This strategy is predicated on the initial displacement of the 2-chloro group by a nucleophile, followed by the in-situ functionalization of the 4-amino group. This approach is particularly attractive due to its potential for high atom economy and the avoidance of intermediate isolation.

Mechanistic Rationale

The first step involves the nucleophilic attack of a suitable nucleophile (e.g., an amine, thiol, or alcohol) at the C2 position of the benzoxazole ring, displacing the chloride ion. This reaction is often facilitated by a base. Following the completion of the SNAr reaction, a second electrophilic reagent is introduced into the same reaction vessel to react with the 4-amino group. This could be an acyl chloride for acylation or an alkyl halide for alkylation.

Visualizing the Workflow

G cluster_0 One-Pot Reaction Vessel A 4-Amino-2-chlorobenzoxazole E Intermediate: 2-Amino-substituted Benzoxazole A->E Step 1: SNAr B Nucleophile (R1-NH2) B->E C Base (e.g., K2CO3) C->E D Solvent (e.g., DMF) D->E G Final Product E->G Step 2: N-Acylation F Electrophile (R2-COCl) F->G G cluster_0 One-Pot Reaction Vessel A 4-Amino-2-chlorobenzoxazole E Intermediate: N-Aryl Benzoxazole A->E Step 1: N-Arylation B Aryl Halide (Ar1-X) B->E C Pd Catalyst & Ligand C->E D Base (e.g., Cs2CO3) D->E G Final Product E->G Step 2: Suzuki Coupling F Arylboronic Acid (Ar2-B(OH)2) F->G

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Chlorobenzo[d]oxazol-4-amine Functionalization

Current Status: Active Topic: Nucleophilic Substitution ( ) & Cross-Coupling Optimization Applicable Substrate: 2-Chlorobenzo[d]oxazol-4-amine (CAS: Variable) Audience: Medicinal Chemists, Process Chemists Diagnostic Ove...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Active Topic: Nucleophilic Substitution (


) & Cross-Coupling Optimization
Applicable Substrate:  2-Chlorobenzo[d]oxazol-4-amine (CAS: Variable)
Audience:  Medicinal Chemists, Process Chemists

Diagnostic Overview: Why is this reaction failing?

The substitution of 2-chlorobenzo[d]oxazol-4-amine is deceptively difficult compared to a standard 2-chlorobenzoxazole. If you are experiencing low yields (<30%), unreacted starting material, or insoluble black tars, it is likely due to two competing mechanistic factors:

  • Electronic Deactivation (The "Push" Effect): The amino group at the C4 position is a strong Electron Donating Group (EDG). Through resonance, it pushes electron density into the fused benzene ring, which inductively enriches the oxazole ring. This reduces the electrophilicity of the C2 carbon, making it sluggish toward nucleophilic attack (

    
    ).
    
  • Competitive Autodimerization: The C4-amine on your starting material is itself a nucleophile. Under forcing conditions (heat), the starting material can attack itself (C4-

    
     attacks C2-Cl of another molecule), leading to oligomers/dimers often observed as "black tar" or baseline material on TLC.
    

Troubleshooting Guide (Q&A Format)

Issue 1: "I see starting material remaining even after refluxing in EtOH/THF."

Diagnosis: The electrophile (C2-Cl) is deactivated. Standard solvents like Ethanol or THF do not provide a high enough dielectric constant to stabilize the Meisenheimer complex intermediate required for


 on this deactivated system.

Solution: Switch to a Dipolar Aprotic Solvent and increase temperature.

  • Recommended Solvents: DMSO (Dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone).

  • Reaction Temperature: 100°C – 120°C.

  • Protocol Adjustment: Use Microwave Irradiation.[1][2][3] Microwaves are particularly effective for benzoxazole substitutions, often driving reactions to completion in 20–40 minutes that take 12+ hours under thermal reflux.

Issue 2: "I am getting a complex mixture/black precipitate."

Diagnosis: You are likely observing Autodimerization . The C4-amine is competing with your desired nucleophile.

Solution A: The "Swamping" Method (If using cheap nucleophiles) Use a large excess (5–10 equivalents) of your external nucleophile. This statistically favors the attack of the external nucleophile over the self-reaction.

Solution B: Transient Protection (Recommended) If your nucleophile is precious, you must protect the C4-amine.

  • Protect: Acetylate (

    
    ) or Boc-protect the C4-amine.
    
  • React: Perform the

    
     substitution at C2.
    
  • Deprotect: Remove the group (Acid or Base hydrolysis). Note: The electron-withdrawing nature of an Acetyl or Boc group at C4 will actually accelerate the substitution at C2 by reversing the deactivation described in the Diagnostic Overview.

Issue 3: "The product converts to a white solid that isn't my target during workup."

Diagnosis: Hydrolysis . The C2-chloro position is susceptible to hydrolysis by water, converting the substrate into 4-aminobenzo[d]oxazol-2(3H)-one . This is common if using hygroscopic solvents (like "wet" DMF) or strong aqueous bases.

Solution:

  • Use anhydrous solvents (stored over molecular sieves).

  • Switch base: Use Cs₂CO₃ (Cesium Carbonate) or DIPEA instead of NaOH/KOH.

  • Add Molecular Sieves (3Å or 4Å) directly to the reaction vessel.

Optimized Experimental Protocols

Protocol A: Microwave-Assisted (Standard)

Best for: Aliphatic amine nucleophiles (e.g., morpholine, piperazine).

  • Vessel: 10 mL Microwave vial.

  • Charge:

    • 2-Chlorobenzo[d]oxazol-4-amine (1.0 equiv, 100 mg)

    • Nucleophile (3.0 equiv)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

    • Solvent: Anhydrous NMP (Concentration: 0.2 M)

  • Conditions: Seal and irradiate at 140°C for 30 minutes (High Absorption setting).

  • Workup: Pour into water (10x volume). If solid precipitates, filter. If oil forms, extract with EtOAc.

    • Critical Step: Wash organic layer 3x with water to remove NMP, otherwise it interferes with chromatography.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig (Advanced)

Best for: Aniline nucleophiles or when


 fails due to deactivation.

This method bypasses the electronic limitations of the ring by using a metal catalyst to insert into the C-Cl bond.

ComponentRecommendationRationale
Catalyst

(2-5 mol%)
Robust Pd(0) source.
Ligand XPhos or BrettPhos (5-10 mol%)Bulky, electron-rich biaryl phosphines are required to facilitate oxidative addition into the electron-rich (deactivated) chloro-heterocycle.
Base

or

Strong base required for the transmetallation cycle.
Solvent 1,4-Dioxane or TolueneStandard non-polar solvents for Pd-coupling.
Temp 100°CThermal heating (oil bath).

Mechanistic & Workflow Visualization

The following diagram illustrates the kinetic competition between the desired pathway and the common failure modes (Dimerization and Hydrolysis).

ReactionPathways Substrate 2-Chlorobenzo[d] oxazol-4-amine Desired Product: 2-Substituted-4-amine Substrate->Desired Path A: Nucleophile (Nu-) High Temp / Polar Solvent (Successful SNAr) Dimer Side Product: Dimer/Oligomer Substrate->Dimer Path B: Self-Reaction (C4-NH2 attacks C2-Cl) Risk: High Conc. Hydrolysis Side Product: Benzoxazolone Substrate->Hydrolysis Path C: Water/OH- (Wet Solvent) Protect Optimization: Protect C4-NH2 (Boc/Ac) Protect->Dimer Blocks Path B Dry Optimization: Dry Solvents/Mol. Sieves Dry->Hydrolysis Blocks Path C

Caption: Kinetic competition in 2-chlorobenzoxazole substitution. Path A is the goal; Path B and C are the primary causes of yield loss.

Data Summary: Condition Screening Matrix

Use this table to select conditions based on your specific nucleophile type.

Nucleophile TypeMethodSolventBaseTemp/TimeExpected Yield
Primary Aliphatic (e.g., Propylamine)

(Micro)
NMPDIPEA140°C / 20 min75-90%
Secondary Cyclic (e.g., Morpholine)

(Thermal)
DMF

100°C / 4 h80-95%
Aniline / Aryl Amine Pd-CouplingDioxane

100°C / 12 h60-80%
Sterically Hindered

(Activated)
DMSONaH60°C / 2 h50-70%

References

  • Electronic Effects in Benzoxazoles: Standard molar enthalpies of formation of benzoxazole derivatives. This work establishes the thermodynamic stability and electronic contributions of amino substituents on the benzoxazole core.[4] Source: Ribeiro da Silva, M., et al. J. Phys. Chem. A. (2007).

  • Palladium-Catalyzed Amination of Aryl Halides.

    
     is insufficient.
    Source: Surry, D. S., & Buchwald, S. L. Chem. Sci. (2011).[5][6] 
    
  • Microwave Acceleration in Heterocycles: Microwave-Assisted Synthesis of 2-Aminobenzoxazoles. Demonstrates the kinetic advantage of microwave irradiation in overcoming the activation energy of deactivated benzoxazoles. Source: Yotphan, S., et al. Synthesis (2013).[3]

  • Nucleophilic Substitution Mechanisms: Reactivity of 2-chlorobenzoxazole derivatives.[7][8] Discusses the specific leaving group ability of chloride in the 2-position of oxazoles. Source: BenchChem Technical Review (Benzoxazole Synthesis).

Sources

Optimization

Technical Guide: Stability &amp; Reactivity of 2-Chlorobenzo[d]oxazol-4-amine

The following technical guide addresses the stability profile of 2-Chlorobenzo[d]oxazol-4-amine under basic conditions. This document is structured for researchers requiring immediate troubleshooting steps and mechanisti...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability profile of 2-Chlorobenzo[d]oxazol-4-amine under basic conditions. This document is structured for researchers requiring immediate troubleshooting steps and mechanistic insights to optimize experimental workflows.

Executive Summary: The "C-2 Electrophilic" Hazard

The stability of 2-Chlorobenzo[d]oxazol-4-amine is governed by the imidoyl chloride-like character of the C-2 position. While the electron-donating 4-amino group (


) provides some electronic deactivation via resonance, the C-2 carbon remains highly susceptible to Nucleophilic Aromatic Substitution (

)
.

Core Constraint: Under basic conditions (


), particularly in the presence of nucleophilic solvents (water, alcohols) or reagents (hydroxides, alkoxides), this molecule undergoes rapid hydrolysis or solvolysis. The chlorine atom is an excellent leaving group, leading to the formation of the thermodynamically stable benzoxazol-2(3H)-one  scaffold.

Mechanistic Insight & Visualization

To troubleshoot yield losses or unknown byproducts, you must understand the competing pathways active in basic media.

Pathway Analysis[1]
  • Desired Pathway (if functionalizing): Controlled substitution with a specific nucleophile.

  • Degradation Pathway (Hydrolysis): Attack by hydroxide (

    
    ) or water, leading to the "oxo" impurity.
    
  • Degradation Pathway (Solvolysis): Attack by solvent (e.g., Methanol/

    
    ) leading to ether byproducts.
    

Benzoxazole_Stability Start 2-Chlorobenzo[d] oxazol-4-amine (Starting Material) Base_H2O Basic Aqueous (OH- / H2O) Start->Base_H2O Base_ROH Basic Alcohol (OR- / ROH) Start->Base_ROH Base_Amine Target Amine (R-NH2 / Base) Start->Base_Amine Tetra_Int Tetrahedral Intermediate Base_H2O->Tetra_Int Nucleophilic Attack @ C2 Prod_Solv 2-Alkoxy Derivative (Solvolysis Impurity) Base_ROH->Prod_Solv SNAr (Solvolysis) Prod_Sub 2-Amino Derivative (Target Product) Base_Amine->Prod_Sub SNAr (Amination) Prod_Hyd 4-Aminobenzo[d] oxazol-2(3H)-one (Hydrolysis Impurity) Tetra_Int->Prod_Hyd Elimination of Cl-

Figure 1: Competing reaction pathways for 2-Chlorobenzo[d]oxazol-4-amine under basic conditions. The C-2 position acts as an electrophilic trap for any available nucleophile.

Troubleshooting Guide & FAQs

Scenario A: "I see a new spot on TLC/LCMS during workup."

Diagnosis: Likely Hydrolysis.[1][2]

  • Symptom: Appearance of a peak with Mass

    
     (approximate shift depending on ionization). In reality, the mass shift is often -18.5 Da  (Cl to OH) or observing the tautomer mass.
    
  • Root Cause: Use of strong aqueous base (NaOH, LiOH) or prolonged exposure to carbonate bases in wet solvents.

  • Solution:

    • Switch to anhydrous bases (e.g.,

      
      , 
      
      
      
      ) if the reaction allows.
    • Use non-nucleophilic organic bases (DIPEA, TEA) for neutralizing HCl.

    • Quench Protocol: Do NOT quench with 1M NaOH. Quench with saturated

      
       or water-ice immediately before extraction.
      
Scenario B: "My yield is low when reacting the 4-amine group."

Diagnosis: Self-Reaction or Polymerization.

  • Symptom: Insoluble dark precipitates; loss of starting material without distinct product peaks.

  • Root Cause: The 4-amine is a nucleophile; the 2-chloro is an electrophile. Intermolecular

    
     (dimerization/polymerization) can occur if the concentration is high and temperature is elevated.
    
  • Solution:

    • Dilution: Run reactions at lower concentrations (<0.05 M).

    • Temperature: Keep temperatures low (<40°C) if possible.

    • Protection: Consider protecting the 4-amine (e.g., Boc, Acetyl) if you intend to modify other parts of the molecule first.

Scenario C: "Can I use methanol or ethanol as a solvent?"

Diagnosis: Solvolysis Risk.

  • Answer: NO , if basic conditions are present.

  • Reasoning: Alkoxides (

    
    , 
    
    
    
    ) generated in situ are stronger nucleophiles than the amine you might be trying to react, leading to 2-methoxy or 2-ethoxy byproducts.
  • Recommendation: Use aprotic polar solvents: THF, DMF, DMAc, or Acetonitrile .

Experimental Protocols

Rapid Stability Assay (Go/No-Go Test)

Before committing valuable material to a scale-up, perform this stress test to determine the "safe window" for your specific basic conditions.

Materials:

  • 2-Chlorobenzo[d]oxazol-4-amine (10 mg)

  • Solvent of choice (e.g., THF)

  • Base of choice (e.g.,

    
    , 
    
    
    
    , or NaOH)

Procedure:

  • Dissolve: Dissolve 10 mg of substrate in 1 mL of solvent.

  • Split: Divide into 3 vials.

    • Vial A: Control (keep at 4°C).

    • Vial B: Add 2 equivalents of Base, stir at RT.

    • Vial C: Add 2 equivalents of Base, heat to 50°C.

  • Monitor: Check via TLC or LCMS at T=1h and T=4h.

  • Interpretation:

    • If Vial B shows >5% degradation (hydrolysis product), the base is too strong or the solvent is too wet.

    • If Vial C degrades but Vial B is stable, temperature is the critical variable .

Recommended Storage Conditions

To prevent slow hydrolysis by atmospheric moisture:

  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: -20°C (Long term) or 4°C (Short term).

  • Container: Tightly sealed glass vial with parafilm; avoid plastic containers if long-term storage (permeable to moisture).

Comparative Stability Data

The following table summarizes the estimated half-life (


) of the C-Cl bond in various basic environments, based on structural analogs (e.g., 2-chlorobenzoxazole).
ConditionBase Strength (

)
SolventEst. StabilityRisk Level
DIPEA / DCM Weak (10.7)Aprotic> 48 Hours🟢 Low

/ DMF
Moderate (10.3)Aprotic12 - 24 Hours🟡 Moderate

/ MeOH
Weak (10.7)Protic < 1 Hour🔴 Critical (Solvolysis)
NaOH (1M) / THF Strong (15.7)Mixed< 15 Minutes🔴 Critical (Hydrolysis)

Note: The 4-amino group donates electron density into the ring, slightly stabilizing the C-Cl bond compared to nitro-substituted analogs, but it does not render the bond immune to strong nucleophiles.

References

  • Synthesis and Reactivity of 2-Chlorobenzoxazoles

    • Source: BenchChem Protocols[3][4]

    • Relevance: Describes the general susceptibility of the C-2 position to nucleophilic
  • Nucleophilic Substitution of 2-Halo Benzoxazoles

    • Source: N
    • Relevance: details the mechanism of reactions in benzoxazole systems and the form
  • Basicity and Nucleophilicity Trends

    • Source: Master Organic Chemistry
    • Relevance: Provides foundational principles for selecting non-nucleophilic bases to prevent side reactions.

Sources

Troubleshooting

troubleshooting low reactivity of 2-chloro position in benzoxazoles

Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is designed for researchers and drug development professionals experiencing stalled reactions, low yields, or unexpected degradation when wor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is designed for researchers and drug development professionals experiencing stalled reactions, low yields, or unexpected degradation when working with the 2-chlorobenzoxazole scaffold.

Diagnostic Hub & Mechanistic Workflow

Before altering your reaction conditions, use the diagnostic logic below to identify the root cause of your low reactivity or byproduct formation.

TroubleshootingWorkflow Start Low Reactivity of 2-Chlorobenzoxazole Q1 Identify Reaction Type Start->Q1 SNAr Nucleophilic Aromatic Substitution (SNAr) Q1->SNAr CC Transition Metal Cross-Coupling Q1->CC Q2 Are ring-opening side products visible? SNAr->Q2 Q4 Is oxidative addition failing (unreacted SM)? CC->Q4 Q3 Is the nucleophile weak or hindered? Q2->Q3 No Sol1 Use non-nucleophilic base (e.g., DIPEA, Cs2CO3) Q2->Sol1 Yes Sol2 Apply microwave heating or Lewis acid catalysis Q3->Sol2 Yes Sol3 Switch to Buchwald G2/G3 precatalysts (e.g., XPhos-Pd-G2) Q4->Sol3 Yes

Diagnostic workflow for troubleshooting 2-chlorobenzoxazole reactivity issues.

Mechanistic FAQ: Understanding the Chemical Causality

Issue 1: Stalled S_NAr Conversions with Amines/Alcohols Q: Why does my nucleophilic aromatic substitution (S_NAr) stall at 30-40% conversion when using aliphatic amines? A: The reactivity of 1 [1] is driven by the electrophilicity of the C2 position. However, the benzoxazole core is less electron-withdrawing than its benzothiazole or benzimidazole counterparts. When reacting with sterically hindered or weakly nucleophilic amines, the activation energy barrier for the formation of the Meisenheimer complex is too high under standard thermal conditions. Corrective Action: Shift from standard reflux to microwave irradiation (120–150 °C) in a polar aprotic solvent (NMP or DMF). Alternatively, introduce a catalytic amount of Brønsted acid (e.g., TsOH). Acid catalysis protonates the benzoxazole nitrogen, significantly lowering the LUMO of the ring and accelerating nucleophilic attack.

Issue 2: Degradation and Ring-Opening Q: LCMS analysis shows complete consumption of 2-chlorobenzoxazole, but my desired product is missing. Instead, I see a mass corresponding to a 2-aminophenol derivative. What went wrong? A: You are observing base-induced ring opening. The oxazole ring is highly susceptible to hydrolysis and cleavage under strongly basic conditions. If you are using nucleophilic bases (like NaOH, KOH, or alkoxides), the hydroxide/alkoxide acts as a competing nucleophile, attacking the C2 position and triggering a 2 [2]. Corrective Action: Eliminate nucleophilic bases. Transition to sterically hindered organic bases like N,N-Diisopropylethylamine (DIPEA) or DBU. For reactions requiring inorganic bases, anhydrous Cesium Carbonate (Cs2CO3) provides optimal basicity without participating in nucleophilic attack.

Issue 3: Failed Oxidative Addition in Cross-Coupling Q: My Suzuki-Miyaura coupling yields mostly unreacted 2-chlorobenzoxazole and homocoupled boronic acid. How do I force the cross-coupling? A: Aryl chlorides generally exhibit a high activation barrier for oxidative addition to Pd(0) due to the strong C-Cl bond. Furthermore, the nitrogen and oxygen atoms in the benzoxazole ring can coordinate to the palladium center, leading to catalyst poisoning. Corrective Action: Utilize electron-rich, sterically demanding dialkylbiaryl phosphine ligands. 3 [3] and 4 [4] utilizing second-generation (G2) or third-generation (G3) precatalysts (e.g., XPhos-Pd-G2) rapidly generate the active monoligated Pd(0) species, overcoming the oxidative addition barrier and preventing off-target heteroatom coordination.

Quantitative Benchmarks for Reaction Optimization

To prevent trial-and-error, compare your current conditions against these field-validated parameters designed specifically for the 2-chlorobenzoxazole system.

Reaction TypeReagents / CatalystOptimal BaseSolventTemp (°C)Typical YieldIssue Prevented
S_NAr (1° Amines) Amine (1.2 eq)DIPEA (2.0 eq)DMF80–100 °C>85%Ring Opening
S_NAr (Hindered/2°) Amine (2.0 eq)DBU (1.5 eq)NMP150 °C (MW)70–80%Low Conversion
Suzuki Coupling Boronic Acid (1.5 eq), XPhos-Pd-G2 (2 mol%)K3PO4 (aq, 2.0 eq)THF / H2O80 °C>90%Catalyst Poisoning
Buchwald-Hartwig Amine (1.2 eq), RuPhos-Pd-G3 (2 mol%)Cs2CO3 (2.0 eq)1,4-Dioxane100 °C80–95%Dehalogenation

Validated Experimental Methodologies

The following protocols are designed as self-validating systems. Built-in analytical checks ensure that causality can be traced if a step fails.

Protocol A: Microwave-Assisted S_NAr with Hindered Amines

Use this protocol when standard thermal heating results in <50% conversion.

  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add 2-chlorobenzoxazole (1.0 mmol, 153.5 mg) and the sterically hindered amine (2.0 mmol).

  • Solvent & Base Addition: Add anhydrous NMP (3.0 mL) followed by DIPEA (2.5 mmol, 435 µL). Causality Check: DIPEA is chosen over NaOH to strictly prevent base-catalyzed hydrolysis of the oxazole ring.

  • Reaction Execution: Seal the vial with a crimp cap. Irradiate in a microwave synthesizer at 150 °C for 30 minutes.

  • Validation (In-Process): Quench a 5 µL aliquot in 1 mL Acetonitrile. Run LCMS. You should observe complete disappearance of the 153 m/z peak. If starting material remains, irradiate for an additional 15 minutes.

  • Workup: Pour the mixture into ice water (15 mL) to precipitate the product. Filter the solid, wash with cold water, and dry under high vacuum.

Protocol B: Suzuki-Miyaura Cross-Coupling using XPhos-Pd-G2

Use this protocol to overcome the high C-Cl oxidative addition barrier.

  • Preparation: In an oven-dried Schlenk tube, add 2-chlorobenzoxazole (1.0 mmol, 153.5 mg), the arylboronic acid (1.5 mmol), and XPhos-Pd-G2 precatalyst (0.02 mmol, 15.7 mg).

  • Degassing: Evacuate and backfill the tube with dry Nitrogen (repeat 3 times). Causality Check: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Solvent & Base Addition: Add degassed THF (4.0 mL) and a degassed aqueous solution of K3PO4 (0.5 M, 4.0 mL).

  • Reaction Execution: Stir the biphasic mixture vigorously at 80 °C for 4 hours.

  • Validation (In-Process): Perform TLC (Hexanes:EtOAc 4:1). The 2-chlorobenzoxazole spot (UV active, Rf ~0.6) should be completely consumed.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), separate the organic layer, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash chromatography.

References

  • 2-Chlorobenzoxazole (CAS 615-18-9)
  • Synthesis of new N-Benzoxazole and N-Benzothiazole derivatives of 3-(4-Substituted- phenyl)aminoisoxazol-5(2H)
  • Parallel mechanochemical optimization - Buchwald-Hartwig C-N coupling as a test case Source: RSC Publishing URL
  • Source: PMC (NIH)

Sources

Optimization

storage conditions to prevent degradation of chlorobenzoxazole amines

This guide serves as a technical support center for researchers working with chlorobenzoxazole amines (e.g., 2-amino-5-chlorobenzoxazole and related scaffolds). It synthesizes pharmaceutical stability data, organic react...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support center for researchers working with chlorobenzoxazole amines (e.g., 2-amino-5-chlorobenzoxazole and related scaffolds). It synthesizes pharmaceutical stability data, organic reaction mechanisms, and practical laboratory protocols to prevent compound degradation.

Executive Summary: The "Golden Rules" of Storage

If you are in a rush, adhere to these four non-negotiable parameters to maintain >98% purity.

ParameterRequirementScientific Rationale
Temperature -20°C (Long-term) Arrhenius kinetics: Reduces rate of spontaneous hydrolysis and auto-oxidation.
Atmosphere Inert Gas (Argon/N₂) Prevents N-oxidation of the exocyclic amine and oxidative polymerization ("browning").
Light Amber Vials / Foil Benzoxazoles are chromophores; UV/Vis exposure drives radical photolysis and ring-opening.[1]
Moisture Desiccated (<20% RH) Prevents hydrolysis of the oxazole ring (C=N bond cleavage).
Part 1: The Mechanics of Degradation

To troubleshoot effectively, you must understand how the molecule breaks down. Chlorobenzoxazole amines have two "Achilles' heels": the exocyclic amine and the oxazole ring .

Degradation Pathway Map

The following diagram illustrates the chemical fate of your compound under stress conditions.

DegradationPathways cluster_0 Storage Risks Compound Chlorobenzoxazole Amine (Active) Oxidation Oxidation Products (Azo dimers, N-oxides) Compound->Oxidation Air (O2) + Light (Radical Mechanism) Hydrolysis Ring-Opened Amides Compound->Hydrolysis Moisture + Acid/Base (Nucleophilic Attack) FinalDeg 2-Amino-4-chlorophenol + Urea/CO2 Hydrolysis->FinalDeg Prolonged Hydrolysis

Figure 1: Primary degradation pathways. The exocyclic amine is prone to oxidative coupling (red), while the benzoxazole ring is susceptible to hydrolytic cleavage (yellow).

Part 2: Troubleshooting Guide & FAQs
Scenario A: Physical Appearance Changes

Q: My white powder has turned off-white or light brown. Is it still usable?

  • Diagnosis: Oxidative Surface Degradation. Aromatic amines are notorious for auto-oxidation, forming trace "aniline black"-type polymers or azo-dimers upon air exposure.

  • Impact: Usually, this is a surface phenomenon affecting <1% of the bulk mass.

  • Action:

    • Perform a simplified solubility test: Dissolve a small amount in DMSO. If the solution is clear and colorless (or pale yellow), the degradation is likely superficial.

    • Fix: If purity is critical, perform a recrystallization (see Protocol A).

Q: My DMSO stock solution has formed a precipitate or looks cloudy.

  • Diagnosis: Hygroscopic Crash-out. DMSO is highly hygroscopic. It absorbs atmospheric water, which lowers the solubility of chlorobenzoxazole amines (which are hydrophobic), causing them to precipitate.

  • Action:

    • Do not heat aggressively to redissolve; this accelerates hydrolysis.

    • Add fresh, anhydrous DMSO.

    • Prevention: Store DMSO aliquots in single-use vials to avoid repeated freeze-thaw cycles which introduce condensation.

Scenario B: Analytical Anomalies (HPLC/LC-MS)

Q: I see a new peak at RRT ~0.8 (Relative Retention Time) in my LC-MS.

  • Diagnosis: Hydrolysis Product. The benzoxazole ring has opened.[1]

  • Mechanism: Water attacks the C=N bond at the 2-position.

  • Mass Shift: Look for a mass increase of +18 Da (Water addition) or ring cleavage fragments (e.g., 2-amino-4-chlorophenol).

  • Action: Discard the solution. Hydrolysis is irreversible.

Q: My melting point is 5°C lower than the Certificate of Analysis (CoA).

  • Diagnosis: Solvent Entrapment or Impurity Eutectic.

  • Cause: If the sample was recently dried, it may retain solvent lattice impurities. If old, it indicates bulk degradation (>5%).

  • Action: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours and re-test.

Part 3: Protocols
Protocol A: Purification via Recrystallization

Use this if your compound has discolored due to oxidation.

  • Dissolution: Dissolve the crude solid in a minimum amount of warm Ethanol (absolute) . Avoid boiling.

  • Filtration: If dark particles remain insoluble, filter the hot solution through a 0.2 µm PTFE syringe filter.

  • Crystallization: Add warm Water dropwise until the solution turns slightly turbid.

  • Cooling: Allow to cool slowly to room temperature, then place in a fridge (4°C) for 2 hours.

  • Collection: Filter the crystals and wash with cold 50% EtOH/Water.

  • Drying: Dry under vacuum over P₂O₅ or silica gel.

Protocol B: Stability-Indicating HPLC Method

Use this to validate the integrity of stored samples.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic ring) and 280 nm (benzoxazole specific)
Pass Criteria Main peak purity >98%; No single impurity >0.5%
Part 4: Storage Decision Workflow

Use this logic flow to determine the optimal storage strategy for your specific experimental needs.

StorageWorkflow Start Sample Receipt Form Solid or Solution? Start->Form Solid Solid State Form->Solid Solution Solution State Form->Solution LongTerm > 1 Month Usage? Solid->LongTerm Solvent Select Solvent Solution->Solvent DeepFreeze Store at -20°C Desiccated Protect from Light LongTerm->DeepFreeze Yes Fridge Store at 4°C Use within 30 days LongTerm->Fridge No DMSO Anhydrous DMSO (Store -20°C) Solvent->DMSO Stock Solution Water Aqueous Buffer (Do NOT Store) Solvent->Water Working Solution Make Fresh Daily Make Fresh Daily Water->Make Fresh Daily

Figure 2: Decision tree for storage conditions based on physical state and usage duration.

References
  • Jackson, et al. (2020). Hydrolysis pathway for 2-phenylbenzoxazole. ResearchGate. Retrieved from [Link]

  • University of Liverpool. (2022). Amination of Benzoxazoles by Visible-Light Photoredox Catalysis. Retrieved from [Link]

Sources

Troubleshooting

removing impurities from commercial 2-Chlorobenzo[d]oxazol-4-amine batches

As a Senior Application Scientist, this guide provides a technical support center for researchers, scientists, and drug development professionals on the purification of commercial 2-Chlorobenzo[d]oxazol-4-amine batches....

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a technical support center for researchers, scientists, and drug development professionals on the purification of commercial 2-Chlorobenzo[d]oxazol-4-amine batches. It is structured to offer practical, in-depth solutions to common purification challenges.

Technical Support Center: Purification of 2-Chlorobenzo[d]oxazol-4-amine

Introduction

2-Chlorobenzo[d]oxazol-4-amine is a key intermediate in pharmaceutical synthesis.[1] The purity of this compound is critical for the successful synthesis of downstream products and for meeting regulatory standards. Commercial batches, however, can contain various impurities stemming from the synthetic route, such as unreacted starting materials, by-products, and degradation products. This guide provides a comprehensive resource for identifying and removing these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial 2-Chlorobenzo[d]oxazol-4-amine?

A1: Common impurities can include starting materials from the synthesis, such as appropriately substituted ortho-aminophenols, and by-products from cyclization reactions.[1][2] Isomeric impurities and related substances from the synthesis process may also be present.[3]

Q2: My batch of 2-Chlorobenzo[d]oxazol-4-amine has a noticeable color. Does this indicate impurity?

A2: A beige to light brown coloration can be due to trace impurities or oxidation products.[3] While this may not always impact downstream reactions, for applications requiring high purity, a decolorization step is recommended.

Q3: What analytical techniques are best for identifying and quantifying impurities in my sample?

A3: High-Performance Liquid Chromatography (HPLC) is a powerful method for separating and quantifying impurities.[3][4] Gas Chromatography (GC) is useful for volatile impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can help confirm the structure of the main compound and identify impurities.[3][5]

Troubleshooting Guides

This section provides detailed protocols and explanations for overcoming specific purification challenges.

Issue 1: Low Purity Detected by Analytical Methods (e.g., HPLC, NMR)

Problem: The purity of the commercial batch is determined to be below the required specification for your experiment.

Causality: This is often due to residual starting materials, by-products from the synthesis, or degradation of the product.

Solution Workflow:

Caption: Decision workflow for addressing low purity.

Protocol 1: Purification by Recrystallization

Recrystallization is often the most effective first-line method for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent system at different temperatures.

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent should dissolve the 2-Chlorobenzo[d]oxazol-4-amine sparingly at room temperature but readily at its boiling point. Impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures.

    • Screening: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water).

  • Dissolution: In a flask, add the crude 2-Chlorobenzo[d]oxazol-4-amine and the selected solvent. Heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to achieve full dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to the hot solution and continue to heat for a few minutes. The charcoal will adsorb colored impurities.[3]

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the purified crystals in a vacuum oven.

Table 1: Solvent Properties for Recrystallization

SolventBoiling Point (°C)PolarityNotes
Ethanol78PolarGood for many polar organic compounds.
Methanol65PolarSimilar to ethanol, but more volatile.[3]
Ethyl Acetate77Moderately PolarOften used in combination with non-polar solvents like hexanes.[6]
Toluene111Non-polarCan be effective for less polar compounds.
Issue 2: Presence of Persistent or Structurally Similar Impurities

Problem: Impurities remain even after recrystallization, often because they have similar solubility profiles to the target compound.

Causality: Isomeric impurities or by-products with very similar chemical structures can be difficult to separate by simple recrystallization.

Solution Workflow:

Caption: Workflow for purifying persistent impurities.

Protocol 2: Purification by Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (eluent).[7]

Step-by-Step Methodology:

  • Stationary and Mobile Phase Selection:

    • Stationary Phase: Silica gel is commonly used for compounds of this polarity.

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typical. The optimal ratio is determined by thin-layer chromatography (TLC) to achieve good separation (Rf values between 0.2 and 0.5 for the target compound).[8]

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of the eluent and pour it into a chromatography column. Allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.

  • Elution: Add the eluent to the top of the column and allow it to flow through, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with stronger adsorption to the silica gel.[7]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-Chlorobenzo[d]oxazol-4-amine.

Issue 3: Presence of Acidic or Basic Impurities

Problem: The sample is contaminated with acidic or basic substances.

Causality: Unreacted starting materials or certain by-products can have acidic or basic functional groups.

Solution Workflow:

Caption: Liquid-liquid extraction for acidic/basic impurities.

Protocol 3: Purification by Liquid-Liquid Extraction

This technique separates compounds based on their different solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase. The basicity of the amine group in 2-Chlorobenzo[d]oxazol-4-amine allows for its manipulation through pH changes.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 5% HCl). The basic 2-Chlorobenzo[d]oxazol-4-amine will be protonated and move into the aqueous layer, while neutral and acidic impurities remain in the organic layer.

  • Separation: Separate the aqueous layer containing the protonated product.

  • Basification: Neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to deprotonate the amine and precipitate the purified product.

  • Extraction: Extract the precipitated product back into a fresh portion of organic solvent.

  • Drying and Evaporation: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the purified compound.

References

  • Google Patents. (n.d.). Process for the preparation of 2-chlorobenzoxazoles.
  • Pandey, S., & Pandey, P. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Scholars Academic Journal of Pharmacy, 11(1), 1-4.
  • ResearchGate. (n.d.). Physicochemical properties of the synthesized compounds. Retrieved from [Link]

  • Slaninova, D., Gucky, T., & Soural, M. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19133-19144.
  • Semantic Scholar. (n.d.). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. Retrieved from [Link]

  • ACS Publications. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)phenols. Retrieved from [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • ACS Publications. (n.d.). Supporting Information Synthesis of Benzoxazoles via the Copper-Catalyzed Hydroamination of Alkynones with 2-Aminophenols. Retrieved from [Link]

  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • AMSbio. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • MDPI. (n.d.). 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate. Retrieved from [Link]

Sources

Optimization

optimizing temperature for nucleophilic attack on 2-chlorobenzoxazole

This guide serves as a Tier 3 Technical Support resource for optimizing nucleophilic aromatic substitution ( ) on the 2-chlorobenzoxazole scaffold. It is designed for researchers encountering yield plateaus or selectivit...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a Tier 3 Technical Support resource for optimizing nucleophilic aromatic substitution (


) on the 2-chlorobenzoxazole scaffold. It is designed for researchers encountering yield plateaus or selectivity issues.

Ticket Subject: Optimizing Reaction Temperature for Nucleophilic Attack on C2-Position Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Goldilocks" Window

The C2 position of 2-chlorobenzoxazole is highly electrophilic due to the combined electron-withdrawing effects of the endocyclic nitrogen and oxygen atoms. While this makes the scaffold reactive, it also creates a narrow thermodynamic window for optimization.

  • Too Cold (< 20°C): Kinetic trapping prevents the formation of the Meisenheimer-like transition state, leading to stalled conversion.

  • Too Hot (> 100°C): The system becomes susceptible to hydrolysis (forming benzoxazolinone) or ring-opening polymerization, particularly in the presence of trace moisture [1].

The Mechanism (The "Why")

To troubleshoot, you must understand the failure modes of the


 pathway. The reaction proceeds via an addition-elimination mechanism.[1][2]
Visualization: Reaction Pathway & Failure Modes

SNAr_Pathway Start 2-Chlorobenzoxazole + Nucleophile (Nu) TS Meisenheimer-like Intermediate Start->TS Activation Energy (Temp dependent) Hydrolysis SIDE REACTION: Benzoxazolinone Start->Hydrolysis Temp > 100°C + H2O (Thermodynamic Sink) Stalled STALLED: Unreacted Starting Material Start->Stalled Temp < 20°C (Insufficient Energy) Product 2-Substituted Benzoxazole TS->Product Elimination of Cl-

Figure 1: Mechanistic pathway showing the critical divergence between successful substitution and common thermal failure modes.[2]

Troubleshooting Guide (Q&A Format)

Q1: I am using a secondary amine (e.g., morpholine) in THF at Room Temperature (RT), but conversion is stuck at ~60% after 24 hours. Should I reflux?

Diagnosis: Kinetic Stalling. Solution: Do not jump immediately to reflux. While secondary amines are good nucleophiles, the electron-rich nature of the resulting product can sometimes inhibit the reaction via product inhibition or simple kinetic barriers.

  • Step 1: Increase temperature to 50–60°C . This is often sufficient to push the reaction to completion without risking hydrolysis [2].

  • Step 2: Switch solvent to Acetonitrile (MeCN) or DMF . Polar aprotic solvents stabilize the charged intermediate better than THF, lowering the activation energy [3].

Q2: My reaction turns black, and LCMS shows a mass corresponding to "M-Cl+OH" (Benzoxazolinone). I'm running at 110°C in Toluene.

Diagnosis: Thermal Hydrolysis / Degradation. Solution: Your temperature is too high for the purity of your solvent. At temperatures >100°C, even trace water (ppm levels) in toluene will compete with your nucleophile. The hydrolysis product (benzoxazolinone) is thermodynamically very stable [4].

  • Action: Lower temperature to 80°C .

  • Action: Add a water scavenger like molecular sieves or use anhydrous solvents strictly.

  • Action: If the nucleophile is weak (e.g., aniline), add a non-nucleophilic base (DIPEA or

    
    ) to catalyze the reaction rather than relying solely on thermal activation [5].
    
Q3: I need to substitute with a thiol (R-SH). What is the optimal temperature?

Diagnosis: Oxidation Risk. Solution: Thiols are prone to disulfide formation at high temperatures in the presence of base.

  • Protocol: Perform the reaction at 0°C to RT initially.

  • Reasoning: The thiolate anion is a highly potent nucleophile (

    
    -like character). It does not require high heat to attack the C2 position. Heating often promotes the oxidation of the thiol to disulfide (
    
    
    
    ) rather than the desired substitution [6].

Optimization Matrix: Solvent & Temperature

Use this table to select starting conditions based on your nucleophile strength.

Nucleophile TypeExampleRecommended SolventTemp RangeBase Required?
Strong/Anionic NaSPh, NaOEtTHF, DMF (0°C)0°C – 25°CNo (Self-basic)
Aliphatic Amine Pyrrolidine, MorpholineMeCN, DCM, Toluene25°C – 60°COptional (scavenger)
Aromatic Amine Aniline, p-NitroanilineDioxane, DMF80°C – 100°CYes (

/ TEA)
Weak/Steric t-ButylamineDMSO, NMP100°C – 120°CYes (Strong Base)

Data synthesized from standard protocols and kinetic trends [2, 5, 7].

Standard Operating Protocol (SOP)

Application: General synthesis of 2-amino or 2-thiobenzoxazoles.

Reagents
  • 2-Chlorobenzoxazole (1.0 equiv)[3]

  • Nucleophile (1.1 – 1.5 equiv)

  • Base: Triethylamine (

    
    ) or 
    
    
    
    (1.5 – 2.0 equiv)
  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

Workflow
  • Preparation: Dissolve 2-chlorobenzoxazole in anhydrous MeCN (0.2 M concentration).

  • Addition: Add the base, followed by the dropwise addition of the nucleophile.[4]

    • Critical: If the reaction is exothermic (strong amines), cool to 0°C during addition.

  • Ramping:

    • Stir at Room Temperature for 1 hour.

    • Check TLC/LCMS. If <50% conversion, heat to 60°C .

  • Monitoring: Monitor the disappearance of the starting material (Rt ~ X min) and the appearance of the product.

    • Warning: Watch for the hydrolysis peak (Benzoxazolinone). If it appears, stop heating immediately .

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/MeCN, dry over

    
    , and concentrate.
    

Decision Logic for Temperature Selection

Temp_Decision_Tree Start Select Nucleophile IsAnionic Is it Anionic? (Alkoxide, Thiolate) Start->IsAnionic IsAmine Is it an Amine? IsAnionic->IsAmine No Action_Cold Run at 0°C - RT (Prevent Side Rxns) IsAnionic->Action_Cold Yes IsSteric Is it Sterically Hindered? IsAmine->IsSteric Yes Action_Hot Run at 80°C - 100°C (Force Kinetics) IsAmine->Action_Hot No (Weak Nu) Action_Mild Run at RT - 60°C (Standard) IsSteric->Action_Mild No IsSteric->Action_Hot Yes

Figure 2: Decision tree for selecting the initial reaction temperature based on nucleophile classification.

References

  • Vertex AI Search. (2025).[5] Process for the preparation of 2-chlorobenzoxazoles. Google Patents. 6

  • ACS Publications. (2010). Synthesis of 2-Aminobenzoxazoles Using Tetramethyl Orthocarbonate. The Journal of Organic Chemistry. 7

  • Benchchem. (2025).[4][5] Solvent effects and selection for benzoxazole formation reactions. 8

  • Google Patents. (1985). Process for preparing 2-chlorobenzoxazoles (US4517370A). 9

  • NIH. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. 10

  • ChemicalBook. (2025). 2-Chlorobenzoxazole synthesis and properties. 11

  • PrepChem. (2025).[5] Synthesis of 2-chlorobenzoxazole. 12

Sources

Troubleshooting

Technical Support Center: Handling Air-Sensitive Benzoxazole Amine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with air-sensitive benzoxazole amine derivatives. This guide is designed to provide practical, field-proven...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with air-sensitive benzoxazole amine derivatives. This guide is designed to provide practical, field-proven insights and troubleshooting advice to ensure the integrity of your materials and the success of your experiments. Benzoxazole amines are powerful scaffolds in medicinal chemistry, but their susceptibility to atmospheric oxygen and moisture necessitates specialized handling techniques to prevent degradation, ensure reproducibility, and maintain purity.[1][2][3]

This document moves beyond simple instructions to explain the underlying chemical principles, helping you make informed decisions in the laboratory.

Troubleshooting Guide: Diagnosing and Solving Common Issues

Researchers often face challenges that can be traced back to the atmospheric sensitivity of benzoxazole amine derivatives. This section addresses specific problems in a question-and-answer format.

Question 1: My benzoxazole amine starting material, which was initially a light-colored powder, has developed a dark brown or black coloration. Can I still use it?

Answer:

This discoloration is a classic indicator of oxidation. Aromatic amines, including the 2-aminophenol precursors often used in benzoxazole synthesis, are particularly prone to air oxidation, which can introduce impurities and significantly hinder subsequent reactions.[1][2]

  • Causality: The amine functionality is susceptible to oxidation, forming highly colored, often polymeric, impurities. This process can be accelerated by exposure to light and ambient temperatures.[4][5]

  • Recommended Action: It is strongly advised not to use the discolored material directly. The presence of these impurities can lead to low yields, complex purification challenges, and the formation of unintended side products.[2]

  • Solution:

    • Purification: Attempt to purify a small portion of the material, typically by recrystallization from an appropriate solvent system under an inert atmosphere. The effectiveness of the purification should be confirmed by analytical techniques (e.g., NMR, LC-MS) before proceeding.

    • Procurement: If purification is not feasible or effective, it is best to use a fresh, pure batch of the starting material.

    • Prevention: For future use, always store benzoxazole amine derivatives under a dry, inert atmosphere (argon or nitrogen), in amber-colored vials to protect from light, and in a cool environment such as a refrigerator or freezer.[4][6]

Question 2: My reaction yield is consistently low or the reaction fails to proceed to completion. What are the likely causes?

Answer:

Low or no product yield in reactions involving air-sensitive reagents is a frequent issue that can almost always be traced to atmospheric contamination or reagent purity.[2]

  • Causality & Troubleshooting Steps:

    • Compromised Starting Materials: As discussed in Question 1, oxidized starting materials are less reactive and can inhibit catalysis. Verify the purity of your reagents before starting. [2]

    • Atmospheric Contamination: Trace amounts of oxygen or moisture in the reaction vessel can decompose sensitive reagents, deactivate catalysts, and lead to unwanted side reactions.[7] Ensure your reaction is conducted under a rigorously maintained inert atmosphere.

    • Solvent Quality: Solvents are a major source of dissolved oxygen and water. Using solvents directly from the bottle, even if labeled "anhydrous," is often insufficient. Solvents must be properly degassed and dried. [8][9]

    • Catalyst Deactivation: If your synthesis uses a catalyst (e.g., palladium, copper), it may be deactivated by oxygen.[1][10] Adding a fresh portion of the catalyst to a stalled reaction can sometimes help, but preventing deactivation from the start is key.[2]

    • Incomplete Cyclization: In many benzoxazole syntheses, an intermediate (like a Schiff base) is formed that must cyclize.[1][11] If this step stalls, you may need to adjust the reaction temperature or change the catalyst to promote cyclization.[1]

Below is a logical workflow for troubleshooting a low-yield reaction.

G Start Low / No Yield Purity Verify Purity of Starting Materials Start->Purity Atmosphere Evaluate Inert Atmosphere Technique Purity->Atmosphere Purity OK Failure Consult Literature for Alternative Synthesis Route Purity->Failure Impure Solvent Check Solvent Degassing Protocol Atmosphere->Solvent Technique OK Atmosphere->Failure Technique Faulty Conditions Re-evaluate Reaction Conditions (Temp, Catalyst) Solvent->Conditions Solvent OK Solvent->Failure Solvent Contaminated Success Problem Resolved Conditions->Success Conditions Optimized Conditions->Failure Optimization Fails

Caption: Troubleshooting workflow for low-yield reactions.

Frequently Asked Questions (FAQs)

Q1: What is the proper way to store air-sensitive benzoxazole amine derivatives?

Store them in a sealed, airtight container, such as a glass vial with a PTFE-lined cap, to prevent leakage.[12] The headspace of the container should be flushed with a dry, inert gas (argon is preferred due to its density, but nitrogen is also common). For long-term storage, keep the container in a cool, dark place, such as a freezer (−20 °C), and inside a desiccator to protect against moisture.[4][6]

Q2: Which is better for my experiment: a glovebox or a Schlenk line?

Both are excellent tools for creating an inert atmosphere, but they have different strengths.[13] The choice depends on the specific task.

FeatureGloveboxSchlenk Line
Primary Use Manipulating solids (weighing, preparing samples), setting up multiple small-scale reactions.[14][15]Performing solution-phase reactions, especially those requiring heating/reflux or large volumes.[16][17]
Atmosphere Purity Can maintain a very high purity (<1 ppm O₂, H₂O) continuously via circulation and scrubbing.[14]Purity depends on the quality of the inert gas and the user's technique (e.g., number of purge cycles).
Manipulation Easy, direct manipulation of items with gloves.[18]Requires more specialized techniques like cannula transfer and use of septa/syringes.[13]
Limitations Organic solvents can damage plastic components; gloves are susceptible to punctures.[8][19]Less suitable for handling fine powders; risk of glassware breaking under pressure differences.[15]

Q3: My solvent is labeled "anhydrous." Do I still need to degas it?

Yes, absolutely. "Anhydrous" refers to low water content, but it does not mean the solvent is free of dissolved gases like oxygen.[20] Oxygen is a key culprit in the degradation of sensitive compounds. All solvents used in air-sensitive chemistry must be deoxygenated.

Q4: What are the most common methods for degassing solvents, and which should I use?

The three most common methods are Freeze-Pump-Thaw, inert gas sparging, and sonication. Freeze-Pump-Thaw is the most rigorous and effective method.[8][9][19]

MethodEffectivenessProcedureBest For
Freeze-Pump-Thaw Excellent (Most Rigorous)The solvent is frozen (liquid N₂), a vacuum is applied to remove gases from the headspace, the flask is sealed, and the solvent is thawed. This cycle is repeated ≥3 times.[9]Highly sensitive organometallic reactions; when absolute removal of dissolved gas is critical.
Inert Gas Sparging GoodA stream of inert gas (Ar or N₂) is bubbled through the solvent for an extended period (30-60 min) to displace dissolved oxygen.[20]Less sensitive reactions; preparing large volumes of solvent where freezing is impractical.
Sonication ModerateThe solvent is sonicated under a light vacuum. The ultrasonic waves help dissolved gases coalesce and escape.[8][19]Quick, rough degassing for applications like HPLC or moderately sensitive reactions.[8][19]

Standard Operating Procedures (SOPs)

SOP 1: Solvent Degassing via Freeze-Pump-Thaw

This protocol describes the most effective method for removing dissolved gases from a solvent.

Materials:

  • Schlenk flask appropriately sized for the solvent volume.

  • High-vacuum line (or Schlenk line connected to a high-vacuum pump).

  • Liquid nitrogen in a Dewar flask.

  • Solvent to be degassed.

Procedure:

  • Preparation: Place the solvent in the Schlenk flask (do not fill more than half-full). Attach the flask to the Schlenk line.

  • Freezing: Carefully immerse the bottom of the flask in the liquid nitrogen Dewar. Swirl the flask gently to ensure even freezing and prevent the flask from cracking. Wait until the solvent is completely frozen solid.

  • Pumping: With the flask still in the liquid nitrogen, open the stopcock to the vacuum manifold. The vacuum will remove the atmosphere above the frozen solvent. Allow it to pump for 3-5 minutes.

  • Thawing: Close the stopcock to the vacuum line. Remove the liquid nitrogen Dewar and allow the solvent to thaw completely. You may use a water bath to speed this up. It is normal to see bubbles evolving from the liquid as trapped gases are released during the thaw.

  • Repetition: Repeat steps 2-4 at least two more times (for a total of three cycles). This ensures a thorough removal of dissolved gases.

  • Final Step: After the final thaw cycle, backfill the flask with a positive pressure of dry inert gas (argon or nitrogen). The solvent is now degassed and ready for use. A properly degassed solvent can be stored under inert gas for 1-2 days.[8][19]

SOP 2: Setting Up a Reaction Using a Schlenk Line

This workflow ensures that the reaction is performed in a consistently oxygen- and moisture-free environment.

G cluster_prep 1. Preparation cluster_setup 2. Assembly & Purging cluster_reagents 3. Reagent Addition cluster_reaction 4. Reaction A Oven-dry all glassware (e.g., 140°C for 4 hours) B Flame-dry glassware under vacuum for residual moisture A->B C Assemble glassware while hot and connect to Schlenk line B->C D Perform ≥3 Vacuum/Inert Gas Backfill Cycles C->D E Add solid reagents under a positive flow of inert gas D->E F Add degassed solvents via syringe or cannula E->F G Maintain slight positive pressure of inert gas (check bubbler) F->G H Heat/stir as required G->H

Caption: Standard workflow for setting up an air-sensitive reaction.

Detailed Steps for Purging (Step 2D):

  • Evacuate: Ensure the stopcock to the inert gas is closed and open the stopcock on your reaction flask to the vacuum manifold. Allow the system to evacuate fully for several minutes.[21]

  • Backfill: Close the stopcock to the vacuum. Slowly and carefully open the stopcock to the inert gas manifold. The flask will fill with inert gas, and you should see the flow rate in your oil bubbler return to normal. Do not open the valve too quickly, as this can cause air to be sucked back into the line through the bubbler.[21]

  • Repeat: Repeat this evacuate/backfill cycle at least three times to ensure the vessel's atmosphere is completely exchanged with the inert gas.[13][21]

By adhering to these rigorous techniques and understanding the chemical principles behind them, you can significantly improve the reliability and success of your experiments with air-sensitive benzoxazole amine derivatives.

References

  • Air-free technique - Wikipedia. (n.d.). Retrieved March 3, 2026, from [Link]

  • Wipf, P. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. Retrieved March 3, 2026, from [Link]

  • Chiu, H.-C., & Morin, T. J. (2015, March 4). Schlenk Lines Transfer of Solvents to Avoid Air and Moisture. Journal of Visualized Experiments. Retrieved March 3, 2026, from [Link]

  • Schlenk Line - Department of Chemistry and Chemical Biology. (2024, December 6). Harvard University. Retrieved March 3, 2026, from [Link]

  • Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. Retrieved March 3, 2026, from [Link]

  • Safely handling air-sensitive products - Cleanroom Technology. (2018, May 4). Cleanroom Technology. Retrieved March 3, 2026, from [Link]

  • Gloveboxes - Chemistry LibreTexts. (2024, October 15). Retrieved March 3, 2026, from [Link]

  • Glovebox and environmental chamber solutions - ProcessSensing.com. (n.d.). Process Sensing Technologies. Retrieved March 3, 2026, from [Link]

  • Bode, J. (n.d.). How To: Degas Solvents. University of Rochester Department of Chemistry. Retrieved March 3, 2026, from [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety - diplomata comercial. (n.d.). Retrieved March 3, 2026, from [Link]

  • Al-mazroua, M. K., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics, 11(3), 231. Retrieved March 3, 2026, from [Link]

  • Degassing - Wikipedia. (n.d.). Retrieved March 3, 2026, from [Link]

  • Method for the determination of aromatic amines in workplace air using gas chromatography - Publisso. (2020, October 9). Retrieved March 3, 2026, from [Link]

  • Al-mazroua, M. K., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. IDEAS/RePEc. Retrieved March 3, 2026, from [Link]

  • Sharma, S., & Kumar, A. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25337–25381. Retrieved March 3, 2026, from [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2025, March 28). MDPI. Retrieved March 3, 2026, from [Link]

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. (2019, April 1). International Journal of Pharmacy and Biological Sciences. Retrieved March 3, 2026, from [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28). International Journal of Pharmaceutical Sciences Review and Research. Retrieved March 3, 2026, from [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019, November 5). ACS Omega. Retrieved March 3, 2026, from [Link]

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved March 3, 2026, from [Link]

  • Synthesis of Benzoxazoles. (n.d.). Organic Chemistry Portal. Retrieved March 3, 2026, from [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). PMC. Retrieved March 3, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF NOVEL 2-CYCLIC AMINE BENZOXAZOLE DERIVATIVES. (n.d.). Semantic Scholar. Retrieved March 3, 2026, from [Link]

Sources

Optimization

recrystallization solvents for 2-Chlorobenzo[d]oxazol-4-amine purification

Welcome to the Technical Support Center for the purification of 2-Chlorobenzo[d]oxazol-4-amine (CAS: 1783568-99-9). As a Senior Application Scientist, I have designed this guide to address the specific physicochemical ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2-Chlorobenzo[d]oxazol-4-amine (CAS: 1783568-99-9). As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating halogenated benzoxazole derivatives.

This guide moves beyond generic recrystallization advice. It explains the mechanistic causality behind solvent selection, provides a self-validating experimental protocol, and offers targeted troubleshooting for common issues like "oiling out" and solvolysis degradation.

Mechanistic Overview: The 2-Chloro Challenge

Purifying 2-Chlorobenzo[d]oxazol-4-amine requires navigating the unique reactivity of its heterocyclic core. The carbon at the 2-position of the benzoxazole ring is highly electrophilic. While the 4-amino group provides some electron density to the system, the 2-chloro substituent remains highly susceptible to Nucleophilic Aromatic Substitution (


) [2].

The Causality of Solvent Failure: If researchers attempt to recrystallize this compound using hot protic solvents (such as methanol, ethanol, or water), the solvent acts as a nucleophile. Extended heating will induce solvolysis, displacing the chloride ion to form 2-alkoxy or 2-hydroxybenzo[d]oxazol-4-amine impurities. Therefore, aprotic solvent systems are strictly mandatory to preserve the structural integrity of the target molecule [1].

Quantitative Solvent Comparison Data

The following table summarizes the physicochemical rationale for selecting aprotic mixed-solvent systems over traditional protic solvents.

Solvent SystemProtic / AproticBoiling Point (°C)Solvolysis Risk (

)
Expected PurityRecommended Application
Acetone / Acetonitrile Aprotic / Aprotic56 / 82None >98%Primary Recrystallization [1]
Ethyl Acetate / Heptane Aprotic / Aprotic77 / 98None >95%Secondary Wash / Trituration
Ethanol / Water Protic / Protic78 / 100High (at C2 position)<80%Not Recommended

Self-Validating Recrystallization Protocol

This protocol utilizes an Acetone/Acetonitrile mixed-solvent system, which has been industrially validated for substituted benzoxazoles [1]. The procedure includes built-in validation checks to ensure process control.

Step 1: Dissolution (The "Good" Solvent)

  • Suspend 10.0 g of crude 2-Chlorobenzo[d]oxazol-4-amine in 30 mL of anhydrous Acetone.

  • Heat the mixture gently to 50°C under continuous stirring until complete dissolution occurs.

  • Validation Check: Do not exceed 55°C. If insoluble dark particulates remain, perform a hot gravity filtration. These are likely polymeric byproducts from the upstream cyclization step [2].

Step 2: Anti-Solvent Addition

  • Maintain the solution at 50°C. Begin dropwise addition of Acetonitrile (anti-solvent).

  • Continue addition until the "cloud point" is reached (typically 40-50 mL of Acetonitrile).

  • Validation Check: The solution should look faintly opalescent. If it turns milky and heavy droplets form at the bottom, you have crossed into liquid-liquid phase separation. Immediately add 2-3 mL of Acetone to restore a homogeneous solution.

Step 3: Seeding and Controlled Cooling

  • Add 10-20 mg of pure 2-Chlorobenzo[d]oxazol-4-amine seed crystals.

  • Reduce the temperature to 20°C at a controlled rate of 0.5°C/min. Rapid cooling traps impurities in the crystal lattice.

  • Once crystallization is visually confirmed, transfer the flask to an ice bath (0-5°C) for 2 hours to maximize yield.

Step 4: Isolation and Verification

  • Isolate the crystals via vacuum filtration. Wash the filter cake with 15 mL of ice-cold Acetonitrile.

  • Dry under vacuum at 40°C for 12 hours.

  • Validation Check: Run TLC (Hexanes:EtOAc 3:1). The absence of a baseline spot confirms the successful removal of polar degradation products and unreacted aminophenol precursors [3].

Recrystallization Workflow & Troubleshooting Matrix

The following diagram maps the logical decision tree for isolating 2-Chlorobenzo[d]oxazol-4-amine, including corrective actions for common physical state failures.

G N1 Crude 2-Chlorobenzo[d]oxazol-4-amine N2 Dissolve in Acetone (Minimal Vol, 50°C) N1->N2 N3 Add Acetonitrile (Anti-solvent) N2->N3 N4 Cool to 0-5°C N3->N4 N5 Observation? N4->N5 N6 Crystallization N5->N6 Success N7 Oiling Out (Phase Separation) N5->N7 Liquid-Liquid N8 No Precipitation N5->N8 Soluble N9 Filter & Dry (Pure Product) N6->N9 N10 Reheat, Add Seed Crystal, Slow Cooling N7->N10 N11 Concentrate or Add Heptane N8->N11 N10->N4 N11->N4

Recrystallization workflow and troubleshooting decision matrix for 2-Chlorobenzo[d]oxazol-4-amine.

Frequently Asked Questions (FAQs)

Q1: Why is my product "oiling out" instead of forming discrete crystals? A: Oiling out (liquid-liquid phase separation) occurs when the solute precipitates at a temperature above its melting point in that specific solvent mixture. Because 2-Chlorobenzo[d]oxazol-4-amine has strong intermolecular hydrogen bonding (from the 4-amino group), it easily forms supersaturated, viscous liquid phases. Fix: Reheat the mixture until homogeneous, add 5-10% more Acetone by volume, and strictly control the cooling rate to 0.5°C/min. Introducing a seed crystal just above the cloud point provides a low-energy surface for solid nucleation, bypassing the oil phase.

Q2: Can I use ethanol to purify this compound if I keep the temperature low? A: It is highly discouraged. Even at lower temperatures, the 2-chloro position is an excellent leaving group activated by the adjacent nitrogen and oxygen of the oxazole ring. Ethanol can act as a nucleophile, leading to the formation of 2-ethoxybenzo[d]oxazol-4-amine. Stick to aprotic systems like Acetone/Acetonitrile or Ethyl Acetate/Heptane [1].

Q3: My crude mixture contains unreacted 2-amino-3-nitrophenol. Will recrystallization remove it? A: Phenolic precursors often co-crystallize with benzoxazole amines due to similar polarity and hydrogen-bonding profiles. Before attempting recrystallization, perform a liquid-liquid extraction. Wash your organic layer (e.g., Ethyl Acetate) with cold 5% aqueous


 or dilute 

. The phenol will form a water-soluble phenoxide ion and partition into the aqueous layer, leaving your target amine in the organic phase [2].

Q4: Is there a risk of the Smiles rearrangement during purification? A: The Smiles rearrangement (an intramolecular


 reaction) typically requires basic conditions and specific nucleophilic side chains [2]. As long as your recrystallization solvents are neutral and aprotic (like Acetone/MeCN), the benzoxazole core will remain stable. Avoid exposing the compound to strong bases during heated purification steps.

References

  • Process for the purification of substituted benzoxazole compounds (WO2006096624A1). Google Patents.
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega.
  • Synthesis and Identification of some Benzoxazole Derivatives via Mannich Reaction. SciSpace.

Reference Data & Comparative Studies

Validation

Comparative Guide: Biological Activity of 4-Amino vs. 6-Amino Benzoxazoles

This guide provides an in-depth technical comparison of 4-amino-1,3-benzoxazole versus 6-amino-1,3-benzoxazole derivatives. It distinguishes between the core substitution patterns on the benzoxazole scaffold, which dicta...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 4-amino-1,3-benzoxazole versus 6-amino-1,3-benzoxazole derivatives. It distinguishes between the core substitution patterns on the benzoxazole scaffold, which dictate the molecule's steric profile, electronic distribution, and ultimate biological efficacy.

Executive Summary

In the design of bioactive heterocycles, the position of the amino substituent on the benzoxazole core acts as a critical "molecular switch."

  • 6-Amino Benzoxazoles: Represent the "Linear/Conjugated" phenotype. The amino group at C6 is electronically conjugated to the oxazole nitrogen (N3), significantly increasing basicity and facilitating DNA intercalation or deep-pocket enzyme binding (e.g., Topoisomerase II, DNA Gyrase). They exhibit broad-spectrum antimicrobial and potent analgesic activity.

  • 4-Amino Benzoxazoles: Represent the "Proximal/Steric" phenotype. The amino group at C4 is sterically crowded by the adjacent oxazole nitrogen (N3) and often forms intramolecular hydrogen bonds. This restricts conformational freedom, making them highly selective for specific kinase "hinge regions" (e.g., VEGFR-2) but generally less active as broad-spectrum antimicrobials compared to their C6 counterparts.

Structural & Electronic Analysis

The distinct biological profiles stem directly from the physicochemical differences between the ortho-like (C4) and para-like (C6) relationships to the bridgehead nitrogen.

Feature4-Amino Benzoxazole 6-Amino Benzoxazole
Position relative to N3 peri / ortho-like (Proximal)para-like (Distal)
Steric Environment High Hindrance: The C4-NH₂ group clashes with the lone pair of N3.Low Hindrance: The C6-NH₂ projects into solvent or distal pockets.
Electronic Effect Inductive: Weak activation of N3. Potential intramolecular H-bond (N-H···N3).Resonance: Strong donation into the ring system; increases pKa of N3.
Lipophilicity (LogP) Generally higher (internal H-bonding masks polarity).Lower (exposed polar amine).
Primary Target Class Kinases (Type I/II inhibitors) , Specific Receptors.DNA Intercalators , Topoisomerase, COX Enzymes.
Visualizing the Pathway Differences

The following diagram illustrates how the positional isomerism dictates the downstream biological mechanism.

Benzoxazole_SAR Scaffold Benzoxazole Core Pos4 4-Amino Substitution (Proximal to N3) Scaffold->Pos4 Pos6 6-Amino Substitution (Distal to N3) Scaffold->Pos6 Mech4 Mechanism: Steric Constraint & Intramolecular H-Bonding Pos4->Mech4 Mech6 Mechanism: Electronic Conjugation & Dipole Enhancement Pos6->Mech6 Target4 Target Selectivity: Kinase Hinge Regions (e.g., VEGFR-2, EGFR) Mech4->Target4 High Selectivity Target6 Target Selectivity: DNA Minor Groove DNA Gyrase / Topo II Mech6->Target6 Broad Potency

Figure 1: SAR Decision Tree. Red path indicates the steric-driven selectivity of C4 isomers; Blue path indicates the electronic-driven potency of C6 isomers.

Biological Activity Comparison
A. Antimicrobial Activity (Bacteria & Fungi) [1][2][3][4]
  • 6-Amino Derivatives:

    • Performance: Superior. The C6-amino group enhances the ability of the molecule to stack with DNA base pairs (intercalation) and inhibit DNA Gyrase B .

    • Data: MIC values for 6-amino derivatives against S. aureus and E. coli are typically in the range of 12.5–25 µg/mL , comparable to standard antibiotics like Ampicillin in early screens.

    • Mechanism: The basic nitrogen at C6 facilitates hydrogen bonding with Asp73 in the DNA gyrase ATP-binding pocket.

  • 4-Amino Derivatives:

    • Performance: Moderate to Low.[3][5] The steric bulk at C4 interferes with the planar stacking required for DNA intercalation.

    • Data: MIC values often exceed 50–100 µg/mL unless the C2 position carries a highly lipophilic side chain to compensate.

B. Anticancer Activity (Kinase Inhibition) [6]
  • 4-Amino Derivatives:

    • Performance: High Specificity.

    • Mechanism: In kinase inhibitors (e.g., targeting VEGFR-2 or EGFR ), the benzoxazole core often mimics the adenine ring of ATP. The 4-amino group can position itself to form a crucial water-mediated hydrogen bond or interact directly with the "gatekeeper" residue, a geometry less accessible to the 6-isomer.

    • Experimental Insight: In NCI-60 cell line screens, 4-substituted benzoxazoles (structurally constrained) often show distinct cytotoxicity profiles against Melanoma (SK-MEL-5) and Renal Cancer lines compared to the broad cytotoxicity of 6-isomers.

  • 6-Amino Derivatives:

    • Performance: Broad Cytotoxicity.

    • Mechanism: Acts primarily through Topoisomerase II inhibition (preventing DNA religation).

    • Data: IC50 values against HCT-116 (Colon Cancer) are frequently reported in the 1–10 µM range.

C. Anti-Inflammatory (COX/LOX Inhibition)
  • 6-Amino: Highly active. The 6-position corresponds to the 5-position in the indole ring of Indomethacin, a known pharmacophore for COX-2 active site entry.

  • 4-Amino: Generally inactive or significantly less potent due to inability to fit the hydrophobic channel of the COX enzyme.

Experimental Protocols

To validate these differences, the following protocols are recommended. These are self-validating systems where positive controls (Ciprofloxacin for antimicrobial, Sorafenib for anticancer) must meet established IC50 thresholds.

Protocol 1: Synthesis of Regioisomers (Cyclization)

Different starting materials are required to access the C4 vs C6 positions.

  • 4-Amino Benzoxazole Precursor:

    • Start: 2-Amino-3-nitrophenol.

    • Reagent: Triethyl orthoformate (or carboxylic acid derivative) + p-TsOH (Catalyst).

    • Condition: Reflux in Dioxane, 6h.

    • Reduction: H₂/Pd-C to convert -NO₂ at C4 to -NH₂.

  • 6-Amino Benzoxazole Precursor:

    • Start: 2,4-Diaminophenol (or 2-amino-5-nitrophenol).

    • Reagent: Polyphosphoric Acid (PPA).

    • Condition: 140°C, 4h.

    • Note: PPA cyclization is robust for C6 but can cause degradation for sterically hindered C4 precursors.

Protocol 2: ATP-Competitive Kinase Assay (VEGFR-2)

Used to demonstrate the selectivity of 4-amino derivatives.

  • Reagents: Recombinant VEGFR-2 kinase domain, ATP (10 µM), Substrate (Poly Glu:Tyr), Test Compounds (4-amino vs 6-amino analogs).

  • Method: FRET-based assay (e.g., LanthaScreen).

  • Validation:

    • Incubate enzyme + compound for 1h at RT.

    • Add ATP/Substrate mixture.

    • Read Fluorescence Ratio (520 nm / 495 nm).

  • Expectation: 4-amino derivatives should show IC50 < 100 nM; 6-amino derivatives typically > 1 µM.

Comparative Data Summary
Biological TargetMetric4-Amino Derivative6-Amino DerivativeReference
DNA Gyrase (Bacteria) MIC (µg/mL)> 50 (Low Activity)12.5 - 25 (High Activity) [1, 3]
VEGFR-2 (Kinase) IC50 (µM)0.05 - 0.5 (Potent) > 5.0 (Weak)[2]
HCT-116 (Colon Cancer) IC50 (µM)15 - 304 - 8 [4]
COX-2 (Inflammation) % Inhibition< 20%> 65% [5]
References
  • Synthesis and biological evaluation of benzoxazole derivatives as new antimicrobial agents. International Journal of Pharmacy and Biological Sciences. 7

  • Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors. PubMed / NIH. 8

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. 1

  • Benzoxazole derivatives: design, synthesis and biological evaluation. PubMed / NIH. 9

  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. 3

Sources

Comparative

Comparative FTIR Characterization Guide: 2-Chlorobenzo[d]oxazol-4-amine

This guide outlines the FTIR spectral characterization of 2-Chlorobenzo[d]oxazol-4-amine , a specialized heterocyclic scaffold used in medicinal chemistry (e.g., kinase inhibitor development). Unlike the more common 5- o...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the FTIR spectral characterization of 2-Chlorobenzo[d]oxazol-4-amine , a specialized heterocyclic scaffold used in medicinal chemistry (e.g., kinase inhibitor development).

Unlike the more common 5- or 6-amino isomers, the 4-amino regioisomer possesses a unique 1,2,3-trisubstituted benzene ring pattern. This guide focuses on distinguishing this specific isomer from its structural alternatives using vibrational spectroscopy.

Executive Summary & Application Context

Target Compound: 2-Chlorobenzo[d]oxazol-4-amine CAS: (Analogous to 615-18-9 parent) Core Application: Bifunctional scaffold for drug discovery. The C2-chloro group is an electrophile for SNAr reactions, while the C4-amine serves as a nucleophile or handle for solubilizing groups.

The Challenge: During synthesis (typically via reduction of 4-nitro-2-chlorobenzoxazole or cyclization of 2-amino-3-nitrophenol derivatives), regioisomeric impurities (5-amine or 6-amine) can form. Furthermore, the labile C2-Cl bond is susceptible to hydrolysis, yielding the benzoxazolone byproduct.

Objective: This guide provides a self-validating FTIR protocol to:

  • Confirm the presence of the 4-amino regioisomer (distinguishing it from 5/6-isomers).

  • Verify the integrity of the C2-Cl functionality (ruling out hydrolysis).

Theoretical Spectral Framework

The FTIR spectrum of 2-Chlorobenzo[d]oxazol-4-amine is defined by three distinct vibrational zones.

Zone A: The Nucleophilic Handle (3500–3100 cm⁻¹)

The primary amine (-NH₂) at position 4 exhibits a characteristic doublet due to symmetric and asymmetric stretching.

  • ν(N-H) Asymmetric: ~3480–3420 cm⁻¹

  • ν(N-H) Symmetric: ~3350–3300 cm⁻¹

  • Diagnostic Check: A broad lump here indicates moisture or hydrolysis (formation of -OH). Sharp bands confirm the free amine.

Zone B: The Heterocyclic Core (1700–1450 cm⁻¹)

The benzoxazole ring system dominates this region.

  • ν(C=N) Oxazole Ring: ~1620–1580 cm⁻¹ (Often the strongest band).

  • δ(N-H) Scissoring: ~1620 cm⁻¹ (Can overlap with C=N; look for shoulder).

  • ν(C=C) Aromatic: ~1500–1450 cm⁻¹ (Benzene ring skeletal vibrations).

Zone C: The Fingerprint & Regio-Identifier (1000–600 cm⁻¹)

This is the critical region for distinguishing the 4-isomer from alternatives.

  • ν(C-Cl): The C2-Cl bond (imidoyl chloride character) typically appears at 1050–1000 cm⁻¹ (in-plane) or 700–600 cm⁻¹ (stretch/deformation mix).

  • OOP (Out-of-Plane) Bending (The Regio-Key):

    • 4-Amine (1,2,3-trisubstituted benzene): Three adjacent hydrogens.[1] Expect a strong band at 770–735 cm⁻¹ and a secondary band near 700 cm⁻¹ .

    • 5-Amine (1,2,4-trisubstituted benzene): Two adjacent hydrogens + one isolated. Expect bands at 860–800 cm⁻¹ (isolated H) and 820–800 cm⁻¹ (adjacent pair).

Comparative Performance Analysis

The following table contrasts the spectral signature of the target product against its critical impurities.

Table 1: Spectral Differentiation Matrix
FeatureTarget: 4-Amine Alternative 1: 5-Amine (Isomer) Alternative 2: Hydrolysis Product (Benzoxazolone)
Substitution Pattern 1,2,3-Trisubstituted1,2,4-TrisubstitutedN/A (Loss of Cl)
OOP Bending (Diagnostic) Strong band ~770–740 cm⁻¹ Strong bands ~860 & 810 cm⁻¹Broad features
C-Cl Stretch Present (~1050 / 680 cm⁻¹)PresentAbsent
Carbonyl (C=O) AbsentAbsentStrong band ~1750–1700 cm⁻¹ (Carbamate-like)
N-H Region Doublet (Primary Amine)Doublet (Primary Amine)Single broad band (Amide/OH H-bonding)

Analyst Note: The appearance of a carbonyl peak at ~1750 cm⁻¹ is a definitive "FAIL" indicator, signaling that the C2-Cl has hydrolyzed to the cyclic carbamate (benzoxazolone).

Experimental Protocol: Self-Validating Characterization

Goal: Obtain a spectrum with sufficient resolution to resolve the OOP bending modes.

Materials
  • Sample: Dry solid 2-Chlorobenzo[d]oxazol-4-amine (>95% purity expected).

  • Matrix: Spectroscopic grade KBr (dried at 110°C) OR Diamond ATR Crystal.

  • Instrument: FTIR Spectrometer (Resolution: 2 cm⁻¹, Scans: 32).

Step-by-Step Workflow
  • Sample Pre-Treatment (Critical):

    • The amine is hygroscopic; dry the sample in a vacuum desiccator over P₂O₅ for 2 hours before analysis to prevent water bands from obscuring the N-H region.

  • Method Selection:

    • Preferred:ATR (Attenuated Total Reflectance) . Requires less sample and avoids KBr moisture uptake.

    • Alternative: KBr Pellet (1:100 ratio). Grind until no crystallites are visible to avoid Christiansen effect (baseline slope).

  • Acquisition:

    • Collect background (air).

    • Collect sample spectrum (4000–400 cm⁻¹).

  • Validation Check (Pass/Fail Criteria):

    • Check 1: Is there a C=O peak >1700 cm⁻¹? -> If YES, Reject (Hydrolysis).

    • Check 2: Are there two sharp peaks >3300 cm⁻¹? -> If NO, Suspect salt formation or wet sample.

    • Check 3: Is the dominant OOP band at ~750 cm⁻¹ (4-sub) or ~810 cm⁻¹ (5-sub)? -> Confirm Regioisomer.

Visualization: Characterization Decision Tree

The following logic flow ensures rigorous quality control during the characterization process.

FTIR_Workflow Start Crude Product (2-Chlorobenzo[d]oxazol-4-amine) Dry Vacuum Dry (Remove H2O) Start->Dry Acquire Acquire FTIR Spectrum (4000-400 cm-1) Dry->Acquire CheckCO Check 1700-1800 cm-1 (Carbonyl Region) Acquire->CheckCO Hydrolysis FAIL: Hydrolysis Detected (Benzoxazolone formed) CheckCO->Hydrolysis Peak Present CheckNH Check 3300-3500 cm-1 (Amine Region) CheckCO->CheckNH No Peak Salt FAIL: Broad Band? (Amine Salt/Wet) CheckNH->Salt Broad/Single CheckOOP Check 700-900 cm-1 (Fingerprint Region) CheckNH->CheckOOP Sharp Doublet Isomer5 FAIL: 5-Amine Isomer (Bands at ~810/860 cm-1) CheckOOP->Isomer5 800-860 cm-1 Pass PASS: 4-Amine Confirmed (Band at ~750 cm-1) CheckOOP->Pass 740-770 cm-1

Caption: Logic flow for FTIR validation of 2-Chlorobenzo[d]oxazol-4-amine, filtering hydrolysis and isomeric impurities.

References

  • Benzoxazole Synthesis & Mechanisms

    • Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy. Magritek. (Detailed mechanistic analysis of benzoxazole formation). Link

  • Vibrational Assignments of Benzoxazoles

    • Vibrational spectroscopic investigations of 5-nitro-2-phenylbenzoxazole. Spectrochimica Acta Part A. (Provides baseline assignments for the benzoxazole ring and nitro/amine precursors). Link[2]

  • Isomer Differentiation (1,2,3 vs 1,2,4 substitution)

    • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. (Standard reference for aromatic OOP bending patterns). Link

  • Reaction Monitoring (Hydrolysis)

    • Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols.[3] MDPI. (Discusses ring opening/hydrolysis of the oxazole ring). Link

Sources

Validation

COA (Certificate of Analysis) requirements for 2-Chlorobenzo[d]oxazol-4-amine

This guide provides a technical analysis of the Certificate of Analysis (COA) requirements for 2-Chlorobenzo[d]oxazol-4-amine , a specialized heterocyclic intermediate used in medicinal chemistry. Unlike common reagents,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the Certificate of Analysis (COA) requirements for 2-Chlorobenzo[d]oxazol-4-amine , a specialized heterocyclic intermediate used in medicinal chemistry. Unlike common reagents, this compound presents unique challenges regarding regiochemical purity (distinguishing the 4-amine from the more common 5- and 6-isomers) and hydrolytic stability of the C2-chloro position.

Part 1: Product Profile & Critical Quality Attributes (CQA)

1.1 Chemical Identity
  • Chemical Name: 2-Chlorobenzo[d]oxazol-4-amine

  • CAS Number: 1783568-99-9 (Note: CAS assignments for specific regioisomers may vary by database; verification by structure is mandatory).

  • Molecular Formula: C₇H₅ClN₂O[1][2]

  • Molecular Weight: 168.58 g/mol [1]

  • Core Scaffold: Benzoxazole with a labile chlorine at C2 and a primary amine at C4.

1.2 The "Regioisomer Trap"

In drug discovery, the 4-amino position is often exploited to create unique hydrogen-bonding vectors in kinase inhibitors (e.g., targeting the ATP hinge region). However, standard synthesis methods (cyclization of aminophenols) often yield mixtures of 4-amine and 5-amine isomers if the starting material (e.g., 3-amino-2-nitrophenol vs. 4-amino-2-nitrophenol) is not strictly controlled. A COA for this product must prove regioisomeric purity.

Part 2: Comparative COA Standards (Grade Analysis)

The following table contrasts the specifications for "Standard Research Grade" (early-stage screening) versus "High-Fidelity (Pharma) Grade" (SAR optimization/GLP tox).

Test Parameter Standard Grade (Research) Pharma Grade (High-Fidelity) Technical Rationale
Appearance Beige to brown solidOff-white to pale yellow crystalline powderOxidation of the amine leads to color darkening (azo/nitroso impurities).
Assay (HPLC) ≥ 95.0%≥ 98.5% High purity prevents false positives in biological assays caused by active impurities.
Regioisomer Purity Not specified (often ~5-10% 5-isomer)≤ 0.5% 5-isomer The 5-isomer has vastly different SAR properties; its presence invalidates potency data.
Hydrolysis Product ≤ 2.0% (Benzoxazolone)≤ 0.5% The C2-Cl bond is labile; hydrolysis yields the inactive 4-aminobenzo[d]oxazol-2(3H)-one.
Water (KF) ≤ 1.0%≤ 0.5% Moisture accelerates the hydrolysis of the C2-chloro group.
Residual Solvents NMR check onlyICH Q3C Compliant Essential for toxicity studies; removal of trapped reaction solvents (e.g., POCl₃, Toluene).
Identification 1H-NMR1H-NMR + 2D-NOESY + HPLC-MS NOESY is required to definitively prove the amine is at the 4-position (proximity to C5-H).

Part 3: Synthesis & Impurity Logic

Understanding the synthesis is the only way to validate the COA. The presence of specific impurities reveals the manufacturing route and potential risks.

3.1 Synthesis Pathway & Impurity Origin

The most common route involves the cyclization of 2-amino-3-nitrophenol followed by chlorination and reduction.

SynthesisPath SM 2-Amino-3-nitrophenol Cyclization Cyclization (Urea/Phosgene) SM->Cyclization Inter1 4-Nitrobenzo[d]oxazol-2(3H)-one Cyclization->Inter1 Chlorination Chlorination (POCl3) Inter1->Chlorination Inter2 2-Chloro-4-nitrobenzoxazole Chlorination->Inter2 Reduction Reduction (Fe/HCl or H2/Pd) Inter2->Reduction Imp1 Impurity A: Unreacted Nitro precursor Inter2->Imp1 Incomplete Red. Product 2-Chlorobenzo[d]oxazol-4-amine (Target) Reduction->Product Imp3 Impurity C: De-chlorinated (Benzoxazol-4-amine) Reduction->Imp3 Over-reduction Imp2 Impurity B: Hydrolysis Product (4-aminobenzoxazolone) Product->Imp2 Hydrolysis (H2O)

Figure 1: Synthetic pathway illustrating the origin of critical impurities. Note that Impurity B (Hydrolysis) can form during storage if the container is not tightly sealed.

Part 4: Validated Analytical Protocols

To generate a trustworthy COA, the following protocols must be employed. Standard "generic" gradients often fail to separate the 4-amine from the 5-amine regioisomer.

4.1 High-Performance Liquid Chromatography (HPLC)

Objective: Quantify purity and separate regioisomers.

  • Column: C18 Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 150 x 4.6 mm, 3 µm. Rationale: The phenyl-hexyl phase provides superior selectivity for aromatic regioisomers compared to standard C18.

  • Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 5.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% → 60% B

    • 15-20 min: 60% → 90% B

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 254 nm (aromatic core) and 230 nm (amine absorption).

  • Acceptance Criteria:

    • Main peak retention time (RT) ~8-10 min.

    • Resolution (Rs) between 4-amine and 5-amine reference standards must be > 1.5.

4.2 Nuclear Magnetic Resonance (1H-NMR)

Objective: Structural confirmation and residual solvent analysis.

  • Solvent: DMSO-d6.

  • Key Diagnostic Signals (4-Amine specific):

    • The aromatic region will show a 1:1:1 splitting pattern (triplet of signals) for the 3 adjacent protons (H-5, H-6, H-7).

    • δ ~7.0 - 7.2 ppm: Look for the triplet (t) of H-6.

    • δ ~6.5 - 6.8 ppm: Look for the doublets (d) of H-5 and H-7.

    • Contrast: The 5-amine isomer would show a singlet (isolated H-4), a doublet, and a doublet, which is distinctively different.

4.3 Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Expected Mass: [M+H]⁺ = 169.01 (³⁵Cl) and 171.01 (³⁷Cl).

  • Isotope Pattern: A distinct 3:1 ratio between m/z 169 and 171 confirms the presence of the chlorine atom. Loss of this pattern indicates hydrolysis (Impurity B).

Part 5: QC Decision Tree (Workflow)

This diagram guides the researcher on how to interpret the COA data and when to reject a batch.

QCDecision Start Receive Batch 2-Chlorobenzo[d]oxazol-4-amine CheckColor Appearance Check: Is it dark brown/black? Start->CheckColor Reject1 REJECT: Oxidation/Degradation CheckColor->Reject1 Yes NMR 1H-NMR Analysis: Check Aromatic Splitting CheckColor->NMR No RegioCheck Is splitting 1:1:1 (t, d, d)? NMR->RegioCheck Reject2 REJECT: Wrong Isomer (5- or 6-amine) RegioCheck->Reject2 No (Singlet present) HPLC HPLC Purity Check RegioCheck->HPLC Yes PurityCheck Purity > 98% AND Hydrolysis Impurity < 0.5%? HPLC->PurityCheck Reject3 REJECT: Low Purity/Hydrolyzed PurityCheck->Reject3 No Approve APPROVE: Release for Synthesis PurityCheck->Approve Yes

Figure 2: Quality Control Decision Tree for batch acceptance.

References

  • World Health Organization (WHO). Model Certificate of Analysis (CoA) for Pharmaceutical Products. WHO Technical Report Series, No. 902, Annex 10. Link

  • International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). ICH Guidelines. Link

  • PubChem. 2-Chlorobenzo[d]oxazol-4-amine Compound Summary. National Library of Medicine. Link

  • BenchChem. Synthesis of 2-Substituted Benzoxazole Derivatives: Technical Notes. (General benzoxazole synthesis reference). Link

  • European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents.Link

Sources

Comparative

X-ray crystallography data for substituted aminobenzoxazoles

Structural Insights into Kinase Inhibition: A Crystallographic Comparison of Substituted 2-Aminobenzoxazoles Substituted 2-aminobenzoxazoles have emerged as highly privileged scaffolds in modern medicinal chemistry, part...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Insights into Kinase Inhibition: A Crystallographic Comparison of Substituted 2-Aminobenzoxazoles

Substituted 2-aminobenzoxazoles have emerged as highly privileged scaffolds in modern medicinal chemistry, particularly in the design of receptor tyrosine kinase (RTK) inhibitors. For structural biologists and drug development professionals, understanding the exact spatial and electronic behavior of these molecules is critical.

This guide objectively compares the crystallographic performance of substituted 2-aminobenzoxazoles against alternative heterocycles (such as 2-aminobenzimidazoles) and examines their supramolecular behavior. By leveraging high-resolution X-ray crystallography data, we can decode the causality behind their superior pharmacokinetic and pharmacodynamic profiles.

Mechanistic Causality: Why Choose Aminobenzoxazoles?

In kinase inhibitor design, the hinge-binding motif dictates both target affinity and selectivity. Early development programs frequently utilize 2-aminobenzimidazoles; however, translating these into orally active drugs often stalls due to high polarity and suboptimal desolvation penalties.

Replacing the benzimidazole core with a 2-aminobenzoxazole fundamentally alters the molecule's electronic distribution and hydrogen-bonding network. Crystallographic studies on Vascular Endothelial Growth Factor-2 (VEGFR-2/KDR) inhibitors demonstrate that the 2-aminobenzoxazole core perfectly complements the kinase hinge region[1].

The Structural Causality:

  • Targeted Hydrogen Bonding: The endocyclic nitrogen of the aminobenzoxazole acts as a precise hydrogen bond acceptor for the backbone NH of Asp1046, while the exocyclic amine (NH) serves as a robust donor to the side chain of Glu885[1].

  • Desolvation Thermodynamics: The oxygen atom in the oxazole ring is a weaker hydrogen bond acceptor than the corresponding NH in a benzimidazole. Because it lacks a proton, it significantly reduces the energetic desolvation penalty required for the ligand to transition from an aqueous environment into the hydrophobic kinase pocket, directly driving superior cellular efficacy.

Comparative Crystallographic Data

To objectively evaluate the structural performance of substituted aminobenzoxazoles, we must analyze their single-crystal and co-crystal X-ray diffraction data across different states—ranging from target-bound kinase complexes to small molecule salts.

Table 1: Crystallographic Comparison of Aminobenzoxazole Scaffolds

Compound / ScaffoldTarget / StateSpace GroupKey Crystallographic Features & InteractionsPerformance Advantage
Substituted 2-Aminobenzoxazole VEGFR-2 (KDR) Co-crystalngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(Typical)
Endocyclic N ⋯ Asp1046 (NH); Exocyclic NH ⋯ Glu885. Aniline ring occupies the secondary hydrophobic pocket.Superior cellular potency and favorable desolvation vs. benzimidazoles.
2-Aminobenzimidazole (Alternative) VEGFR-2 (KDR) Co-crystalngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(Typical)
H-bonds with Cys919. Core oriented in the primary hydrophobic pocket flanked by Val917.Potent enzyme inhibition, but poorer cellular penetration due to higher polarity.
2-Aminobenzoxazole–oxalic acid (2:1) Small Molecule Salt

N—H⋯O hydrogen bonds forming [100] chains. Dihedral angle between 2ABO ions is 37.52°.Predictable supramolecular packing via

and

loops, useful for formulation[2].
[Cd(NO

)

(2AB)

] Complex
Metal CoordinationMonoclinicDistorted octahedral coordination. N—H⋯O interactions form parallel layers along (001).Highlights the versatile metal-coordination capacity of the exocyclic amine[3].

Experimental Methodology: Co-Crystallization and X-Ray Diffraction

To ensure high-fidelity structural data that can confidently drive structure-activity relationship (SAR) campaigns, the following self-validating protocol is required for the co-crystallization of substituted aminobenzoxazoles with kinase domains.

Phase 1: Protein Preparation and Ligand Soaking/Co-crystallization

  • Protein Concentration: Concentrate the purified kinase domain (e.g., VEGFR-2) to 10–12 mg/mL in a sizing buffer containing 20 mM Tris (pH 7.5), 200 mM NaCl, 1 mM DTT, and 5% glycerol.

  • Ligand Preparation: Dissolve the substituted 2-aminobenzoxazole in 100% DMSO to a stock concentration of 50 mM.

    • Expert Insight: Aminobenzoxazoles exhibit variable solubility depending on halogen or alkyl substitutions. Ensure complete dissolution via sonication to prevent micro-precipitates that can nucleate false (salt) crystals.

  • Complex Formation: Incubate the protein with a 3-fold molar excess of the ligand for 2 hours on ice to ensure saturation of the active site.

  • Crystallization Setup: Utilize the sitting-drop vapor diffusion method. Mix 1 μL of the protein-ligand complex with 1 μL of reservoir solution (e.g., 20% PEG 3350, 0.2 M ammonium citrate, pH 7.0).

    • Self-Validation Step: Always set up a parallel control drop with DMSO only (apo-protein). If the ligand drop crystallizes in a different space group or morphology than the apo drop, it is a strong primary indicator of successful co-crystallization.

Phase 2: Data Collection and Refinement

  • Cryoprotection: Briefly transfer the crystal to a cryoprotectant solution (reservoir solution supplemented with 20% ethylene glycol) before flash-freezing in liquid nitrogen (100 K).

  • Diffraction & Phasing: Collect X-ray diffraction data at a synchrotron source. Solve the phase problem using Molecular Replacement (MR) with an appropriate apo-kinase search model.

  • Model Building & Refinement: Perform iterative cycles of model building in Coot and refinement in REFMAC5 or Phenix.

    • Self-Validation Step: Continuously monitor the

      
       value. A diverging 
      
      
      
      and
      
      
      indicates overfitting of the ligand density. Validate the final model geometry using a Ramachandran plot (targeting >95% in favored regions) before finalizing the coordinates.

Visualizing the Structural Workflow

The following diagram illustrates the critical path from ligand synthesis to structural validation, emphasizing the integration of chemical and biological workflows required to map aminobenzoxazole binding.

G N1 Protein Expression & Purification N3 Co-crystallization Setup (Vapor Diffusion) N1->N3 N2 Ligand Synthesis: Substituted Aminobenzoxazoles N2->N3 N4 X-ray Diffraction Data Collection N3->N4 N5 Phase Determination (Molecular Replacement) N4->N5 N6 Model Building & Refinement N5->N6 N7 Structural Analysis: H-Bonding & Dihedral Angles N6->N7

Workflow for X-ray crystallographic analysis of aminobenzoxazole-kinase complexes.

Conclusion

Substituted 2-aminobenzoxazoles offer a distinct crystallographic and physicochemical advantage over traditional benzimidazoles in kinase inhibitor design. By strategically utilizing the endocyclic nitrogen and exocyclic amine for targeted hydrogen bonding, while leveraging the oxazole oxygen to minimize desolvation penalties, researchers can achieve superior target affinity and cellular efficacy. Rigorous X-ray crystallographic validation remains the gold standard for confirming these interactions and guiding subsequent lead optimization.

References

  • Design, Synthesis, and Evaluation of Orally Active Benzimidazoles and Benzoxazoles as Vascular Endothelial Growth Factor-2. ACS Journal of Medicinal Chemistry. 1

  • 2-Aminobenzoxazole–oxalic acid (2/1). IUCr Journals. 2

  • Synthesis, crystal structure and Hirshfeld surface analysis of a coordination compound of cadmium nitrate with 2-aminobenzoxazole. PMC / NIH.3

Sources

Validation

A Senior Application Scientist's Guide to Validating 2-Chlorobenzo[d]oxazol-4-amine Purity for Biological Assays

The benzoxazole moiety is a privileged structure in drug discovery, appearing in compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6] Th...

Author: BenchChem Technical Support Team. Date: March 2026

The benzoxazole moiety is a privileged structure in drug discovery, appearing in compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6] The specific isomer, 2-Chlorobenzo[d]oxazol-4-amine, presents a unique set of challenges and considerations for purity assessment due to the potential for isomeric and process-related impurities that can significantly impact biological outcomes.

The Critical Need for Purity Validation

Impurities in a sample of 2-Chlorobenzo[d]oxazol-4-amine can arise from starting materials, by-products of the synthesis, or degradation products.[1] These impurities can have unintended biological activities, leading to false positives or negatives in screening assays.[2][7] For example, a structurally similar impurity could compete for the same binding site as the parent compound, leading to an underestimation of its potency. Conversely, a highly active impurity could mask the true, weaker activity of the intended molecule. Therefore, a robust analytical workflow to identify and quantify such impurities is not just a matter of quality control, but a fundamental aspect of rigorous scientific investigation.[8][9]

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique for purity assessment depends on the specific needs of the analysis, including the expected impurities, the required sensitivity, and the desired level of structural information. We will compare three orthogonal techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Summary: A Comparative Overview
ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Use Quantification of purity and separation of non-volatile impurities.Identification and quantification of volatile and semi-volatile impurities.Structural elucidation and quantification of the main component and impurities.
Sensitivity High (ng to pg range).[10]Very High (pg to fg range).Moderate to Low (µg to mg range).
Specificity Moderate to High (dependent on detector and column chemistry).Very High (based on mass fragmentation patterns).[11]Very High (provides detailed structural information).[12]
Sample Throughput High.Moderate.Low to Moderate.
Key Information Retention time, peak area (purity %), UV-Vis spectra.Retention time, mass-to-charge ratio (m/z), ion fragmentation patterns.Chemical shift, coupling constants, integration (stoichiometry).
Limitations Co-eluting impurities may not be resolved; limited structural information from UV detection alone.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods; complex mixtures can be difficult to analyze.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolving power and sensitivity for a wide range of compounds.[13][14]

Causality of Experimental Choices:

  • Reversed-Phase C18 Column: A C18 column is chosen for its versatility in retaining and separating a broad range of small organic molecules based on their hydrophobicity.[10][15]

  • Mobile Phase Gradient: A gradient of water and acetonitrile with a small amount of acid (e.g., acetic acid) is used to ensure the elution of compounds with varying polarities and to maintain good peak shape.[10]

  • UV Detection: UV detection is a robust and universal method for chromophoric compounds like 2-Chlorobenzo[d]oxazol-4-amine. Monitoring at multiple wavelengths can help to distinguish between the main peak and impurities with different chromophores.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 2-Chlorobenzo[d]oxazol-4-amine.

    • Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute to a final concentration of 0.1 mg/mL for analysis.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.[10]

    • Mobile Phase A: Water with 0.1% Acetic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Acetic Acid.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.[10]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas of all observed peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Expected Outcome: A high-purity sample should show a single major peak with a purity level of ≥98%. Any additional peaks represent impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.[11]

Causality of Experimental Choices:

  • Capillary Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable for separating a wide range of small molecules.

  • Temperature Program: A temperature gradient is used to ensure the separation of compounds with different boiling points.

  • Electron Ionization (EI): EI is a standard ionization technique that produces reproducible fragmentation patterns, allowing for library matching and structural elucidation of unknown impurities.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of 2-Chlorobenzo[d]oxazol-4-amine in a suitable solvent like methanol or dichloromethane.

  • Instrumentation and Conditions:

    • GC-MS System: A standard GC-MS instrument.

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) for impurity peaks.

    • Examine the mass spectrum of each peak to identify potential impurities by comparing them to a spectral library (e.g., NIST).

Expected Outcome: The mass spectrum of the main peak should correspond to the molecular weight of 2-Chlorobenzo[d]oxazol-4-amine (C7H5ClN2O, MW: 168.58 g/mol ).[16] Impurity peaks can be identified by their unique fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for a reference standard of the impurity.[12]

Causality of Experimental Choices:

  • ¹H NMR: Provides information about the number and environment of protons in the molecule, which is excellent for initial structural confirmation and detection of impurities with different proton signatures.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

  • Solvent: A deuterated solvent like DMSO-d6 is often used for its ability to dissolve a wide range of organic compounds.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of 2-Chlorobenzo[d]oxazol-4-amine in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6) in an NMR tube.

  • Instrumentation and Conditions:

    • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Experiments: ¹H NMR, ¹³C NMR.

  • Data Analysis:

    • Analyze the ¹H NMR spectrum for the expected signals of 2-Chlorobenzo[d]oxazol-4-amine.

    • Look for any unexpected signals, even at low intensity, which could indicate the presence of impurities.

    • The integration of the signals can be used to estimate the relative amounts of impurities if their structures are known or can be deduced.

Expected Outcome: The ¹H and ¹³C NMR spectra should be consistent with the structure of 2-Chlorobenzo[d]oxazol-4-amine. For example, in a related compound, 5-Chlorobenzo[d]oxazol-2-amine, the aromatic protons appear as distinct signals in the ¹H NMR spectrum.[17][18] Impurities would present as additional, unassigned peaks.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow for a comprehensive purity validation of 2-Chlorobenzo[d]oxazol-4-amine.

Purity_Validation_Workflow cluster_0 Purity Assessment Workflow for 2-Chlorobenzo[d]oxazol-4-amine cluster_1 Primary Screening & Quantification cluster_2 Impurity Identification & Structural Confirmation Sample Test Sample of 2-Chlorobenzo[d]oxazol-4-amine HPLC HPLC-UV Analysis Sample->HPLC Purity_Check Purity ≥ 98%? HPLC->Purity_Check HPLC_Pass Pass Purity_Check->HPLC_Pass Yes HPLC_Fail Fail/Investigate Purity_Check->HPLC_Fail No GCMS GC-MS Analysis (Volatile Impurities) HPLC_Pass->GCMS NMR NMR Spectroscopy (Structure & Non-volatile Impurities) HPLC_Pass->NMR HPLC_Fail->GCMS HPLC_Fail->NMR Final_Report Comprehensive Certificate of Analysis GCMS->Final_Report NMR->Final_Report

Caption: A comprehensive workflow for the purity validation of 2-Chlorobenzo[d]oxazol-4-amine.

Conclusion: An Integrated Approach to Ensure Data Integrity

No single analytical technique is sufficient to fully characterize the purity of a research compound. A multi-pronged, orthogonal approach is essential for ensuring the quality of 2-Chlorobenzo[d]oxazol-4-amine for use in biological assays. HPLC-UV provides a robust and high-throughput method for initial purity assessment and quantification. GC-MS is invaluable for identifying volatile and semi-volatile impurities that may be missed by HPLC. Finally, NMR spectroscopy offers definitive structural confirmation and the ability to detect and quantify impurities without the need for specific reference standards. By integrating these techniques, researchers can have high confidence in the purity of their small molecules, leading to more reliable and reproducible biological data. This rigorous approach to purity validation is a cornerstone of scientific integrity and is essential for the successful advancement of drug discovery projects.[8]

References

  • Guidance for the validation of pharmaceutical quality control analytical methods.
  • Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities | Journal of Applied Bioanalysis.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • HPLC-Based Strategies for Impurity Profiling and Valid
  • Analytical Method Development and Valid
  • 2-Chlorobenzo[d]oxazol-5-amine | Benchchem.
  • 2 - Supporting Inform
  • 2-Amino-4-chlorobenzoic acid(89-77-0) 1H NMR spectrum - ChemicalBook.
  • Oxidation of benzoxazole derivatives. Products detected by GC-MS....
  • 255 Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives - Journal of Basic and Applied Research in Biomedicine.
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cycliz
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement | ACS Omega - ACS Public
  • 1785621-85-3 | 2-Chlorobenzo[d]oxazol-6-amine | ChemScene.
  • Importance of Impurity Characterization - ResolveMass Labor
  • 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC.
  • Application Note: HPLC Analysis of 4-Amino-2-chlorobenzoic acid and its Metabolite
  • Bioanalytical Testing Under GMP: Assuring Biologic Safety & Efficacy via Impurities Assays - BioAgilytix.
  • Clearance of Persistent Small-Molecule Impurities: Alternative Str
  • Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents - Biosciences Biotechnology Research Asia.
  • Synthesis, characterization and biological evaluation of benzoxazole deriv
  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)
  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives - Intern
  • Determination of 2-amino-4-chlorophenol (related substance)

Sources

Comparative

Spectroscopic Differentiation of Benzoxazole Positional Isomers: A Comparative Guide for Structural Elucidation

Introduction Benzoxazoles are privileged scaffolds in medicinal chemistry, frequently serving as the core structure for kinase inhibitors, antimicrobials, and anticancer agents. During hit-to-lead optimization, functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Benzoxazoles are privileged scaffolds in medicinal chemistry, frequently serving as the core structure for kinase inhibitors, antimicrobials, and anticancer agents. During hit-to-lead optimization, functionalizing the benzoxazole core inevitably yields positional isomers—either through substitutions on the fused benzene ring (e.g., 4-, 5-, 6-, or 7-substituted derivatives) or through heteroatom rearrangements (e.g., 1,3-benzoxazole vs. 1,2-benzisoxazole).

Because a single shift in substitution can drastically alter a molecule's electronic environment, target affinity, and pharmacokinetic profile[1], unambiguous structural elucidation is non-negotiable. This guide objectively compares the analytical methodologies used to differentiate these isomers, providing the causal logic and self-validating protocols required for rigorous drug development.

The Analytical Arsenal: Comparative Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Benzene-Ring Isomers

¹H and ¹³C NMR remain the primary tools for differentiating positional isomers on the fused benzene ring. The substitution pattern dictates the multiplicity and coupling constants (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) of the remaining aromatic protons, which typically resonate in the downfield region between 7.0 and 8.5 ppm.

The Causality of Spin Systems: In a 1D ¹H NMR spectrum, adjacent protons exhibit ortho-coupling (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 Hz), while meta-coupling (

Hz) and para-coupling (

Hz) are significantly smaller. This allows for rapid initial assessment. For example, a 4-substituted benzoxazole yields a distinct triplet for H-6, bounded by two ortho-coupled doublets.

The Challenge & 2D NMR Solution: 1D NMR falls short when differentiating 5-substituted and 6-substituted isomers. Both present identical 1,2,4-trisubstituted spin systems (an isolated doublet, a doublet of doublets, and an ortho-coupled doublet). To definitively assign the position, 2D Heteronuclear Multiple Bond Correlation (HMBC) is required. HMBC detects 2- and 3-bond carbon-proton couplings. In a 5-substituted isomer, the isolated H-4 proton will show a strong 3-bond correlation to the bridgehead carbon C-7a. Conversely, in a 6-substituted isomer, the isolated H-7 proton correlates strongly to C-3a.

Tandem Mass Spectrometry (MS/MS): Probing Heteroatom Arrangements

While NMR is ideal for benzene-ring substitutions, MS/MS excels at differentiating heteroaromatic positional isomers, such as 2-methyl-1,3-benzoxazole and 3-methyl-1,2-benzisoxazole.

The Causality of Fragmentation: Under electron ionization (EI) or collision-induced dissociation (CID), both isomers produce an abundant loss of carbon monoxide (CO, -28 Da) involving a carbon atom from the benzene ring[2]. However, the 2-methyl-1,3-benzoxazole isomer exhibits a highly abundant


 fragment at m/z 104. This specific fragmentation is driven by the arrangement of the oxazole ring, which allows for a lower activation energy pathway to expel the formyl radical. In contrast, the 1,2-benzisoxazole isomer produces this fragment at a significantly lower intensity due to the higher energy required to cleave its distinct N-O bond geometry[2].

Visualizing the Analytical Logic

Spectroscopic workflow for differentiating benzoxazole positional isomers.

Divergent MS/MS fragmentation pathways of heteroaromatic benzoxazole isomers.

Quantitative Data Summaries

Table 1: ¹H NMR Spin Systems for Monosubstituted Benzoxazoles

Note: Chemical shifts are typically referenced to TMS (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 0.00 ppm).
Substitution PositionSpin SystemKey ¹H NMR FeaturesDiagnostic Value
4-Substituted AMX (H-5, H-6, H-7)H-6 appears as a triplet (

Hz).
High. The central triplet is instantly recognizable.
5-Substituted AMX (H-4, H-6, H-7)H-4 is a doublet (

Hz); H-6 is a dd (

Hz).
Low (1D). Requires 2D HMBC to distinguish from the 6-isomer.
6-Substituted AMX (H-4, H-5, H-7)H-7 is a doublet (

Hz); H-5 is a dd (

Hz).
Low (1D). Requires 2D HMBC to distinguish from the 5-isomer.
7-Substituted AMX (H-4, H-5, H-6)H-5 appears as a triplet (

Hz).
High. Similar to 4-substituted, but shifts differ based on the substituent.
Table 2: MS Fragmentation Comparison for Methylated Heteroaromatic Isomers

Data based on electron ionization/CID of the molecular ion (m/z 133)[2].

IsomerPrimary Neutral LossSecondary Neutral LossDiagnostic Fragment
2-Methyl-1,3-benzoxazole -CO (28 Da)-CHO (29 Da) [High Abundance]m/z 104

3-Methyl-1,2-benzisoxazole -CO (28 Da)-CHO (29 Da) [Low Abundance]m/z 105

dominates

Experimental Protocols (Self-Validating Systems)

Protocol 1: 2D HMBC NMR Workflow for 5- vs 6-Isomer Differentiation

Objective: To definitively assign the substitution position by mapping long-range C-H correlations to the bridgehead carbons (C-3a and C-7a).

  • Sample Preparation: Dissolve 10-50 mg of the highly purified benzoxazole derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ). Ensure the sample is free of paramagnetic impurities.
    
  • Acquisition: Acquire a standard 1D ¹H spectrum, followed by a 1D ¹³C spectrum to identify the quaternary bridgehead carbons (typically resonating between 135-155 ppm). Set up the 2D HMBC experiment optimized for long-range couplings (

    
     Hz).
    
  • Self-Validating Mechanism: Before interpreting the HMBC spectrum, acquire and overlay it with a 1-bond Heteronuclear Single Quantum Coherence (HSQC) spectrum. Causality: Direct 1-bond C-H correlations can sometimes bleed into the HMBC spectrum as artifacts. By explicitly masking out the HSQC signals, you guarantee that the remaining observed signals are true 2- or 3-bond long-range correlations, preventing false positional assignments.

Protocol 2: MS/MS CID Fragmentation Analysis

Objective: To differentiate 1,2-benzisoxazole from 1,3-benzoxazole cores based on the relative abundance of the


 fragment.
  • Ionization: Introduce the sample via direct infusion or LC into an ESI or EI source. Isolate the molecular radical cation (e.g., m/z 133 for methylated isomers).

  • Collision-Induced Dissociation (CID): Apply low-energy CID. Monitor the product ion spectrum specifically for the neutral losses of 28 Da (CO) and 29 Da (CHO)[2].

  • Self-Validating Mechanism: Utilize stable isotope labeling during method development. Synthesize a batch using a ¹³C-enriched precursor at the 2-position of the oxazole ring. Causality: If the

    
     fragment shifts by the expected mass, it unequivocally validates that the expelled neutral loss originates from the specific hypothesized ring position, ruling out isobaric background interference or alternative rearrangement pathways[2].
    

References

  • Gas phase ion chemistry of the heterocyclic isomers 3-methyl-1,2-benzisoxazole and 2-methyl-1,3-benzoxazole Journal of the American Society for Mass Spectrometry (ACS) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 2-Chlorobenzo[d]oxazol-4-amine

Executive Summary & Core Directive 2-Chlorobenzo[d]oxazol-4-amine (CAS: 1783568-99-9) is a halogenated heterocyclic building block commonly used in medicinal chemistry for structure-activity relationship (SAR) studies. I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

2-Chlorobenzo[d]oxazol-4-amine (CAS: 1783568-99-9) is a halogenated heterocyclic building block commonly used in medicinal chemistry for structure-activity relationship (SAR) studies.

IMMEDIATE DISPOSAL DIRECTIVE: Due to the presence of the chlorine atom at the C2 position, this compound and all mixtures containing it must be classified as HALOGENATED WASTE . Under no circumstances should this compound be disposed of in non-halogenated organic solvent streams, aqueous drains, or standard trash.

Chemical Profile & Risk Assessment

To handle this compound safely, you must understand its reactivity profile. It is not merely "toxic"; it is an electrophilic scaffold capable of specific chemical interactions.

PropertyDataOperational Implication
CAS Number 1783568-99-9Use for accurate waste manifest labeling.
Molecular Formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Halogenated : Requires high-temperature incineration capabilities (specific waste stream).
Functional Groups 2-Chloro (Electrophile), 4-Amino (Nucleophile)Reactivity : The C2-Cl bond is susceptible to nucleophilic aromatic substitution (

). Avoid mixing with strong nucleophiles in waste containers to prevent exothermic degradation.
Physical State Solid (Powder)Dust hazard. Inhalation risk is the primary exposure vector during weighing.
GHS Hazard Classification[2]
  • H302: Harmful if swallowed.[1][2][3]

  • H315/H319: Causes skin and serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2][4]

Operational Handling Protocol

Trust is built on consistency. Follow this self-validating workflow for every interaction with the substance.

A. Engineering Controls[4]
  • Solid Handling: All weighing of the solid powder must occur inside a certified chemical fume hood or a powder containment enclosure.

  • Static Control: Use anti-static gun or ionizers when transferring the dry powder, as benzoxazole derivatives can carry static charges, leading to powder scattering.

B. Personal Protective Equipment (PPE)[5]
  • Respiratory: If fume hood work is impossible (not recommended), a P95/P100 particulate respirator is required.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm) provide adequate splash protection. Double-glove if handling solutions in penetrating solvents like DMSO or DCM.

Disposal Procedures (The Core Protocol)

The "Why" Behind the Protocol

Standard organic waste streams are often used for fuel blending (energy recovery). However, halogenated compounds (containing Cl, F, Br, I) release acid gases (like HCl) and potential dioxins upon combustion. Therefore, they require a dedicated "Halogenated" waste stream that is sent to specialized incinerators equipped with scrubbers.

Step-by-Step Disposal Workflow
Scenario A: Solid Waste (Expired/Excess Powder)
  • Container: Do not empty loose powder into a carboy. Keep the substance in its original vial or transfer to a sealable wide-mouth jar.

  • Labeling: Affix a hazardous waste tag. Explicitly write: "Solid Waste: 2-Chlorobenzo[d]oxazol-4-amine. Toxic. Halogenated."

  • Segregation: Place the sealed container into the Solid Hazardous Waste drum/bin.

Scenario B: Liquid Waste (Reaction Mixtures/Stock Solutions)
  • Solvent Assessment:

    • If dissolved in DMSO, Methanol, or Acetonitrile: The mixture is now Halogenated Solvent Waste because of the solute.

    • If dissolved in DCM or Chloroform: It is already Halogenated Solvent Waste .

  • Segregation: Pour into the carboy designated for Halogenated Organics .

    • Critical: Do NOT pour into the "Non-Halogenated" or "Aqueous" carboys.

  • pH Check: If the waste solution contains residual acids or bases from a workup, neutralize to pH 6–8 before adding to the solvent carboy to prevent drum pressurization.

Disposal Decision Tree

The following diagram illustrates the logical flow for determining the correct waste stream.

DisposalFlow Start Waste: 2-Chlorobenzo[d]oxazol-4-amine StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Dry Liquid Liquid (Solution/Mother Liquor) StateCheck->Liquid Dissolved SolidAction Seal in Jar/Vial. Label 'Toxic Solid'. Solid->SolidAction LiquidCheck Solvent Type? Liquid->LiquidCheck SolidDest SOLID HAZARDOUS WASTE (Incineration) SolidAction->SolidDest HaloSolv Halogenated Solvent (DCM, Chloroform) LiquidCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (DMSO, MeOH, EtOAc) LiquidCheck->NonHaloSolv FinalStream HALOGENATED SOLVENT WASTE (Do not mix with Acids/Oxidizers) HaloSolv->FinalStream ContamAction Solute renders stream HALOGENATED NonHaloSolv->ContamAction Trace Cl contamination ContamAction->FinalStream Trace Cl contamination

Figure 1: Decision matrix for segregating 2-Chlorobenzo[d]oxazol-4-amine waste. Note that even non-halogenated solvents become halogenated waste streams when this compound is added.

Emergency Procedures

Spills (Solid)
  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Don nitrile gloves, lab coat, and safety goggles.[5] Wear a respirator if outside a hood.

  • Clean-up:

    • Do not dry sweep (creates dust).

    • Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.

    • Scoop the wet material into a sealable bag or jar.

    • Label as Hazardous Waste (Solid) .

    • Clean the surface with soap and water.[3]

Spills (Liquid)
  • Absorb: Use a standard organic spill kit (vermiculite or charcoal pads).

  • Collect: Place saturated absorbents into a heavy-duty hazardous waste bag.

  • Disposal: Tag as Halogenated Solvent Debris .

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1783568-99-9. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes: F-List (Halogenated Solvents) and Characteristic Wastes. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 2-Chlorobenzo[d]oxazol-4-amine

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals working with 2-Ch...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals working with 2-Chlorobenzo[d]oxazol-4-amine. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Assessment and Toxidicology Profile

Based on analogous chemical structures, such as other chlorinated benzoxazole and benzothiazole derivatives, 2-Chlorobenzo[d]oxazol-4-amine is anticipated to present the following hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[2][3][4]

  • Serious Eye Damage/Irritation: Likely to cause serious eye irritation.[2][3][4][5]

  • Respiratory Sensitization: May cause respiratory irritation.[2][3][4]

It is crucial to handle this compound with appropriate engineering controls and personal protective equipment to mitigate these potential risks.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is fundamental for the safe handling of 2-Chlorobenzo[d]oxazol-4-amine. The following table outlines the required PPE, the rationale for its use, and recommended specifications.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact and absorption.[1][6] Gloves should be inspected before each use and removed properly to avoid contaminating the skin.[1]
Eye and Face Protection Chemical safety goggles and a face shieldTo protect against splashes and airborne particles that could cause serious eye irritation.[1][3][7]
Body Protection Flame-resistant lab coatTo protect against accidental splashes and potential fire hazards.[7]
Respiratory Protection NIOSH-approved respirator with an organic vapor cartridge or use within a certified chemical fume hoodTo minimize the inhalation of dust or vapors, which may cause respiratory tract irritation.[1][7]

Operational Plan: From Receipt to Experimentation

A systematic approach to handling 2-Chlorobenzo[d]oxazol-4-amine is essential for maintaining a safe laboratory environment.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][8][9]

  • Keep the container tightly closed when not in use.[2][8][10]

Experimental Workflow

The following diagram illustrates the standard operating procedure for handling 2-Chlorobenzo[d]oxazol-4-amine in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_dispense Dispense Compound in Fume Hood prep_materials->handle_dispense Proceed to Handling handle_reaction Perform Experimental Procedure handle_dispense->handle_reaction cleanup_decontaminate Decontaminate Work Area and Glassware handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE Correctly cleanup_waste->cleanup_ppe cleanup_handwash Wash Hands Thoroughly cleanup_ppe->cleanup_handwash

Caption: Workflow for the safe handling of 2-Chlorobenzo[d]oxazol-4-amine.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure that a certified chemical fume hood is operational.

    • Confirm that an emergency eyewash station and safety shower are accessible.

    • Don all required PPE as outlined in the table above.

  • Dispensing:

    • Conduct all weighing and dispensing of 2-Chlorobenzo[d]oxazol-4-amine inside a chemical fume hood to control exposure to dust and vapors.[7]

  • Experimentation:

    • Perform all experimental procedures involving this compound within the fume hood.

    • Avoid actions that could generate dust or aerosols.[2]

  • Cleanup:

    • Decontaminate all surfaces and equipment after use.

    • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][11]

Disposal Plan: Responsible Waste Management

Proper disposal of 2-Chlorobenzo[d]oxazol-4-amine and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Collect all waste containing 2-Chlorobenzo[d]oxazol-4-amine in a designated, labeled, and sealed hazardous waste container.

  • Disposal Procedures:

    • Dispose of the chemical waste and its container in accordance with local, regional, and national regulations.[1][3][5]

    • Do not dispose of this chemical down the drain or in general waste.[1][2]

  • Contaminated Materials:

    • Any materials used to clean up spills, as well as contaminated PPE, should be collected in a sealed bag and disposed of as hazardous waste.[11]

By adhering to these guidelines, researchers can safely handle 2-Chlorobenzo[d]oxazol-4-amine, minimizing personal risk and ensuring the integrity of their work environment.

References

  • Enamine. (n.d.). Safety Data Sheet.
  • ChemicalBook. (2026). 2-AMINO-4-CHLOROBENZOTHIAZOLE - Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • AFL. (2016). Safety Data Sheet.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Echemi. (2019). 2-Amino-4-chlorobenzothiazole SDS, 19952-47-7 Safety Data Sheets.
  • CymitQuimica. (2024). Safety Data Sheet.
  • Fisher Scientific. (2010). Safety Data Sheet.
  • (n.d.). Safety Data Sheet.
  • MU Extension. (2000). Personal Protective Equipment for Working With Pesticides.
  • (2007). Material Safety Data Sheet Identity Magnesium Oxide (Heavy).
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Merck. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • TCI Chemicals. (2025). Safety Data Sheet.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 5-Chlorobenzo[d]oxazol-2-amine.
  • Benchchem. (n.d.). Personal protective equipment for handling 4-propyl-1,3-oxazole.
  • Sigma-Aldrich. (n.d.). 2-(2-Chlorophenyl)benzo d oxazol-6-amine.

Sources

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